4,4'-Biphenyldicarboxylate
Description
Properties
Molecular Formula |
C14H8O4-2 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
4-(4-carboxylatophenyl)benzoate |
InChI |
InChI=1S/C14H10O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H,15,16)(H,17,18)/p-2 |
InChI Key |
NEQFBGHQPUXOFH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Biphenyldicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Biphenyldicarboxylic acid (BPDA) and its corresponding dicarboxylates are rigid, linear organic molecules that have garnered significant interest across various scientific disciplines. Their robust biphenyl (B1667301) core and terminal carboxyl groups make them crucial building blocks in the synthesis of advanced materials and complex organic molecules. In materials science, BPDA is a key component in the creation of metal-organic frameworks (MOFs), which have applications in gas storage and separation. It is also utilized in the production of high-performance polymers, such as polyimides, known for their exceptional thermal stability. For professionals in drug development, the biphenyl scaffold is a common motif in pharmacologically active compounds. This guide provides a comprehensive overview of the primary synthetic routes to 4,4'-biphenyldicarboxylate and the essential techniques for its characterization.
Synthesis of 4,4'-Biphenyldicarboxylic Acid
The synthesis of 4,4'-biphenyldicarboxylic acid can be achieved through several established methods. The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired scale, and economic viability. The most common and effective methods include the oxidation of 4,4'-dialkylbiphenyls and cross-coupling reactions like the Suzuki-Miyaura and Ullmann couplings.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 4,4'-biphenyldicarboxylic acid.
Caption: A generalized workflow for the synthesis of 4,4'-biphenyldicarboxylic acid.
Method 1: Oxidation of 4,4'-Dimethylbiphenyl (B165725)
A prevalent industrial method for synthesizing 4,4'-biphenyldicarboxylic acid involves the oxidation of 4,4'-dialkylbiphenyls, with 4,4'-dimethylbiphenyl being a common starting material. This process is analogous to the industrial production of terephthalic acid from p-xylene. The reaction is typically carried out at high temperatures and pressures using a catalytic system.
Experimental Protocol:
-
Reactor Setup: A high-pressure reactor, often made of a corrosion-resistant material like titanium, is charged with 4,4'-dimethylbiphenyl, a solvent (commonly glacial acetic acid), and a catalyst system.
-
Catalyst System: The catalyst system typically comprises cobalt and manganese salts, such as cobalt acetate (B1210297) and manganese acetate, and a bromine-containing promoter like potassium bromide.
-
Reaction Conditions: The reactor is pressurized with air or oxygen and heated to a temperature in the range of 150-250 °C. The reaction is allowed to proceed for several hours with continuous stirring.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the crude 4,4'-biphenyldicarboxylic acid precipitates out of the solution. The solid product is collected by filtration, washed with the solvent and then water to remove residual catalysts and byproducts, and finally dried. Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid.
| Parameter | Value |
| Starting Material | 4,4'-Dimethylbiphenyl |
| Oxidant | Air or O₂ |
| Catalyst | Co(OAc)₂/Mn(OAc)₂/KBr |
| Solvent | Acetic Acid |
| Temperature | 150-250 °C |
| Pressure | 15-30 atm |
| Typical Yield | >90% |
Table 1: Typical reaction conditions for the oxidation of 4,4'-dimethylbiphenyl.
Method 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl compounds. This reaction involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.
Experimental Protocol:
-
Reactant Preparation: In a reaction flask, 4-halobenzoic acid (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid) and 4-carboxyphenylboronic acid are dissolved in a suitable solvent system, which is often a mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution of a base.
-
Catalyst and Ligand: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a phosphine (B1218219) ligand, is added to the reaction mixture.
-
Base: A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential for the catalytic cycle and is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-120 °C for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the aqueous layer is acidified with a mineral acid (e.g., HCl) to precipitate the crude 4,4'-biphenyldicarboxylic acid. The solid is collected by filtration, washed with water, and then purified by recrystallization.
| Parameter | Value |
| Aryl Halide | 4-Bromobenzoic acid or 4-Iodobenzoic acid |
| Boronic Acid | 4-Carboxyphenylboronic acid |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd complexes |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O |
| Temperature | 80-120 °C |
| Typical Yield | 85-95% |
Table 2: Typical reaction conditions for the Suzuki-Miyaura cross-coupling.
Method 3: Ullmann Coupling
The Ullmann coupling is a classic method for the synthesis of biaryl compounds, involving the copper-mediated coupling of two aryl halide molecules. While it often requires higher temperatures than the Suzuki-Miyaura coupling, it remains a useful method, especially for large-scale synthesis.
Experimental Protocol:
-
Reactant and Catalyst: 4-Halobenzoic acid (typically 4-iodobenzoic acid or 4-bromobenzoic acid) is mixed with a copper catalyst. The copper can be in the form of copper powder, copper(I) oxide (Cu₂O), or copper(I) iodide (CuI).
-
Solvent and Base: A high-boiling point solvent such as DMF, N-methyl-2-pyrrolidone (NMP), or nitrobenzene (B124822) is used. A base, such as potassium carbonate or pyridine, may also be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is heated to a high temperature, often in the range of 150-250 °C, under an inert atmosphere for several hours.
-
Work-up and Purification: After the reaction, the mixture is cooled and treated with an acidic aqueous solution to precipitate the product. The crude product is then collected, washed, and purified by recrystallization.
| Parameter | Value |
| Aryl Halide | 4-Iodobenzoic acid or 4-Bromobenzoic acid |
| Catalyst | Cu powder, Cu₂O, CuI |
| Solvent | DMF, NMP, Nitrobenzene |
| Temperature | 150-250 °C |
| Typical Yield | 60-80% |
Table 3: Typical reaction conditions for the Ullmann coupling.
Characterization of 4,4'-Biphenyldicarboxylic Acid
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 4,4'-biphenyldicarboxylic acid. A combination of spectroscopic and physical methods is typically employed.
General Characterization Workflow
The following diagram outlines a typical workflow for the characterization of the synthesized 4,4'-biphenyldicarboxylic acid.
Caption: A typical workflow for the characterization of 4,4'-biphenyldicarboxylic acid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4,4'-biphenyldicarboxylic acid, both ¹H and ¹³C NMR are informative.
-
¹H NMR: The proton NMR spectrum is expected to be simple due to the symmetry of the molecule. It typically shows two doublets in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show a limited number of signals, again due to the molecule's symmetry. The signals for the carboxyl carbon, the ipso-carbons, and the other aromatic carbons can be readily assigned.
Experimental Protocol for NMR:
-
Sample Preparation: A small amount of the dried product (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or methanol-d₄).
-
Data Acquisition: The sample is placed in an NMR tube and analyzed using an NMR spectrometer. Standard acquisition parameters are used for both ¹H and ¹³C NMR.
| Technique | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| ¹H NMR | DMSO-d₆ | ~13.0 (br s, 2H, -COOH), ~8.0 (d, 4H, Ar-H), ~7.8 (d, 4H, Ar-H) |
| ¹³C NMR | DMSO-d₆ | ~167.0 (C=O), ~143.0 (Ar-C), ~138.0 (Ar-C), ~130.0 (Ar-CH), ~127.0 (Ar-CH) |
Table 4: Typical NMR data for 4,4'-biphenyldicarboxylic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4,4'-biphenyldicarboxylic acid will show characteristic absorption bands for the carboxylic acid group and the aromatic ring.
Experimental Protocol for IR:
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in an IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |
| O-H (acid) | 3300-2500 (broad) | Stretching |
| C=O (acid) | 1700-1680 | Stretching |
| C=C (aromatic) | 1610-1580, 1500-1400 | Stretching |
| C-O (acid) | 1320-1210 | Stretching |
| O-H (acid) | 950-910 (broad) | Out-of-plane bending |
Table 5: Characteristic IR absorption bands for 4,4'-biphenyldicarboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps to confirm its identity.
Experimental Protocol for MS:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is recorded in either positive or negative ion mode.
| Ionization Mode | Expected m/z |
| ESI (-) | 241.05 [M-H]⁻, 287.05 [M+HCOO]⁻ |
| ESI (+) | 243.07 [M+H]⁺, 265.05 [M+Na]⁺ |
Table 6: Expected mass-to-charge ratios (m/z) for 4,4'-biphenyldicarboxylic acid.
Physical Characterization
Melting Point
The melting point is a useful indicator of the purity of a crystalline solid. A sharp melting point range close to the literature value suggests a high degree of purity.
Experimental Protocol for Melting Point:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is slowly increased. The temperature range over which the sample melts is recorded.
| Property | Value |
| Melting Point | >300 °C (decomposes) |
Table 7: Physical properties of 4,4'-biphenyldicarboxylic acid.
Conclusion
This guide has provided an in-depth overview of the key synthetic methods and characterization techniques for this compound. The choice of synthetic route will depend on the specific requirements of the researcher, with oxidation and Suzuki-Miyaura coupling being highly efficient methods. A comprehensive suite of analytical techniques, including NMR, IR, and mass spectrometry, is crucial for confirming the structure and purity of the final product. The detailed protocols and data presented herein serve as a valuable resource for scientists and professionals working with this important chemical building block.
A Technical Guide to the Spectroscopic Analysis of 4,4'-Biphenyldicarboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Biphenyldicarboxylate, also known as 4,4'-bibenzoic acid, is a key organic ligand used extensively in the synthesis of metal-organic frameworks (MOFs), polymers, and pharmaceutical compounds.[1] Its rigid biphenyl (B1667301) core and terminal carboxylate groups allow for the construction of robust and porous materials with diverse applications. A thorough spectroscopic characterization is paramount to confirm its structure, assess its purity, and understand its coordination behavior in larger molecular assemblies. This guide provides an in-depth overview of the primary spectroscopic techniques used to analyze this compound, complete with experimental protocols and data interpretation.
Molecular Structure and Properties
-
Chemical Name: [1,1'-Biphenyl]-4,4'-dicarboxylic acid[2]
-
CAS Number: 787-70-2[1]
-
Molecular Formula: C₁₄H₁₀O₄[3]
-
Molecular Weight: 242.23 g/mol [2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of this compound, providing detailed information about the proton and carbon framework of the molecule.[1]
Data Summary
While specific high-resolution data for the parent acid is limited in readily available literature, data for its common esters are well-documented and provide insight into the expected spectral features.
Table 1: NMR Spectroscopic Data for this compound Derivatives
| Compound | Technique | Solvent | Chemical Shift (δ) ppm | Assignment |
|---|---|---|---|---|
| Diethyl Biphenyl-4,4'-dicarboxylate | ¹H NMR | CDCl₃ | 8.123 | Aromatic H |
| 7.678 | Aromatic H | |||
| 4.405 | -OCH₂- | |||
| 1.418 | -CH₃ | |||
| Dimethyl Biphenyl-4,4'-dicarboxylate | ¹H NMR | - | Spectra available, specific shifts not detailed in snippets.[4] | - |
| 4,4'-Biphenyldicarboxylic acid | ¹³C NMR | - | Distinct signals expected for carboxyl and aromatic carbons.[1] | - |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the acid has poor solubility in CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Data Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).[5] The acquisition parameters should be optimized for resolution and signal-to-noise ratio, typically involving 16-64 scans.
-
Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the spectrum and integrate the signals to determine the relative proton ratios. Reference the spectrum to the TMS signal at 0 ppm.
Vibrational Spectroscopy: FT-IR and Raman
Vibrational spectroscopy is crucial for identifying the functional groups present in this compound.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the characteristic vibrational modes of the carboxylic acid groups.[1]
Table 2: Key FT-IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch (dimer) | 3300 - 2500 | Broad and strong band, characteristic of a carboxylic acid dimer.[1] |
| C=O Stretch | ~1700 | Strong, sharp peak indicating the carbonyl of the carboxylic acid.[1] |
| C-O Stretch / O-H Bend | < 1500 | Found in the fingerprint region.[1] |
Raman Spectroscopy
Raman spectroscopy provides complementary information on the molecular vibrations, particularly for the non-polar bonds of the biphenyl backbone.
Table 3: Raman Spectroscopic Data
| Compound | Technique | Notes |
|---|---|---|
| 4,4'-Biphenyldicarboxylic acid | FT-Raman | Spectrum available via the Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[2] |
| Diethyl Biphenyl-4,4'-dicarboxylate | Raman | Spectrum available.[6] |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Background Collection: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Record the spectrum of the sample, typically by co-adding 32 or 64 scans over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula.
Table 4: Mass Spectrometry Data for this compound
| Technique | Ionization | Key Fragments (m/z) | Notes |
|---|
| GC-MS | EI | 242 (M⁺), 225, 152 | Data from NIST Mass Spectrometry Data Center.[2] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Note: Due to the low volatility of the dicarboxylic acid, derivatization to a more volatile ester (e.g., methyl or ethyl ester) is often required prior to GC-MS analysis.
-
Derivatization (Esterification): React the this compound sample with an appropriate agent (e.g., methanol (B129727) with an acid catalyst) to form the dimethyl ester. Purify the resulting ester.
-
Sample Preparation: Dissolve a small amount of the derivatized sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the analyte from any impurities. Helium is typically used as the carrier gas.
-
Mass Analysis: As the analyte elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by Electron Impact, EI, at 70 eV). The mass analyzer scans a mass range (e.g., m/z 40-500) to detect the molecular ion and its fragment ions.
-
Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram and analyze its corresponding mass spectrum. Compare the spectrum to library data for confirmation.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the conjugated biphenyl system.
Table 5: UV-Visible Spectroscopic Data
| Compound | Solvent | λmax (nm) | Notes |
|---|---|---|---|
| Biphenyl Sulfonamides (related class) | Ethanol (B145695) / Acetonitrile | 200 - 400 | General range for this class of compounds.[7] |
| 2-amino-4,4'-biphenyldicarboxylic acid | - | 365 | The amino functionalization influences the absorption maximum.[8] |
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or acetonitrile).[7] Perform serial dilutions to obtain a series of standard solutions.
-
Blank Reference: Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Data Acquisition: Place the blank cuvette in the spectrophotometer and record a baseline correction.
-
Measurement: Measure the absorbance of each standard solution over a specified wavelength range (e.g., 200-400 nm).[7]
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). A calibration curve can be constructed by plotting absorbance versus concentration to be used for quantitative analysis.
Visualized Workflows and Logic
General Spectroscopic Characterization Workflow
The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis of a this compound sample.
Caption: Workflow for this compound Characterization.
Logical Relationship of Analytical Questions to Techniques
This diagram illustrates the selection of an appropriate spectroscopic technique based on the analytical question being addressed.
Caption: Matching Analytical Questions to Spectroscopic Methods.
References
- 1. Biphenyl-4,4'-dicarboxylic Acid|Research Chemical [benchchem.com]
- 2. (1,1'-Biphenyl)-4,4'-dicarboxylic acid | C14H10O4 | CID 13084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biphenyl-4,4'-dicarboxylic acid(787-70-2) MS spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl this compound | C16H14O4 | CID 13099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Crystal Structure of 4,4'-Biphenyldicarboxylate
This technical guide provides a comprehensive overview of the crystal structure of this compound, a molecule of significant interest in the fields of materials science and drug development. It serves as a valuable building block for the synthesis of metal-organic frameworks (MOFs) and other supramolecular assemblies. This guide will delve into the crystallographic parameters of a well-characterized solvated form of biphenyl-4,4'-dicarboxylic acid, detail the experimental protocols for its synthesis and crystallization, and provide a logical workflow for its structural determination.
Introduction
4,4'-Biphenyldicarboxylic acid (H₂BPDC) is a rigid, linear organic linker that has been extensively utilized in the construction of porous crystalline materials.[1] Its dicarboxylate functional groups readily coordinate with metal ions, leading to the formation of highly ordered, three-dimensional structures with potential applications in gas storage, catalysis, and drug delivery.[2] Understanding the precise molecular geometry and packing of this molecule in the crystalline state is paramount for the rational design of novel materials with tailored properties. This guide focuses on the crystal structure of biphenyl-4,4'-dicarboxylic acid co-crystallized with N,N-dimethylformamide (DMF), a common solvent used in its synthesis and crystallization.[3]
Crystal Structure Data
The crystallographic data presented here pertains to the N,N-dimethylformamide monosolvate of biphenyl-4,4'-dicarboxylic acid (C₁₄H₁₀O₄·2C₃H₇NO).[3] In this structure, the biphenyl-4,4'-dicarboxylic acid molecule is located on a crystallographic center of inversion and forms hydrogen bonds with two DMF molecules.[3] These hydrogen-bonded units then assemble into infinite chains.[3]
Unit Cell Parameters
The unit cell parameters define the dimensions and angles of the fundamental repeating unit in the crystal lattice.
| Parameter | Value[3] |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 7.666 (7) Å |
| b | 7.774 (7) Å |
| c | 9.099 (8) Å |
| α | 88.549 (10)° |
| β | 73.596 (10)° |
| γ | 65.208 (7)° |
| Volume | 469.6 (7) ų |
| Z | 1 |
Selected Bond Lengths and Angles
The following tables summarize key intramolecular bond lengths and angles for the biphenyl-4,4'-dicarboxylic acid molecule within the crystal structure. These values provide insight into the molecular geometry.
Table 2.2.1. Selected Bond Lengths
| Bond | Length (Å) |
| C1-C1' | 1.492 (3) |
| C1-C2 | 1.393 (2) |
| C1-C6 | 1.395 (2) |
| C2-C3 | 1.391 (2) |
| C3-C4 | 1.393 (2) |
| C4-C5 | 1.390 (2) |
| C4-C7 | 1.496 (2) |
| C5-C6 | 1.390 (2) |
| C7-O1 | 1.260 (2) |
| C7-O2 | 1.267 (2) |
Table 2.2.2. Selected Bond Angles
| Angle | Value (°) |
| C2-C1-C6 | 118.0 (2) |
| C2-C1-C1' | 121.0 (2) |
| C6-C1-C1' | 121.0 (2) |
| C3-C2-C1 | 121.1 (2) |
| C2-C3-C4 | 120.7 (2) |
| C5-C4-C3 | 118.1 (2) |
| C5-C4-C7 | 120.8 (2) |
| C3-C4-C7 | 121.1 (2) |
| O1-C7-O2 | 124.0 (2) |
| O1-C7-C4 | 118.0 (2) |
| O2-C7-C4 | 118.0 (2) |
Torsion Angles
Torsion angles describe the rotation around a chemical bond. The torsion angle between the two phenyl rings of the biphenyl (B1667301) moiety is of particular interest as it defines the planarity of the molecule.
| Atoms (A-B-C-D) | Angle (°) |
| C6-C1-C1'-C2' | -36.9 (3) |
| C2-C1-C1'-C6' | -36.9 (3) |
| C2-C1-C1'-C2' | 144.1 (2) |
| C6-C1-C1'-C6' | 144.1 (2) |
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound, followed by the growth of high-quality single crystals, and finally, analysis by X-ray diffraction.
Synthesis of 4,4'-Biphenyldicarboxylic Acid
Several methods for the synthesis of 4,4'-biphenyldicarboxylic acid have been reported. A common approach involves the oxidation of 4,4'-disubstituted biphenyls.[4] Another method involves a reductive coupling reaction.[5] A representative synthesis procedure is as follows:
-
Reaction Setup : A mixture of a 4,4'-dialkylbiphenyl (e.g., 4,4'-dimethylbiphenyl) is combined with an oxidation catalyst, such as a mixture of cobalt and manganese salts, in a solvent like acetic acid.[4]
-
Oxidation : The reaction mixture is heated under pressure in the presence of molecular oxygen.[4]
-
Isolation : After the reaction is complete, the mixture is cooled, and the crude 4,4'-biphenyldicarboxylic acid precipitates.
-
Purification : The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as absolute methanol, to yield a high-purity product.[6][7]
Crystallization
The growth of single crystals suitable for X-ray diffraction is a critical step.[8] For the biphenyl-4,4'-dicarboxylic acid N,N-dimethylformamide monosolvate, the following procedure was reported:
-
Dissolution : Biphenyl-4,4'-dicarboxylic acid is suspended in N,N-dimethylformamide (DMF).[3]
-
Heating : The suspension is heated to facilitate dissolution.[3]
-
Slow Cooling : The hot solution is allowed to cool slowly to room temperature.
-
Crystal Formation : Over time, colorless crystals of the solvated compound form.[3]
Single-Crystal X-ray Diffraction (SCXRD)
The definitive method for determining the three-dimensional arrangement of atoms in a crystal is single-crystal X-ray diffraction.
-
Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection : The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. For the reported structure of the DMF solvate, Mo Kα radiation was used, and the data was collected at a low temperature (150 K) to minimize thermal vibrations.[3]
-
Structure Solution : The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement : The initial structural model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.
Caption: Experimental workflow for crystal structure determination.
Logical Relationship of Structural Components
The diagram below illustrates the hierarchical relationship of the components that define the crystal structure.
References
- 1. Crystallography Open Database: Search results [qiserver.ugr.es]
- 2. researchgate.net [researchgate.net]
- 3. US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid - Google Patents [patents.google.com]
- 4. CN102701964A - Method for synthesizing 4, 4' -biphenyldicarboxylic acid - Google Patents [patents.google.com]
- 5. CN103483186A - Synthesis method for 4,4'-biphenyldicarboxylic acid - Google Patents [patents.google.com]
- 6. JPH04202158A - Purification of 4,4'-biphenyldicarboxylic acid - Google Patents [patents.google.com]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystallography Open Database: Search results [qiserver.ugr.es]
An In-depth Technical Guide to the Physical and Chemical Properties of 4,4'-Biphenyldicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Biphenyldicarboxylate, also known as biphenyl-4,4'-dicarboxylic acid (BPDC), is a rigid, linear aromatic dicarboxylic acid. Its robust structure and the presence of two carboxylate groups make it a cornerstone organic linker in the field of materials science, particularly in the synthesis of metal-organic frameworks (MOFs).[1] This technical guide provides a comprehensive overview of the key physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its primary applications.
Core Physical and Chemical Properties
The intrinsic properties of this compound dictate its behavior and suitability for various applications. These properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₁₄H₁₀O₄ | [2][3] |
| Molecular Weight | 242.23 g/mol | [2][3] |
| Appearance | White to light beige crystalline powder | [3][4] |
| Melting Point | >300 °C | [3][5] |
| pKa | 3.77 ± 0.10 (Predicted) | [4] |
| Solubility | ||
| Water | Sparingly soluble/Partially miscible | [4][6] |
| Organic Solvents | Soluble in DMSO, DMF, DMAc, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [7][8] |
Table 2: Spectroscopic Data
| Technique | Key Features and Observations | Reference(s) |
| FT-IR | Broad O-H stretch (carboxylic acid dimer) from 3300-2500 cm⁻¹; Strong C=O stretch around 1700 cm⁻¹. | [1] |
| ¹H NMR | Signals corresponding to the aromatic protons on the biphenyl (B1667301) backbone. | [9] |
| ¹³C NMR | Distinct signals for the carboxyl carbons and the aromatic carbons in the biphenyl structure. | [1] |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound is crucial for its application. The following sections detail generalized experimental protocols for key property measurements.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity.
Methodology:
-
A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
-
The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
-
The assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a digital melting point apparatus.[6][10]
-
The sample is heated slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.[6]
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns to a clear liquid are recorded as the melting range. For a pure compound like this compound, a sharp melting point is expected, though it is above the range of standard laboratory thermometers.
Solubility Determination
Understanding the solubility profile is essential for reaction setup and purification.
Methodology:
-
A known mass (e.g., 25 mg) of this compound is placed in a test tube.[8]
-
A specific volume (e.g., 0.75 mL) of the solvent to be tested is added in small portions.[8]
-
After each addition, the test tube is vigorously shaken.[8]
-
The compound is classified as soluble if it completely dissolves. If not, the process can be repeated with gentle heating to assess temperature effects on solubility.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid groups.
Methodology:
-
A known quantity of this compound is dissolved in a suitable solvent mixture (e.g., water/DMSO) to a known concentration.
-
A calibrated pH electrode is immersed in the solution, which is continuously stirred.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is determined from the steepest part of the curve. The pKa is the pH at the half-equivalence point, as described by the Henderson-Hasselbalch equation.[11]
Spectroscopic Analysis
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Methodology (KBr Pellet Technique):
-
Approximately 1-2 mg of dry this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[7]
-
The mixture is placed in a pellet die and pressed under high pressure using a hydraulic press to form a transparent pellet.[7]
-
The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
-
A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences. The spectrum is then recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.
Methodology:
-
For ¹H NMR, 5-25 mg of this compound is dissolved in 0.7-1.0 mL of a deuterated solvent (e.g., DMSO-d₆), as it is sparingly soluble in less polar solvents like CDCl₃.[9][12] For ¹³C NMR, a more concentrated solution (50-100 mg) is preferred.[12]
-
The solution is filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[13]
-
The filtered solution is transferred to a clean NMR tube.
-
An internal standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing.
-
The NMR tube is placed in the spectrometer, and the spectrum is acquired.
Chemical Reactivity and Applications
The primary chemical reactivity of this compound involves its two carboxylic acid groups. These groups can be deprotonated to form carboxylates, which act as bidentate ligands, coordinating to metal ions. This property is extensively utilized in the synthesis of Metal-Organic Frameworks (MOFs).[1]
Role in Metal-Organic Framework (MOF) Synthesis
This compound is a highly popular organic linker for constructing MOFs due to its rigidity and linear geometry, which facilitate the formation of porous and crystalline structures.[1] A common method for MOF synthesis involving BPDC is solvothermal synthesis.
Generalized Solvothermal Synthesis Workflow: A generalized workflow for the solvothermal synthesis of a MOF using this compound is depicted below. This process involves dissolving a metal salt and the BPDC linker in a solvent, heating the mixture in a sealed vessel to promote crystallization, and then isolating and activating the resulting MOF material.[14][15]
Safety and Handling
This compound is considered a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4][13] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[6]
Conclusion
This compound is a well-characterized organic compound with a distinct set of physical and chemical properties that make it an invaluable component in materials chemistry. Its rigidity, linearity, and bifunctional nature are key to its successful application as a linker in the design and synthesis of highly ordered, porous materials like MOFs. A thorough understanding of its properties and the experimental methods to characterize them is fundamental for researchers and scientists working in this and related fields.
References
- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. edinst.com [edinst.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.latech.edu [chem.latech.edu]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. web.williams.edu [web.williams.edu]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
- 14. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 15. ossila.com [ossila.com]
An In-depth Technical Guide to the Solubility of 4,4'-Biphenyldicarboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-biphenyldicarboxylate (BPDC), a key building block in the development of Metal-Organic Frameworks (MOFs) and other advanced materials. Understanding the solubility of BPDC in various organic solvents is critical for optimizing reaction conditions, controlling crystallization, and ensuring the successful synthesis of high-quality materials.
Executive Summary
4,4'-Biphenyldicarboxylic acid is a rigid, linear organic linker extensively utilized in the construction of porous crystalline materials. Its solubility is a crucial parameter that dictates its application in solvothermal and other solution-based synthetic methods. This document summarizes the available qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and illustrates the logical workflow of its primary application in MOF synthesis.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Class | Qualitative Solubility |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble, especially with heating[1] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble, especially with heating[1][2] |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | Polar Aprotic | Soluble |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Soluble |
| Chloroform | CHCl₃ | Nonpolar | Soluble[2] |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble[2] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble[2] |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble[2] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble |
| Benzene | C₆H₆ | Nonpolar | Soluble |
| Water | H₂O | Polar Protic | Sparingly soluble to insoluble[3] |
Note: "Soluble" indicates that dissolution is generally achievable, though heating may be required. The absence of quantitative data necessitates experimental determination for specific concentrations and temperatures.
A recrystallization experiment provides an approximation of solubility in DMF at elevated temperatures, where 1.0 gram of BPDC was dissolved in approximately 150 mL of DMF at 100°C.[4][5]
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The gravimetric method, also known as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[6][7]
3.1 Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or incubator
-
Sealed, airtight vials or flasks
-
Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)
-
Pipettes and syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
3.2 Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vials to rest at the set temperature for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent premature crystallization.
-
Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.
-
Once the solvent is completely removed, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish with the dried this compound residue on an analytical balance.
-
3.3 Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate) * 100
Visualization of Key Processes
4.1 Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. 4,4'-Biphenyldicarboxylic acid | CAS:787-70-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. uomus.edu.iq [uomus.edu.iq]
Thermal stability of 4,4'-Biphenyldicarboxylate based polymers
An In-depth Technical Guide on the Thermal Stability of 4,4'-Biphenyldicarboxylate-Based Polymers
Introduction
Polymers derived from 4,4'-biphenyldicarboxylic acid are a significant class of high-performance materials known for their exceptional thermal stability, mechanical strength, and chemical resistance. The rigid and planar biphenyl (B1667301) unit in the polymer backbone imparts a high degree of aromaticity and chain stiffness, leading to materials that can withstand demanding operational conditions. This technical guide provides a comprehensive overview of the thermal stability of various this compound-based polymers, including polyesters and polyamides. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structure-property relationships and thermal performance of these advanced polymers.
Structure-Property Relationships in Thermal Stability
The thermal stability of this compound-based polymers is intrinsically linked to their chemical structure. The incorporation of the rigid this compound moiety generally enhances thermal properties. However, the choice of comonomers, such as diols or diamines, plays a crucial role in fine-tuning the final characteristics of the polymer.
Key structural factors influencing thermal stability include:
-
Rigidity of the Polymer Backbone: A higher degree of rigidity in the polymer chain leads to stronger intermolecular interactions and restricted segmental motion, resulting in higher glass transition temperatures (Tg) and decomposition temperatures (Td).
-
Introduction of Flexible Linkages: The incorporation of flexible spacers, such as ether (-O-), methylene (B1212753) (-CH2-), or sulfone (-SO2-) groups, into the polymer backbone can increase solubility and processability by reducing chain rigidity. However, this often comes at the cost of slightly lower thermal stability compared to wholly aromatic counterparts.[1]
-
Bulky Side Groups: Attaching bulky pendant groups to the polymer chain can hinder close packing and reduce intermolecular forces, which may lower the glass transition temperature but can also improve solubility.[1]
-
Copolymer Composition: In copolyesters and copolyamides, the molar ratio of the comonomers significantly affects the thermal properties. Increasing the content of the this compound unit generally leads to an increase in thermal stability.[2][3]
Data Presentation: Thermal Properties of this compound-Based Polymers
The following tables summarize the key thermal properties of various polymers based on this compound, including polyesters and polyamides. The data has been compiled from various literature sources to provide a comparative overview.
Table 1: Thermal Properties of this compound-Based Polyamides
| Polymer Name/Description | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T10%) (°C) in N2 | 10% Weight Loss Temperature (T10%) (°C) in Air | Char Yield at 800°C in N2 (%) | Reference |
| Polyamide from 4,4'-bis(4-carboxymethylene)biphenyl and various aromatic diamines | 210–261 | 620–710 | 497–597 | - | [1][4] |
| Aromatic polyamides with ether and bulky xanthene groups | 236–298 | 490–535 | up to 515 | - | [5] |
| Aromatic-aliphatic polyamides with N-phenylated amide units | 79–116 | >400 | >400 | - | [6] |
| Wholly aromatic polyamides with N-phenylated amide units | 207–255 | >400 | >400 | - | [6] |
Table 2: Thermal Properties of this compound-Based Copolyesters
| Copolymer Composition | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TΔ5%) (°C) | Reference |
| Copolyester of 4′-hydroxybiphenyl-3-carboxylic acid (60 mol%) and 3-hydroxybenzoic acid | 186 | > 450 | [2] |
| Copolyesters of PET and 4′-hydroxy-4-biphenylcarboxylic acid (20-80 mol%) | Increases with HBCA content | Increases with HBCA content | [3] |
Experimental Protocols
Accurate determination of the thermal properties of this compound-based polymers relies on standardized experimental procedures. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) Protocol
TGA is used to determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.
-
Instrumentation: A high-precision thermogravimetric analyzer.
-
Sample Preparation:
-
A small sample of the polymer (typically 5-15 mg) is accurately weighed into a ceramic or platinum crucible.[7]
-
For films or fibers, a representative section is used.
-
-
Experimental Parameters:
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, to study thermal decomposition without oxidation.[8] A flow rate of 20-50 mL/min is common. For studying oxidative stability, air or oxygen is used as the purge gas.[8]
-
Heating Rate: A constant heating rate is applied, typically 10°C/min or 20°C/min.[9][10] Slower heating rates can provide better resolution of thermal events.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature high enough to ensure complete decomposition, often up to 800°C or 1000°C.[2][7]
-
-
Data Analysis:
-
The TGA thermogram plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
-
The onset of decomposition is often reported as the temperature at which 5% or 10% weight loss occurs (T5% or T10%).
-
The temperature of the maximum rate of decomposition is determined from the peak of the derivative thermogravimetric (DTG) curve.
-
The residual mass at the end of the experiment provides the char yield.
-
Differential Scanning Calorimetry (DSC) Protocol
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is particularly useful for determining the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation:
-
A small amount of the polymer sample (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan.[11]
-
To ensure good thermal contact, the sample should be pressed flat at the bottom of the pan.
-
-
Experimental Parameters:
-
Atmosphere: An inert atmosphere, such as nitrogen, is typically used with a flow rate of around 50 mL/min.[2]
-
Temperature Program: A "heat-cool-heat" cycle is commonly employed to erase the thermal history of the sample.
-
First Heating Scan: The sample is heated at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature above its expected melting point or major transitions.[9][10][12]
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The thermal transitions are typically analyzed from this second heating curve.
-
-
-
Data Analysis:
-
The DSC thermogram plots the heat flow on the y-axis against the temperature on the x-axis.
-
The glass transition (Tg) is observed as a step-like change in the baseline.
-
Melting (Tm) is seen as an endothermic peak.
-
Crystallization (Tc) is observed as an exothermic peak.
-
Mandatory Visualization
The following diagram illustrates the logical relationship between the structural modifications of this compound-based polymers and their resulting thermal stability.
Caption: Structure-Property Relationship in this compound Polymers.
References
- 1. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization and properties of novel polyamides derived from 4 4' bis(4-carboxy methylene) biphenyl and various diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Aromatic Polyamides [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 11. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. hitachi-hightech.com [hitachi-hightech.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4,4'-Biphenyldicarboxylate Derivatives and Analogues
This technical guide provides a comprehensive overview of this compound derivatives and their analogues, focusing on their synthesis, characterization, biological activities, and applications in drug development and materials science. The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1][2] This document details experimental protocols, summarizes quantitative data, and visualizes key pathways and workflows to serve as an essential resource for professionals in the field.
Core Structure and Significance
The this compound core consists of two benzene (B151609) rings linked together, with carboxyl groups at the 4 and 4' positions. This rigid, linear backbone is a valuable building block in organic synthesis and materials science.[3] Its derivatives are widely explored for their therapeutic potential, including anticancer, anti-inflammatory, and antifungal activities.[2][4] The biphenyl moiety is also a key component in the synthesis of polymers with high thermal stability and in the development of metal-organic frameworks (MOFs).[5][6]
Synthesis of this compound and its Derivatives
The synthesis of the biphenyl core is a critical step, often achieved through the coupling of two aromatic moieties.[7] Functionalization of the biphenyl structure, either before or after the coupling reaction, allows for the creation of a diverse range of derivatives with tailored properties.[3][7]
General Synthetic Workflow
The synthesis of functionalized biphenyl derivatives typically follows a multi-step process, beginning with the coupling of aryl precursors, followed by modification of the functional groups to yield the desired product.
Caption: General workflow for the synthesis of biphenyl derivatives.
Key Synthetic Protocols
Several methods are employed for the synthesis of this compound and its analogues. The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method due to its mild conditions and tolerance of various functional groups.[1]
Experimental Protocol 1: Suzuki-Miyaura Coupling for Biphenyl Derivatives [1]
This protocol outlines a general procedure for the synthesis of a biphenyl derivative using 4-methylbiphenyl-3-ylboronic acid and an aryl halide.
-
Materials:
-
4-Methylbiphenyl-3-ylboronic acid (1.2 mmol)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (0.01-0.05 mmol)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF) (5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine the aryl halide, 4-methylbiphenyl-3-ylboronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent and the palladium catalyst.
-
Reaction: Heat the mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
-
Experimental Protocol 2: Synthesis of 4,4'-Biphenyldicarboxylic Acid [8]
This method describes a high-yield synthesis suitable for industrial production.
-
Step 1: Synthesis of 4,4'-Dicarboxylbibenzil
-
Reactants: 4-diphenic acid, oxalyl chloride, and aluminum trichloride (B1173362) in a molar ratio of 1: (1.1-1.8): (1.2-2.0).
-
Solvent: The weight ratio of 4-diphenic acid to solvent is 1: (3 to 10).
-
Procedure: React the components to obtain 4,4'-dicarboxylbibenzil.
-
-
Step 2: Oxidation to 4,4'-Biphenyldicarboxylic Acid
-
Reactants: 4,4'-dicarboxylbibenzil, an oxidant, and potassium hydroxide (B78521) in a molar ratio of 1: (1.2-2.0): (1.4-2.2).
-
Solvent: The weight ratio of 4,4'-dicarboxylbibenzil to the organic solvent is 1: (3-10).
-
Procedure: React the components and then recrystallize the product from absolute methanol. This method has a reported yield of over 93%.[8]
-
Another patented method utilizes polyethylene (B3416737) glycol 400 as a solvent and cuprous iodide as a catalyst, which is described as environmentally friendly and cost-effective.[9]
Physicochemical Properties and Characterization
Derivatives of this compound are typically crystalline solids. Their characterization is crucial to confirm their structure and purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify functional groups. For 4,4'-biphenyldicarboxylic acid, characteristic peaks include a broad O-H stretching band for the carboxylic acid dimer (3300-2500 cm⁻¹), a strong C=O stretching peak (~1700 cm⁻¹), and C-O stretching and O-H bending vibrations in the fingerprint region (<1500 cm⁻¹).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure. For the parent acid, the ¹H-NMR spectrum in DMSO-d₆ shows signals at approximately 7.87 ppm (d, 4H), 8.07 ppm (d, 4H), and 13.07 ppm (s, 2H).[8][10]
-
X-ray Diffraction (XRD): This technique provides detailed information about the crystal and molecular structure, which is particularly important for MOFs.[3]
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the synthesized compounds.[11]
Applications in Drug Development and Biological Activities
Biphenyl carboxylic acid derivatives exhibit a wide range of biological activities, making them promising candidates for drug development.[4]
Anticancer Activity
Several derivatives have been investigated as potential anticancer agents.
-
A series of 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide (B11467104) derivatives were synthesized and evaluated as potential EGFR tyrosine kinase allosteric site inhibitors.[2]
-
1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives have shown in vitro anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231).[4][11] A benzyloxy derivative, in particular, showed potent activity with IC₅₀ values of 9.92 µM against MCF-7 and 9.54 µM against MDA-MB-231.[11]
-
A platinum(II) complex containing a 2,2'-bipyridine-4,4'-dicarboxylic acid ligand functionalized with ethacrynic acid and flurbiprofen (B1673479) demonstrated strong cancer cell selectivity and was able to overcome cisplatin (B142131) resistance.[12]
Table 1: Anticancer Activity of this compound Derivatives
| Derivative Class | Target/Cell Line | Key Findings (In Vitro) | Reference |
| 4'-Hydroxybiphenyl-4-carboxylic acid derivatives | EGFR Tyrosine Kinase (Allosteric Site), HCT-116 cells | A synthesized derivative (S4) showed cytotoxicity comparable to Erlotinib and induced apoptosis by arresting the cell cycle in the G2/M phase. | [3] |
| 1-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives | MCF-7 and MDA-MB-231 breast cancer cells | Benzyloxy derivative (3j) showed potent activity with IC₅₀ values of 9.92 µM (MCF-7) and 9.54 µM (MDA-MB-231). | [11] |
| Pt(II) complexes with functionalized (2,2'-bipyridine)-4,4'-dicarboxylic acid | A2780, A2780cisR, Y79 cancer cells | The combination of ethacrynic acid and flurbiprofen in the complex overcomes cisplatin resistance and provides strong cancer cell selectivity. | [12] |
Anti-inflammatory Activity
Biphenyl-4-carboxylic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties. A series of novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides were screened using the carrageenan-induced paw edema test and exhibited significant anti-inflammatory activity.[13][14]
Antifungal Activity
Ester derivatives of biphenyl-4-carboxylic acid have demonstrated activity against pathogenic Candida species.[4]
Experimental Protocol 3: Antifungal Activity Evaluation [15]
-
Method: Broth microdilution method.
-
Strains: Candida albicans (ATCC-76485, LM-111) and Candida tropicalis (ATCC-13803, LM-14).
-
Procedure: The minimum inhibitory concentration (MIC) of the compounds is determined by serially diluting them in a liquid growth medium in microtiter plates. The fungal suspension is added to each well, and the plates are incubated. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.
Table 2: Antifungal Activity of Biphenyl-4-Carboxylic Acid Esters [15]
| Compound | C. albicans (MIC, µg/mL) | C. tropicalis (MIC, µg/mL) |
| Ethyl 4-biphenyl carboxylate | 512 - 1024 | 512 - 1024 |
| Decanoyl 4-biphenyl carboxylate | 512 | 512 |
Signaling Pathway Involvement
The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways.
PI3K/AKT/NF-κB Pathway
A derivative, 3,3',5,5'-tetramethoxybiphenyl-4,4'diol, has been shown to trigger oxidative stress and apoptosis-like processes in a lung cancer cell line by reducing the activity of the PI3K/AKT/NF-κB pathway.[16]
Caption: Inhibition of the PI3K/AKT/NF-κB pathway by a biphenyl derivative.
Cyclooxygenase (COX) Pathway
Some biphenyl-containing compounds act as inhibitors of cyclooxygenase (COX), a key enzyme in the inflammatory pathway.[17] Molecular docking studies have suggested that certain derivatives have the potential to act as COX-2 inhibitors.[2]
Caption: Potential modulation of the COX pathway by biphenyl derivatives.
Conclusion and Future Perspectives
This compound derivatives and their analogues represent a versatile and pharmacologically important class of compounds. Their synthesis is well-established, with various methods allowing for the creation of diverse chemical libraries. The broad spectrum of biological activities, including anticancer, anti-inflammatory, and antifungal effects, underscores their potential in drug discovery. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring novel biological targets, and developing new applications in materials science, particularly in the design of advanced MOFs and polymers. The detailed protocols and summarized data in this guide provide a solid foundation for researchers to build upon in these exciting areas of study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biphenyl-4,4'-dicarboxylic Acid|Research Chemical [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biphenyl-4,4 -dicarboxylic acid 97 787-70-2 [sigmaaldrich.com]
- 6. 4,4'-Biphenyldicarboxylic acid - CD Bioparticles [cd-bioparticles.net]
- 7. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 8. CN103483186A - Synthesis method for 4,4'-biphenyldicarboxylic acid - Google Patents [patents.google.com]
- 9. CN102701964A - Method for synthesizing 4, 4' -biphenyldicarboxylic acid - Google Patents [patents.google.com]
- 10. CN103483186B - Synthesis method for 4,4'-biphenyldicarboxylic acid - Google Patents [patents.google.com]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. Bis-conjugation of Bioactive Molecules to Cisplatin-like Complexes through (2,2'-Bipyridine)-4,4'-Dicarboxylic Acid with Optimal Cytotoxicity Profile Provided by the Combination Ethacrynic Acid/Flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Navigating the Safety Profile of 4,4'-Biphenyldicarboxylate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information currently available for 4,4'-Biphenyldicarboxylate (CAS No. 787-70-2), a rigid, linear organic building block utilized in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and liquid crystal polymers.[1] Understanding the toxicological profile and safe handling procedures for this compound is paramount for ensuring laboratory safety and mitigating potential health risks. This document summarizes key quantitative data, outlines standard experimental methodologies for safety assessment, and visually represents these workflows.
GHS Hazard and Precautionary Information
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.[2][3]
Table 1: GHS Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3][4] |
| Skin Sensitization | - | May cause sensitization by skin contact.[5] |
Table 2: GHS Precautionary Statements for this compound
| Category | Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6] |
| P264 | Wash skin thoroughly after handling.[3][6] | |
| P271 | Use only outdoors or in a well-ventilated area.[3][6] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][7] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3][7] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][7] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[3][7] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[7] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[7] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2][3] |
| P405 | Store locked up.[2][3] | |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[2][3] |
Toxicological Data
Table 3: Acute Toxicity of this compound
| Route | Species | Value | Reference |
| Intraperitoneal | Mouse | LD50 = 500 mg/kg | [2] |
Accidental ingestion of this material may be damaging to the health of the individual.[5] High oral doses of biphenyl, a related compound, have been shown to cause rapid breathing, excessive tear secretion, loss of appetite, weight loss, muscle weakness, incoordination, coma, and death in experimental animals.[5]
Experimental Protocols for Toxicological Assessment
Detailed experimental protocols for the toxicological assessment of this compound have not been specifically published. However, standardized OECD guidelines are available for the evaluation of chemical safety. The following sections describe the general methodologies that would be employed to assess the key hazards associated with this compound.
Acute Oral Toxicity Testing (Following OECD Guideline 423)
This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.
Methodology:
-
Animal Model: Typically, the test is performed in a single sex (usually female) of rodent, most commonly rats.
-
Dosing: The test substance is administered in a single dose by gavage. The procedure uses a stepwise approach with a limited number of animals at each step.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Endpoint: The test allows for the determination of the acute toxic class of the substance and an estimation of the LD50.
Dermal and Eye Irritation Testing (Following OECD Guidelines 404 and 405)
These tests are designed to assess the potential of a substance to cause irritation or corrosion to the skin and eyes.
Dermal Irritation (OECD 404):
-
Animal Model: The albino rabbit is the preferred species.[2]
-
Application: A single dose of the test substance is applied to a small area of shaved skin.[2]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.[8]
-
Endpoint: The severity of the skin reactions is scored to determine the irritation potential.[8]
Eye Irritation (OECD 405):
-
Animal Model: The albino rabbit is the recommended species.[5][9]
-
Application: A single dose of the test substance is applied into the conjunctival sac of one eye.[5][10]
-
Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours).[9][10]
-
Endpoint: The severity of ocular lesions is scored to determine the irritation potential.[9][10]
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. oecd.org [oecd.org]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. p38 MAPK Activation, JNK Inhibition, Neoplastic Growth Inhibition and Increased Gap Junction Communication in Human Lung Carcinoma and Ras-Transformed Cells by 4-Phenyl-3-Butenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. criver.com [criver.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Commercial Suppliers and Technical Applications of High-Purity 4,4'-Biphenyldicarboxylate: A Guide for Researchers
Introduction: 4,4'-Biphenyldicarboxylate, also known as biphenyl-4,4'-dicarboxylic acid (BPDA), is a rigid, aromatic dicarboxylic acid that serves as a critical building block in various fields of chemical and materials science. Its linear and symmetrical structure imparts desirable properties such as high thermal stability and mechanical strength to the materials derived from it. This technical guide provides an in-depth overview of commercial suppliers of high-purity this compound and details its applications in the synthesis of advanced materials and its relevance in biomedical research. This document is intended for researchers, scientists, and drug development professionals who are interested in utilizing this versatile chemical compound.
Commercial Availability of High-Purity this compound
A variety of chemical suppliers offer this compound in different purity grades, catering to a range of research and development needs. The quality and purity of the starting material are paramount for achieving desired outcomes in sensitive applications such as drug development and the synthesis of high-performance polymers and metal-organic frameworks. Below is a summary of prominent commercial suppliers and the typical purity levels they provide.
| Supplier | Stated Purity | CAS Number | Molecular Formula |
| Sigma-Aldrich (Merck) | 97% | 787-70-2 | C14H10O4 |
| Thermo Scientific Chemicals | 98% | 787-70-2 | C14H10O4 |
| TCI America | >97.0% (by Titration) | 787-70-2 | C14H10O4 |
| Santa Cruz Biotechnology | >97% | 787-70-2 | C14H10O4 |
| A reputable China Manufacturer | ≥99.5% | 787-70-2 | C14H10O4 |
Applications in Materials Science and Organic Synthesis
The unique structural characteristics of this compound make it a valuable component in the synthesis of various advanced materials. Its rigid biphenyl (B1667301) core is a key feature in many pharmacologically active molecules, contributing to activities such as anti-inflammatory, antimicrobial, and anticancer effects.[1]
Synthesis of Metal-Organic Frameworks (MOFs)
This compound is a widely used organic linker in the synthesis of Metal-Organic Frameworks (MOFs). These materials are characterized by their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. A notable example is the synthesis of UiO-67, a zirconium-based MOF known for its stability.
Experimental Protocol: Synthesis of UiO-67 MOF [2]
Materials:
-
Zirconium tetrachloride (ZrCl₄)
-
4,4'-Biphenyldicarboxylic acid (BPDC)
-
Acetic acid
-
Hydrochloric acid (HCl, 37%)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a suitable vessel, mix Zirconium tetrachloride (233 mg, 1 mmol), 4,4'-biphenyldicarboxylic acid (242 mg, 1 mmol), acetic acid (0.6 g, 10 mmol), and hydrochloric acid (0.16 mL, 2 mmol) in 30 mL of N,N-dimethylformamide.
-
Sonicate the mixture until all components are fully dissolved.
-
Heat the resulting solution at 120°C for 48 hours in a sealed container.
-
After cooling to room temperature, collect the white precipitate of UiO-67 by centrifugation.
-
Wash the product three times with fresh DMF to remove any unreacted starting materials.
-
The final product can be dried under vacuum.
The following diagram illustrates the general workflow for the synthesis of the UiO-67 Metal-Organic Framework.
Caption: Workflow for the synthesis of UiO-67 MOF.
Polymer Synthesis
This compound is a monomer used in the production of high-performance polymers, such as polyesters and polyamides. The rigidity of the biphenyl unit contributes to the thermal stability and mechanical strength of the resulting polymers, making them suitable for applications in electronics and aerospace industries.
Relevance in Drug Development and Biological Systems
The biphenyl scaffold is a common motif in many biologically active compounds. This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. Its dicarboxylic acid functional groups provide convenient points for chemical modification.
Dimethyl Biphenyl-4,4'-dicarboxylate and JAK/STAT Signaling
The dimethyl ester derivative of this compound, has been investigated as a hepatoprotective agent. Studies have shown that this compound can stimulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. The JAK/STAT pathway is a crucial signaling cascade involved in cellular processes such as immunity, cell division, and apoptosis.
The canonical JAK/STAT signaling pathway begins with a cytokine binding to its receptor, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize and translocate to the nucleus to regulate gene transcription.
The following diagram illustrates the canonical JAK/STAT signaling pathway.
Caption: The canonical JAK/STAT signaling pathway.
Analytical Methods for Purity Determination
Ensuring the high purity of this compound is crucial for its successful application, particularly in pharmaceutical and materials science research. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for assessing the purity of this compound.
Experimental Protocol: HPLC Method for Purity Analysis (Adapted)
This protocol is adapted from a method for a similar biphenyl compound and can be optimized for this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[1]
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape. A typical gradient could be from 20% to 80% acetonitrile over 20 minutes.
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.
The following diagram outlines the general workflow for HPLC purity analysis.
Caption: General workflow for HPLC purity analysis.
References
The Evolution of a Molecular Workhorse: A Technical Guide to the Historical Development of 4,4'-Biphenyldicarboxylate Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Biphenyldicarboxylic acid (BPDC), and its corresponding dicarboxylate, is a rigid, linear organic linker that has become a cornerstone in the development of advanced materials. Its unique structural properties have made it a versatile building block in a wide range of applications, from high-performance polymers to sophisticated metal-organic frameworks (MOFs). This technical guide provides an in-depth exploration of the historical development of 4,4'-biphenyldicarboxylate research, detailing the evolution of its synthesis, the expansion of its applications, and the key experimental protocols that have underpinned its scientific journey.
Historical Development of Synthesis Methods
The synthesis of 4,4'-biphenyldicarboxylic acid has evolved significantly over the years, driven by the need for higher yields, milder reaction conditions, and greater suitability for industrial-scale production. Early methods were often hampered by harsh conditions and low efficiency.
Early Synthetic Routes
Initial methods for the synthesis of 4,4'-biphenyldicarboxylic acid often involved multi-step processes with significant drawbacks. These included:
-
Oxidation of 4,4'-Dialkylbiphenyls: This method, analogous to the industrial production of terephthalic acid, involved the oxidation of starting materials like 4,4'-dimethylbiphenyl (B165725) at high temperatures and pressures. While effective, the harsh conditions and the formation of byproducts made purification challenging and reduced the overall yield, which was often below 56%.[1]
-
Multi-step Synthesis from Biphenyl (B1667301): Another early route started with biphenyl and involved chloromethylation to form 4,4'-bis(chloromethyl)biphenyl, followed by a nucleophilic substitution and subsequent oxidation. This multi-step process was inefficient, with reported yields as low as 38.2%, and generated considerable waste.[1]
-
Diazotization and Coupling: The use of p-aminobenzoic acid as a starting material, which undergoes diazotization followed by a copper-catalyzed coupling reaction, offered a higher yield of up to 82%. However, the stringent requirements for the diazotization step made it unsuitable for large-scale industrial production.[2]
The Advent of Modern Catalytic Methods
The development of modern cross-coupling reactions revolutionized the synthesis of biphenyl compounds, offering milder conditions and higher yields.
-
Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid, has become a cornerstone for the synthesis of biphenyls.[3][4] This method is highly versatile and tolerates a wide range of functional groups. While initially requiring the protection of the carboxylic acid groups, recent advancements have enabled the direct use of unprotected halobenzoic acids.[3]
-
Other Coupling Reactions: Other coupling methods, such as those involving zinc and triethylamine (B128534) formate (B1220265) with p-iodobenzoic acid, have also been explored. However, the high cost of starting materials has limited their widespread adoption.[2]
Optimized Industrial Processes
More recent developments have focused on creating more economical and environmentally friendly synthesis routes suitable for industrial production. One such method involves a Friedel-Crafts acylation of 4-diphenic acid with oxalyl chloride, followed by an oxidation step, achieving yields of over 93% under moderate conditions.[1][5] Another approach utilizes the reductive coupling of p-iodobenzoic acid using a copper catalyst in a high-boiling-point solvent, offering a simple and high-yield process.[2]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes and compares the key parameters of the different synthetic routes for 4,4'-biphenyldicarboxylic acid.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Oxidation of 4,4'-Dialkylbiphenyls | 4,4'-Dialkylbiphenyl | Cobalt and manganese salts, bromine promoter | High temperature and pressure | < 56 | Utilizes readily available starting materials | Harsh conditions, low yield, byproduct formation |
| Multi-step from Biphenyl | Biphenyl | Chloromethylating agent, hexamethylenetetramine, oxidizing agent | Multiple steps | ~38.2 | Starts from a simple precursor | Low yield, significant waste generation |
| Diazotization and Coupling | p-Aminobenzoic acid | Diazotizing agent, monovalent copper ions | Stringent diazotization conditions | ~82 | High yield | Not suitable for large-scale production |
| Suzuki-Miyaura Cross-Coupling | p-Halobenzoic acid, p-carboxyphenylboronic acid | Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3) | Mild, often near room temperature | 64-86 | High yield, mild conditions, functional group tolerance | Catalyst cost and removal can be a concern |
| Friedel-Crafts Acylation Route | 4-Diphenic acid | Oxalyl chloride, AlCl3, oxidant | Moderate | > 93 | High yield, reasonable process flow | Use of stoichiometric Lewis acid |
| Reductive Coupling | p-Iodobenzoic acid | Cuprous iodide, potassium hydroxide, piperazine | High-boiling solvent | High | Simple, high yield, environmentally friendly solvent | Cost of starting material |
Evolution of Applications
The applications of this compound have expanded in parallel with the advancements in its synthesis and the growing understanding of its material properties.
High-Performance Polymers
One of the earliest and most significant applications of 4,4'-biphenyldicarboxylic acid is in the production of high-performance polymers.[6] Its rigid, linear structure imparts exceptional thermal stability, mechanical strength, and chemical resistance to polymers such as:
-
Liquid Crystalline Polymers (LCPs): BPDC is a key monomer in the synthesis of nematic aromatic polyesters, which are a class of LCPs. These materials exhibit highly ordered structures in the molten state, allowing for the production of components with excellent dimensional stability and low viscosity for easy processing.[7]
-
Polyamides and Polyesters: The incorporation of BPDC into polyamides and polyesters results in materials with high melting points and glass transition temperatures, making them suitable for applications in the electronics, automotive, and aerospace industries.[6]
Data Presentation: Properties of a Polyester (B1180765) from 4,4'-Biphenyldicarboxylic Acid and 1,6-Hexanediol (B165255)
The following data illustrates the impact of molecular weight on the tensile strength of a polyester synthesized from 4,4'-biphenyldicarboxylic acid (BDA) and 1,6-hexanediol (HD).
| Inherent Viscosity (I.V.) | Weight Average Molecular Weight (Mw) | Molding Temperature (°C) | Tensile Strength (psi) |
| 0.90 | 44,000 | 240 | 6,500 |
| 1.00 | - | 240 | 11,500 |
| 1.12 | 58,000 | 260 | 9,300 |
| 1.14 | 52,000 | 210 | 10,400 |
| 1.18 | 62,000 | 260 | 14,200 |
| 1.27 | 65,500 | 260 | 21,900 |
| 1.31 | 74,000 | 240 | 18,100 |
| 1.33 | 71,000 | 245 | 29,900 |
| 2.26 | 144,000 | 230 | 29,200 |
| 2.66 | 147,000 | 260 | 28,500 |
| 3.94 | 250,000 | 260 | 25,200 |
| 4.20 | 370,000 | - | - |
| 5.39 | 530,000 | - | - |
Metal-Organic Frameworks (MOFs)
The advent of MOF chemistry in the late 1990s provided a new and exciting application for this compound. Its rigid and ditopic nature makes it an ideal organic linker for the construction of porous, crystalline frameworks. MOFs synthesized with BPDC have shown great promise in:
-
Gas Storage and Separation: The high surface area and tunable pore sizes of BPDC-based MOFs make them excellent candidates for storing gases like hydrogen and methane, and for separating gas mixtures.[8]
-
Catalysis: The ordered and porous structure of these MOFs allows for their use as heterogeneous catalysts, with the potential for size- and shape-selective catalysis.
-
Sensing: The luminescent properties of some BPDC-based MOFs can be modulated by the presence of certain analytes, leading to their use as chemical sensors.
Data Presentation: Properties of a Nickel-based MOF with this compound Linker
The following table presents key properties of a nickel-based MOF synthesized using 4,4'-biphenyldicarboxylic acid via a hydrothermal method at different temperatures.
| Synthesis Temperature (°C) | Morphology | Specific Surface Area (m²/g) | Pore Size Distribution (nm) | Average Pore Diameter (nm) | Specific Capacitance (F/g at 1.0 A/g) | Cycling Stability (% retention after 2000 cycles) |
| 180 | Nanoplate | 311.99 | 1-40 | ~29.2 | 488 | 85 |
Other Emerging Applications
Research into this compound continues to uncover new applications, including:
-
Drug Development: The biphenyl scaffold is a common motif in pharmaceuticals, and derivatives of 4,4'-biphenyldicarboxylic acid are being explored as intermediates in the synthesis of new drug candidates.[6]
-
Energy Storage: The carboxylate groups in this compound can participate in redox reactions, making it a promising organic electrode material for batteries.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and application of this compound.
Synthesis of 4,4'-Biphenyldicarboxylic Acid via Suzuki-Miyaura Coupling
This protocol is a representative example of a modern, high-yield synthesis of 4,4'-biphenyldicarboxylic acid.
Materials:
-
4-Bromobenzoic acid
-
4-Carboxyphenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2 M Sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Ethyl acetate
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Activated charcoal (e.g., Darco G-60)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add 4-bromobenzoic acid and 4-carboxyphenylboronic acid to 1-propanol under a nitrogen atmosphere. Stir the mixture at room temperature for 30 minutes to dissolve the solids.
-
Catalyst and Base Addition: To the solution, add palladium(II) acetate, triphenylphosphine, 2 M aqueous sodium carbonate solution, and deionized water.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: After the reaction is complete, remove the heat source and add deionized water to the hot mixture. Allow the mixture to cool to room temperature while stirring in the open air.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the layers and re-extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with 5% sodium bicarbonate solution and then with saturated brine.
-
Decolorization and Drying: Transfer the organic solution to an Erlenmeyer flask, add activated charcoal, and stir for 30 minutes. Add anhydrous sodium sulfate and continue stirring for another 30 minutes.
-
Isolation: Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol (B145695)/water) to obtain pure 4,4'-biphenyldicarboxylic acid.
Hydrothermal Synthesis of a Nickel-based MOF using this compound
This protocol describes a facile one-step hydrothermal method for the synthesis of a Ni-BPDC-MOF.[9]
Materials:
-
4,4'-Biphenyldicarboxylic acid (BPDC)
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation: Dissolve 0.149 g of BPDC and 0.096 g of nickel(II) nitrate hexahydrate in 20 mL of DMF with continuous stirring. The molar ratio of the organic linker to the metal salt should be approximately 3:2.[9]
-
Hydrothermal Reaction: Transfer the resulting solution into a 50 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at 180 °C for 10 hours.[9]
-
Product Collection: After the reaction, allow the autoclave to cool down to room temperature. A light green precipitate will have formed. Collect the precipitate by centrifugation.
-
Washing: Wash the collected solid with DMF and then with ethanol to remove any unreacted starting materials and solvent.
-
Drying: Dry the product in a vacuum oven at an appropriate temperature to remove the residual solvent.
-
Activation: To ensure the removal of guest molecules from the pores, activate the synthesized MOF by heating it under vacuum at 120 °C for 24 hours.[9]
Visualizing Key Concepts and Processes
The following diagrams, generated using the DOT language, illustrate key aspects of this compound research.
Figure 1: Evolution of synthetic methodologies for 4,4'-biphenyldicarboxylic acid.
Figure 2: Progression of applications for this compound.
Figure 3: A representative experimental workflow for the synthesis and characterization of a MOF.
Conclusion
The journey of this compound research is a compelling narrative of chemical innovation and material science advancement. From its challenging early syntheses to the elegant and efficient methods employed today, its development has paved the way for a remarkable expansion in its applications. As a fundamental building block, it continues to be at the forefront of research in high-performance polymers, functional metal-organic frameworks, and emerging technologies. The detailed understanding of its synthesis, properties, and applications presented in this guide serves as a valuable resource for researchers and professionals seeking to leverage this versatile molecule in the creation of next-generation materials.
References
- 1. CN103483186A - Synthesis method for 4,4'-biphenyldicarboxylic acid - Google Patents [patents.google.com]
- 2. CN102701964A - Method for synthesizing 4, 4' -biphenyldicarboxylic acid - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. CN103483186B - Synthesis method for 4,4'-biphenyldicarboxylic acid - Google Patents [patents.google.com]
- 6. 4,4'-Biphenyldicarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. A bifunctional metal–organic framework featuring the combination of open metal sites and Lewis basic sites for selective gas adsorption and heterogeneous cascade catalysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Applications of Metal-Organic Frameworks Utilizing 4,4'-Biphenyldicarboxylate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of three prominent metal-organic frameworks (MOFs) based on the 4,4'-biphenyldicarboxylate (BPDC) linker: UiO-67, DUT-5, and a nickel-based BPDC MOF (Ni-BPDC). These materials are of significant interest due to their high porosity, thermal stability, and versatile applications in catalysis, drug delivery, and energy storage.
Introduction to BPDC-Based MOFs
This compound is a rigid, linear organic linker that is widely employed in the construction of robust and porous MOFs. Its extended length, compared to terephthalate, allows for the formation of larger pores and higher surface areas, which are advantageous for various applications. The choice of the metal node (e.g., Zr, Al, Ni) dictates the resulting framework's topology, stability, and functional properties.
Quantitative Data Summary
The following table summarizes key quantitative data for the three BPDC-based MOFs discussed in this document, facilitating a comparative analysis of their structural and physical properties.
| Property | UiO-67 | DUT-5 | Ni-BPDC MOF |
| Metal Node | Zirconium (Zr) | Aluminum (Al) | Nickel (Ni) |
| Formula | Zr₆O₄(OH)₄(BPDC)₆ | Al(OH)(BPDC) | Varies (e.g., Ni(BPDC)(H₂O)₂) |
| Crystal System | Cubic | Orthorhombic | Varies (often triclinic or monoclinic) |
| Space Group | Fm-3m | Imma | P-1 (for some reported structures) |
| Unit Cell Parameters | a = b = c = 26.78 Å | a = 11.1 Å, b = 16.7 Å, c = 12.2 Å | Varies with synthesis conditions |
| BET Surface Area | ~1400 - 2100 m²/g[1] | ~1600 - 1900 m²/g[2] | ~300 - 500 m²/g[3] |
| Pore Volume | ~0.8 - 1.2 cm³/g | ~0.6 - 0.8 cm³/g[2] | ~0.2 - 0.4 cm³/g |
| Particle Size | 100 nm - 10 µm | 1 - 20 µm | Nanoplates/Nanorods |
Experimental Protocols
Detailed methodologies for the synthesis of UiO-67, DUT-5, and Ni-BPDC MOF are provided below. These protocols are based on established literature procedures and are intended to be reproducible in a standard laboratory setting.
Protocol 1: Solvothermal Synthesis of UiO-67
This protocol describes a common method for the synthesis of UiO-67 using a solvothermal approach with a modulator to control crystallinity and defect density.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
4,4'-Biphenyldicarboxylic acid (H₂BPDC)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (or Hydrochloric acid, HCl, as an alternative modulator)
Procedure:
-
In a 100 mL screw-capped vial, dissolve ZrCl₄ (e.g., 116.5 mg, 0.5 mmol) in 30 mL of DMF.
-
Add a modulator, such as acetic acid (e.g., 1.7 mL, 30 mmol) or concentrated HCl (e.g., 0.83 mL, 10 mmol), to the solution.
-
Sonicate the mixture for approximately 20 minutes until the ZrCl₄ is fully dissolved.
-
Add H₂BPDC (e.g., 121.1 mg, 0.5 mmol) to the solution.
-
Sonicate the mixture for another 20 minutes to ensure good dispersion.
-
Seal the vial tightly and place it in a preheated oven at 120°C for 24-48 hours.
-
After cooling to room temperature, a white crystalline powder will have precipitated.
-
Collect the product by centrifugation or filtration.
-
Wash the solid with fresh DMF (3 x 20 mL) and then with ethanol (B145695) (3 x 20 mL) to remove unreacted precursors and solvent molecules from the pores.
-
Activate the sample by drying under vacuum at 150°C overnight to yield the porous UiO-67.
Protocol 2: Solvothermal Synthesis of DUT-5
This protocol outlines the synthesis of the aluminum-based MOF, DUT-5, via a solvothermal reaction.
Materials:
-
Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)
-
4,4'-Biphenyldicarboxylic acid (H₂BPDC)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 50 mL Teflon-lined autoclave, dissolve H₂BPDC (e.g., 133 mg, 0.55 mmol) in 20 mL of DMF.
-
In a separate vial, dissolve Al(NO₃)₃·9H₂O (e.g., 262 mg, 0.7 mmol) in 5 mL of DMF.
-
Add the aluminum nitrate solution to the H₂BPDC solution under stirring.
-
Seal the autoclave and heat it in an oven at 120°C for 24 hours.
-
After cooling to room temperature, a white crystalline product is formed.
-
Collect the solid by filtration.
-
Wash the product with fresh DMF (3 x 25 mL) followed by an exchange with a volatile solvent like ethanol or acetone (B3395972) (3 x 25 mL).
-
Dry the material under vacuum at 150°C for 12 hours to obtain activated DUT-5.
Protocol 3: Hydrothermal Synthesis of Ni-BPDC MOF
This protocol details a one-step hydrothermal method for the synthesis of a nickel-based MOF with BPDC linkers, often exhibiting a nanoplate morphology.[3]
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
4,4'-Biphenyldicarboxylic acid (H₂BPDC)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Ni(NO₃)₂·6H₂O (e.g., 87.3 mg, 0.3 mmol) and H₂BPDC (e.g., 48.4 mg, 0.2 mmol) in 20 mL of DMF in a 50 mL Teflon-lined autoclave.
-
Stir the mixture for 30 minutes to ensure homogeneity.
-
Seal the autoclave and place it in an oven heated to 180°C for 10-12 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
A light green precipitate will be formed. Collect the product by centrifugation.
-
Wash the solid with DMF (3 x 15 mL) and then with ethanol (3 x 15 mL) to remove any unreacted starting materials.
-
Dry the final product in a vacuum oven at 120°C for 24 hours.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the solvothermal and hydrothermal synthesis of BPDC-based MOFs.
Caption: General workflow for the solvothermal/hydrothermal synthesis of BPDC-based MOFs.
Application Notes
The unique properties of BPDC-based MOFs make them suitable for a wide range of applications.
Catalysis
The high surface area and tunable porosity of BPDC-MOFs, particularly UiO-67, make them excellent platforms for heterogeneous catalysis. The robust Zr-based framework of UiO-67 allows for its use in a variety of organic transformations.
-
Lewis Acid Catalysis: The zirconium nodes can act as Lewis acid sites, catalyzing reactions such as aldol (B89426) additions, with studies showing high yields (up to 97%) for the reaction between 4-nitrobenzaldehyde (B150856) and cyclohexanone.[4]
-
Support for Metal Nanoparticles: The large pores of UiO-67 can encapsulate metal nanoparticles (e.g., Pd, Au, Cu), preventing their aggregation and enhancing their catalytic activity and stability.[5][6] These composite materials have shown high efficiency in hydrogenation, oxidation, and cyclopropanation reactions.[5][6] For instance, Pd nanoparticles supported on UiO-67 have demonstrated excellent performance in hydrogenation reactions.[6]
-
Morita-Baylis-Hillman (MBH) Reaction: Fe³⁺-functionalized UiO-67 has been successfully employed as a recyclable catalyst for the MBH reaction, demonstrating the versatility of post-synthetic modification to introduce new catalytic functionalities.[7]
The logical relationship for the application of UiO-67 in catalysis can be visualized as follows:
Caption: Key properties of UiO-67 leading to its diverse catalytic applications.
Drug Delivery
The high porosity and biocompatibility of certain BPDC-based MOFs make them promising candidates for drug delivery systems. The large pores can accommodate therapeutic molecules, and the framework can be designed for controlled release.
-
High Drug Loading Capacity: UiO-67 and its derivatives have shown significant potential for encapsulating anticancer drugs. For example, the amino-functionalized UiO-67-NH₂ has demonstrated a high loading capacity for camptothecin, up to 36.53 wt%.
-
Controlled Release: The release of drugs from the MOF pores can be triggered by changes in the physiological environment, such as pH. This allows for targeted drug delivery to specific sites, such as tumor tissues, which often have a lower pH than healthy tissues.
-
Adsorption of Antiviral Drugs: UiO-67 has also been investigated for the adsorption and removal of antiviral drugs like ritonavir (B1064) and lopinavir (B192967) from aqueous solutions, showcasing its potential in environmental remediation and as a carrier for such therapeutics.
Energy Storage and Gas Storage
-
Supercapacitors: Ni-BPDC MOFs have been explored as electrode materials for supercapacitors due to their pseudocapacitive behavior.[3] These materials can exhibit high specific capacitance, with reported values around 488 F·g⁻¹ at a current density of 1.0 A·g⁻¹, and good cycling stability.[3]
-
Gas Storage: The high porosity of DUT-5 and related structures makes them suitable for the storage of gases like hydrogen (H₂) and carbon dioxide (CO₂). While specific data for DUT-5 is still emerging, analogous MOFs like MOF-5, which also utilizes a dicarboxylate linker, have shown significant H₂ and CO₂ adsorption capacities.[8][9] The performance of these materials is attributed to the high surface area and the interaction of gas molecules with the metal centers and organic linkers.[8][9]
Conclusion
Metal-organic frameworks synthesized from this compound are a versatile class of porous materials with significant potential in diverse fields. The protocols and data presented here for UiO-67, DUT-5, and Ni-BPDC MOF provide a foundation for researchers to explore their synthesis and application. The ability to tune the metal center and functionalize the organic linker opens up a vast design space for creating new materials with tailored properties for specific challenges in catalysis, medicine, and environmental science.
References
- 1. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition metal supported UiO-67 materials and their applications in catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Transition metal supported UiO-67 materials and their applications in catalysis [frontiersin.org]
- 7. UiO-67 metal–organic framework immobilized Fe3+ catalyst for efficient Morita–Baylis–Hillman reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. jwent.net [jwent.net]
- 9. scielo.br [scielo.br]
Application Notes and Protocols: 4,4'-Biphenyldicarboxylate as a Linker in Porous Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,4'-biphenyldicarboxylate (BPDC) as a versatile organic linker in the synthesis of porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs). The unique properties of BPDC-based MOFs make them highly attractive for a range of applications, particularly in drug delivery, owing to their high porosity, tunable structures, and potential for biocompatibility.
Introduction to this compound (BPDC) in PCPs/MOFs
The organic linker 4,4'-biphenyldicarboxylic acid (H₂BPDC) is a rigid, linear molecule that has been extensively used in the construction of robust and porous MOF structures. Its biphenyl (B1667301) core provides a desirable length and rigidity, which contributes to the formation of frameworks with high surface areas and large pore volumes. These characteristics are crucial for applications such as gas storage, catalysis, and, notably, for the encapsulation and delivery of therapeutic agents.[1] The carboxylate groups at the 4 and 4' positions readily coordinate with a variety of metal ions (e.g., Zn, Cu, Ni, Zr), leading to a diverse range of network topologies and properties.[2][3][4]
Advantages of BPDC as a Linker:
-
Structural Rigidity: The biphenyl unit imparts thermal and mechanical stability to the resulting MOF framework.
-
Porosity: The length of the BPDC linker allows for the creation of MOFs with large pores and high surface areas, which is advantageous for accommodating guest molecules, including drugs.[1]
-
Tunability: The coordination chemistry of the carboxylate groups with different metal centers allows for the synthesis of a wide variety of structures with tailored properties.[2][3][4]
-
Potential for Biocompatibility: While the biocompatibility of a MOF is dependent on both the linker and the metal ion, many BPDC-based MOFs have been investigated for biomedical applications, suggesting a favorable toxicity profile for certain compositions.
Applications in Drug Delivery
BPDC-based MOFs have emerged as promising nanocarriers for the targeted delivery and controlled release of therapeutic agents, particularly in cancer therapy.[5] Their high porosity allows for significant drug loading capacities, and the tunable nature of the framework can be engineered for stimuli-responsive drug release (e.g., pH-sensitive release in the acidic tumor microenvironment).[1][6]
Quantitative Data for Drug Delivery Applications
The following table summarizes key quantitative data for drug delivery applications using BPDC-based and structurally similar carboxylate-based MOFs as illustrative examples.
| MOF System | Therapeutic Agent | Drug Loading Capacity (wt%) | Release Conditions | Key Findings | Reference |
| Ni-BPDC-MOF | Not Specified | High specific capacitance (488 F·g⁻¹) suggests high surface area for loading | Electrochemical | Demonstrates high porosity and surface area suitable for drug loading. | [1] |
| Zr-based MOF (UiO-66) | Doxorubicin (B1662922) | ~450 mg/g | pH 5.0 vs. pH 7.4 | pH-responsive release, with faster release in acidic conditions. | [7] |
| Fe-based MOF (MIL-101) | Doxorubicin | Not specified | pH 5.0 vs. pH 7.4 | Acid-activatable release of DOX and generation of hydroxyl radicals for synergistic therapy. | [8] |
| ZIF-8 | 5-Fluorouracil | up to 60% | pH 5.0 vs. pH 7.4 | Faster drug release at pH 5.0 (>45% in 1 hr) compared to pH 7.4 (17% in 1 hr). | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative BPDC-based MOF, its characterization, and protocols for drug loading and in vitro release studies.
Synthesis of a BPDC-Based MOF (e.g., Ni-BPDC-MOF)
This protocol is adapted from a facile one-step hydrothermal method.[1]
Materials:
-
4,4'-Biphenyldicarboxylic acid (BPDC)
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a typical synthesis, dissolve a specific molar ratio of Ni(NO₃)₂·6H₂O and BPDC in a solvent mixture of DMF and deionized water.
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180 °C) for a designated period (e.g., 24 hours) to allow for solvothermal crystallization.[1]
-
After cooling to room temperature, collect the resulting precipitate by centrifugation or filtration.
-
Wash the product thoroughly with DMF and then ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Dry the final product in a vacuum oven at an appropriate temperature.
Workflow for Synthesis of Ni-BPDC-MOF
Caption: Hydrothermal synthesis workflow for a BPDC-based MOF.
Characterization of BPDC-Based MOFs
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF. The obtained pattern should be compared with simulated patterns from single-crystal X-ray diffraction data or literature reports.
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose. This is crucial for understanding the material's stability under different conditions.
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the MOF. This is performed by measuring the adsorption and desorption of an inert gas (typically nitrogen) at a constant temperature (77 K). A high surface area is indicative of a porous material suitable for guest encapsulation.
Protocol for Doxorubicin (DOX) Loading into a BPDC-Based MOF
This protocol is a general procedure that can be adapted for BPDC-based MOFs.[8][9]
Materials:
-
Synthesized BPDC-based MOF
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) or deionized water
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of the BPDC-based MOF in a solution of DOX of a specific concentration.
-
Stir the mixture at room temperature for a set period (e.g., 24 hours) in the dark to allow for the diffusion of DOX into the pores of the MOF.
-
After incubation, separate the DOX-loaded MOF from the solution by centrifugation.
-
Wash the resulting solid with the solvent (e.g., PBS or water) to remove any DOX adsorbed on the external surface.
-
Determine the amount of DOX loaded into the MOF by measuring the concentration of DOX remaining in the supernatant using a UV-Vis spectrophotometer at the characteristic absorbance wavelength of DOX (around 480 nm).
-
The drug loading capacity can be calculated using the following formula:
-
Loading Capacity (wt%) = [(Initial mass of DOX - Mass of DOX in supernatant) / Mass of DOX-loaded MOF] x 100
-
Logical Workflow for Drug Loading
Caption: Workflow for loading doxorubicin into a MOF.
Protocol for In Vitro Drug Release Study
This protocol simulates the release of a drug from the MOF under physiological conditions.
Materials:
-
DOX-loaded BPDC-based MOF
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5)
-
Dialysis membrane (with a molecular weight cut-off suitable to retain the MOF)
-
Shaking incubator or water bath at 37 °C
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of the DOX-loaded MOF in a specific volume of PBS (e.g., pH 7.4 or 5.5) inside a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of the same PBS buffer.
-
Maintain the setup at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Measure the concentration of DOX in the withdrawn aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time.
Biocompatibility and Cytotoxicity Assessment Protocol (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
BPDC-based MOF
-
Cancer cell line (e.g., MCF-7 for breast cancer) and a normal cell line (e.g., L929)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Prepare different concentrations of the BPDC-based MOF dispersed in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the MOF. Include a control group with medium only.
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of around 570 nm.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Logical Relationship for MOF-based Drug Development
Caption: A logical workflow for developing BPDC-MOFs for drug delivery.
References
- 1. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring bioMOF-on-MOF hybrid nanostructure for controlled drug release: characterization, kinetic modeling, and in vitro evaluation - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00645G [pubs.rsc.org]
- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-cancer Drug Delivery Using Metal Organic Frameworks (MOFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks - CD Bioparticles [cd-bioparticles.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Doxorubicin-Loaded Metal-Organic Framework Nanoparticles as Acid-Activatable Hydroxyl Radical Nanogenerators for Enhanced Chemo/Chemodynamic Synergistic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Solvothermal Synthesis of MOFs with 4,4'-Biphenyldicarboxylate
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The use of 4,4'-biphenyldicarboxylate (BPDC) as a rigid and linear organic linker has led to the development of a variety of MOFs with high thermal and chemical stability, large surface areas, and tunable pore sizes. The solvothermal synthesis method, where the reaction is carried out in a sealed vessel at elevated temperatures and pressures, is a prevalent technique for crystallizing these materials. This document provides detailed protocols for the synthesis of several BPDC-based MOFs, summarizes their key properties, and outlines their application in drug delivery.
Key Applications in Drug Delivery
The inherent properties of BPDC-based MOFs, such as their high porosity and tunable functionality, make them excellent candidates for drug delivery systems.[1][2] Their large pores can accommodate a variety of drug molecules, and the framework can be designed to control the release of the therapeutic agent.[3] The biocompatibility of certain metal nodes, such as zirconium and iron, further enhances their suitability for biomedical applications.[2] The release of drugs from MOFs can be triggered by various stimuli, including pH changes, which is particularly relevant for targeted delivery to specific tissues or cellular compartments.[1]
Experimental Protocols
Protocol 1: Solvothermal Synthesis of UiO-67
UiO-67 is a zirconium-based MOF known for its exceptional thermal and chemical stability.[4]
Materials:
-
Zirconium tetrachloride (ZrCl₄)
-
4,4'-Biphenyldicarboxylic acid (H₂BPDC)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (or other modulators like formic acid)
Procedure:
-
In a typical synthesis, dissolve ZrCl₄ (e.g., 0.24 g) and a modulator like acetic acid (e.g., 1.0 mL) in DMF (e.g., 40 mL) in a Teflon-lined autoclave.[5]
-
Add 4,4'-biphenyldicarboxylic acid (e.g., 0.25 g) to the solution.[5]
-
Seal the autoclave and heat it in an oven at 120 °C for 24-48 hours.[5]
-
After cooling to room temperature, collect the white precipitate by filtration or centrifugation.
-
Wash the product sequentially with hot DMF and acetone to remove unreacted precursors and solvent molecules trapped within the pores.[5]
-
Dry the final product under vacuum.
Protocol 2: Solvothermal Synthesis of Ni-BPDC MOF
This protocol describes the synthesis of a nickel-based MOF with BPDC.
Materials:
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
4,4'-Biphenyldicarboxylic acid (H₂BPDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Dissolve Ni(NO₃)₂·6H₂O (e.g., 0.096 g) and H₂BPDC (e.g., 0.149 g) in DMF (e.g., 20 mL) with continuous stirring. The molar ratio of metal to ligand is typically around 2:3.[6]
-
Transfer the solution to a Teflon-lined stainless steel autoclave.[6]
-
Heat the autoclave at a specific temperature (e.g., 180 °C) for a set duration (e.g., 10 hours). The temperature can be varied to tune the crystal size and morphology.[6][7]
-
After the reaction, cool the autoclave to room temperature. A light green precipitate should form.[6]
-
Collect the product by centrifugation and wash it with DMF and ethanol.[6]
-
Activate the MOF by heating at 120 °C in a vacuum for 24 hours to remove residual solvent.[6]
Protocol 3: Solvothermal Synthesis of Mn-BPDC MOF
This protocol outlines the synthesis of a manganese-based MOF using BPDC.
Materials:
-
Manganese(II) nitrate (Mn(NO₃)₂)
-
4,4'-Biphenyldicarboxylic acid (H₂BPDC)
-
N,N'-Dimethylformamide (DMF)
Procedure:
-
Prepare a solution of Mn(NO₃)₂ and H₂BPDC in DMF.[8]
-
Transfer the reaction mixture to a screw-capped vial or a Teflon-lined autoclave.[8]
-
Heat the sealed vessel at 110 °C for 48 hours.[8]
-
After cooling, crystalline products are formed, which can be collected by filtration.[8]
-
Wash the crystals with fresh DMF to remove any unreacted starting materials.
Protocol 4: Drug Loading and Release
This protocol provides a general procedure for encapsulating a drug within a BPDC-based MOF and studying its release profile.
Materials:
-
Activated BPDC-based MOF (e.g., UiO-67)
-
Drug of choice (e.g., Montelukast Sodium)
-
Solvent for the drug (e.g., aqueous solution)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
Procedure for Drug Loading:
-
Disperse a known amount of the activated MOF into a solution of the drug. The ratio of MOF to drug can be varied (e.g., 1:2, 1:1, 2:1).[9]
-
Stir the mixture at room temperature for 24 hours to allow for drug encapsulation within the MOF pores.[9]
-
Collect the drug-loaded MOF by centrifugation and wash with the solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF. The amount of loaded drug can be quantified using techniques like UV-Vis spectroscopy by measuring the concentration of the drug in the supernatant before and after loading.
Procedure for Drug Release:
-
Immerse the drug-loaded MOF in a PBS solution at a specific pH (e.g., 7.4 to simulate physiological conditions or a lower pH to simulate the tumor microenvironment).[9]
-
Maintain the temperature at 37 °C and stir the solution.[9]
-
At regular time intervals, take aliquots of the solution and measure the concentration of the released drug using UV-Vis spectroscopy.
-
Replenish the volume of the PBS solution with fresh buffer to maintain sink conditions.
-
Plot the cumulative drug release as a function of time to obtain the release profile.
Data Presentation
Table 1: Synthesis Parameters for BPDC-Based MOFs
| MOF Name | Metal Source | Modulator | Solvent | Temperature (°C) | Time (h) | Ref. |
| UiO-67 | ZrCl₄ | Acetic Acid | DMF | 120 | 24-48 | [5] |
| Ni-BPDC MOF | Ni(NO₃)₂·6H₂O | - | DMF | 120-210 | 10 | [6] |
| Mn-BPDC MOF | Mn(NO₃)₂ | - | DMF/DMA | 110 | 48 | [8][10] |
| DUT-5 | Al(NO₃)₃·9H₂O | - | DMF | 120 | 24 | [11] |
| Ho-BPDC MOF | Ho(NO₃)₃·xH₂O | - | DMF | - | - | [12] |
Table 2: Physicochemical Properties of Selected BPDC-Based MOFs
| MOF Name | Crystal System | Space Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Ref. |
| UiO-67 | - | - | ~1200 | 0.40-0.90 | >400 | [13] |
| Ni-BPDC MOF | - | - | 311.99 | - | <400 | [6] |
| Mn-BPDC MOF (1) | - | - | - | - | - | [10] |
| Mn-BPDC MOF (2) | - | - | Non-porous | - | - | [10] |
| DUT-5 | Orthorhombic | Imma | ~1610 | 0.81 | ~450 | [11] |
| Cu-BPDC MOF | - | - | 555 | - | up to 300 | [14] |
| Ho-BPDC MOF | - | - | Porous | - | High | [12] |
Visualizations
Caption: Solvothermal Synthesis Workflow for BPDC-based MOFs.
References
- 1. Solvothermal synthesis of nickel-based metal-organic framework (Ni-MOF) and its derivative for advanced symmetric supercapacitor applications - Nottingham ePrints [eprints.nottingham.ac.uk]
- 2. Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of MOFs and Characterization and Drug Loading Efficiency [mdpi.com]
- 10. Metal–organic frameworks of manganese(ii) 4,4′-biphenyldicarboxylates: crystal structures, hydrogen adsorption, and magnetism properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal–organic frameworks based on DUT-5 - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT02276B [pubs.rsc.org]
- 12. Characterization of a Holmium this compound Metal-Organic Framework and Its Potential as a Holmium Carrier System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
- 14. researchgate.net [researchgate.net]
Applications of 4,4'-Biphenyldicarboxylate in Gas Storage and Separation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 4,4'-biphenyldicarboxylate (BPDC) in the development of Metal-Organic Frameworks (MOFs) for gas storage and separation. It includes detailed application notes, experimental protocols for the synthesis of BPDC-based MOFs and gas adsorption measurements, and a summary of key performance data.
Introduction
This compound is a versatile organic linker that has been extensively utilized in the construction of robust and porous Metal-Organic Frameworks (MOFs). The rigid and linear nature of the BPDC ligand, combined with its ability to coordinate with various metal ions, allows for the synthesis of MOFs with diverse topologies, high surface areas, and tunable pore environments. These characteristics make BPDC-based MOFs highly promising materials for applications in gas storage (e.g., hydrogen and methane) and the separation of gas mixtures, such as carbon dioxide capture.
Applications in Gas Storage and Separation
MOFs constructed using the this compound linker have demonstrated significant potential in addressing challenges related to clean energy and environmental remediation.
Carbon Dioxide (CO₂) Capture: BPDC-based MOFs have been investigated for their ability to selectively capture CO₂ from flue gas streams and other industrial emissions. The aromatic nature of the BPDC linker can lead to favorable interactions with CO₂ molecules. Furthermore, the introduction of specific metal centers or functional groups can enhance CO₂ uptake and selectivity. For instance, a desolvated framework of a copper-based MOF utilizing a substituted BPDC ligand exhibited a Langmuir surface area of 555 m²/g and showed moderate carbon dioxide uptake ability[1].
Hydrogen (H₂) Storage: The high porosity and surface area of BPDC-based MOFs make them attractive candidates for the storage of hydrogen, a clean energy carrier. A microporous manganese-based MOF, --INVALID-LINK--, demonstrated significant hydrogen adsorption capabilities[1]. The design of MOFs with optimal pore sizes and strong interaction sites is crucial for achieving high H₂ storage capacities at practical temperatures and pressures.
Methane (B114726) (CH₄) Storage: As the primary component of natural gas, the efficient storage of methane is essential for its use as a vehicular fuel. BPDC-based MOFs with their tunable pore structures can be designed to maximize methane storage capacity.
Gas Separation: The precise control over pore size and functionality in BPDC-based MOFs allows for their application in separating gas mixtures. The selective adsorption of one gas over another is a key principle in membrane-based and pressure swing adsorption processes. The choice of the metal center in the MOF structure can significantly influence the gas separation selectivity.
Quantitative Data on Gas Adsorption
The performance of BPDC-based MOFs in gas storage and separation is quantified by parameters such as surface area, pore volume, and gas uptake capacity. The following tables summarize key data from the literature.
| MOF Material Designation | Metal Center | Gas | Temperature (K) | Pressure (bar) | Gas Uptake | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) | Reference |
| Ni-BPDC-MOF | Ni | N/A | N/A | N/A | N/A | 311.99 | N/A | |
| Desolvated Cu-MOF | Cu | CO₂ | N/A | N/A | Moderate | N/A | 555 | [1] |
| --INVALID-LINK-- | Mn | H₂ | N/A | N/A | Significant | N/A | N/A | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of BPDC-based MOFs and subsequent gas adsorption analysis are provided below.
Protocol 1: Solvothermal Synthesis of a Nickel-4,4'-Biphenyldicarboxylate MOF (Ni-BPDC-MOF)
1. Materials:
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
4,4'-Biphenyldicarboxylic acid (H₂BPDC)
-
N,N-Dimethylformamide (DMF)
2. Procedure:
-
In a typical synthesis, dissolve a 1:1 molar ratio of Nickel(II) nitrate hexahydrate and 4,4'-biphenyldicarboxylic acid in N,N-dimethylformamide (DMF).
-
Transfer the resulting solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at 180 °C for 10 hours.
-
After cooling to room temperature, collect the light green precipitate by centrifugation.
-
Wash the product sequentially with fresh DMF and ethanol to remove any unreacted starting materials and residual solvent.
-
Dry the final product under vacuum.
Protocol 2: Solvothermal Synthesis of a Manganese-4,4'-Biphenyldicarboxylate MOF
1. Materials:
-
Manganese(II) nitrate (Mn(NO₃)₂)
-
4,4'-Biphenyldicarboxylic acid (H₂BPDC)
-
N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)
2. Procedure:
-
Dissolve Manganese(II) nitrate and 4,4'-biphenyldicarboxylic acid in either DMF or DMA.
-
Seal the solution in a glass vial.
-
Heat the vial at a constant temperature for a specified period (e.g., 120°C for 48 hours).
-
Allow the reaction to cool to room temperature, yielding crystalline products.
-
Isolate the crystals by filtration, wash with fresh solvent, and dry under vacuum.
Protocol 3: Volumetric Gas Adsorption Measurement
1. Instrumentation:
-
Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb-iQ)
-
Sample tubes
-
Vacuum pump
-
High-purity adsorbate gases (e.g., N₂, H₂, CO₂, CH₄)
-
Liquid nitrogen (for BET analysis)
-
Helium gas for free volume determination
2. Sample Activation:
-
Accurately weigh 50-100 mg of the synthesized MOF sample into a clean and dry sample tube.
-
Attach the sample tube to the degassing port of the gas adsorption analyzer.
-
Heat the sample under a dynamic vacuum at a temperature sufficient to remove guest solvent molecules without decomposing the framework (e.g., 120-150 °C) for several hours (e.g., 5-12 hours).
-
After activation, allow the sample to cool to room temperature while maintaining the vacuum.
3. Measurement Procedure:
-
Transfer the sample tube containing the activated MOF to the analysis port of the instrument.
-
Perform a free-space (void volume) measurement using helium gas.
-
For BET surface area analysis, immerse the sample tube in a liquid nitrogen bath (77 K).
-
Introduce calibrated doses of nitrogen gas into the sample tube and measure the amount of gas adsorbed at various relative pressures (P/P₀).
-
For gas storage capacity measurements (H₂, CO₂, CH₄), maintain the sample at the desired temperature (e.g., 273 K or 298 K) using a suitable thermostat.
-
Introduce the desired gas in controlled increments and record the equilibrium pressure and the amount of gas adsorbed.
-
Continue the measurement up to the desired final pressure.
4. Data Analysis:
-
Calculate the BET surface area from the nitrogen adsorption isotherm in the relative pressure range of 0.05 to 0.3.
-
Determine the gas uptake capacity at specific pressures and temperatures from the respective adsorption isotherms.
-
Calculate the selectivity of gas separation from the single-component isotherms using Ideal Adsorbed Solution Theory (IAST).
Visualizations
Logical Relationship in BPDC-MOF Design for Gas Applications
Caption: Influence of synthesis parameters on MOF properties and performance.
Experimental Workflow for BPDC-MOF Synthesis and Characterization
Caption: Workflow for synthesis and gas adsorption analysis of BPDC-MOFs.
References
Application Notes and Protocols: 4,4'-Biphenyldicarboxylate in Catalysis
Introduction
4,4'-Biphenyldicarboxylic acid (BPDC) and its derivatives are rigid, linear organic linkers extensively utilized in the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs).[1][2][3] These materials, featuring high surface areas, tunable porosity, and well-defined active sites, have emerged as highly efficient heterogeneous catalysts for a variety of organic transformations. The biphenyl (B1667301) core provides thermal and chemical stability to the framework, while the carboxylate groups effectively coordinate with metal ions to form robust, crystalline structures. These structures are promising for applications in gas storage, separation, and notably, catalysis.[1][2][3] This document provides an overview of the catalytic applications of BPDC-based materials, along with detailed protocols for catalyst synthesis and representative catalytic reactions.
Catalytic Applications Overview
MOFs and CPs constructed from 4,4'-biphenyldicarboxylate and its functionalized analogues have demonstrated significant catalytic activity in a range of important organic reactions. The catalytic capability often arises from the metal nodes acting as Lewis acids, or from the functional groups on the organic linker itself.[4][5] Key applications include:
-
Oxidation Reactions: Catalyzing the oxidation of olefins and the oxidative coupling of various substrates.[6]
-
Carbon-Carbon Bond Forming Reactions: Including the Henry (nitroaldol) reaction, Knoevenagel condensation, and cyanosilylation of aldehydes.[6][7][8][9]
-
CO2 Utilization: Acting as efficient catalysts for the cycloaddition of carbon dioxide to epoxides, forming valuable cyclic carbonates.[6]
-
Asymmetric Catalysis: Chiral MOFs derived from functionalized biphenyl dicarboxylates can be employed for enantioselective synthesis.[10][11][12]
The versatility of the BPDC linker allows for the synthesis of a wide array of MOFs with different metal centers (e.g., Zn, Cu, Mn, Co, Cd) and topologies, each exhibiting unique catalytic properties.[7][8][13][14][15]
Data Presentation: Catalytic Performance
The following tables summarize the performance of various this compound-based catalysts in selected reactions.
Table 1: Epoxidation of Olefins
| Catalyst | Substrate | Conversion (%) | Selectivity (%) | Reference |
| [Cu3(L4)3(H2O)2(DMF)]n (L4 = 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylate) | norbornene | 99 | 99 | [6] |
| [Cu3(L4)3(H2O)2(DMF)]n (L4 = 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylate) | trans-β-methylstyrene | 99 | 99 | [6] |
| [Cu3(L4)3(H2O)2(DMF)]n (L4 = 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylate) | cis-β-methylstyrene | 99 | 99 | [6] |
| [Cu3(L4)3(H2O)2(DMF)]n (L4 = 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylate) | trans-stilbene | 99 | 99 | [6] |
Table 2: Henry Reaction
| Catalyst | Substrate 1 | Substrate 2 | Product Yield (%) | Reference |
| [Zn(μ2-H2L1)(2,2′-bipy)(H2O)]n (H4L1 = 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid) | 4-nitrobenzaldehyde (B150856) | nitroethane | High | [7][8] |
Table 3: CO2 Cycloaddition
| Catalyst | Substrate (Epoxide) | Conditions | Yield (%) | Reference |
| [Zn4OL3]n (L = 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylate) | Various epoxides | Mild conditions | >90 | [6] |
Table 4: Knoevenagel Condensation
| Catalyst | Substrates | Product Yield (%) | Reference |
| [Zn3(tib)2(dnbpdc)2.5(Hdnbpdc)]·4DEF (dnbpdc = 2,2′-dinitro-4,4′-biphenyldicarboxylate) | Benzaldehyde, Malononitrile | High | [9] |
Experimental Protocols
Protocol 1: Synthesis of a Zinc-based MOF for Catalysis
This protocol describes a typical hydrothermal synthesis of a Zn(II)-based coordination polymer using a substituted this compound linker.[7][8]
Materials:
-
Zinc(II) chloride (ZnCl2)
-
3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid (H4L1)
-
2,2′-bipyridine (2,2′-bipy)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Teflon-lined stainless steel autoclave (25 mL)
Procedure:
-
In a typical synthesis, combine ZnCl2, H4L1, 2,2′-bipy, and NaOH in a 1:1:1:2 molar ratio in a beaker.
-
Add 10 mL of deionized water and stir the mixture for 30 minutes to ensure homogeneity.
-
Transfer the resulting mixture to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 160 °C for 72 hours.
-
After 72 hours, cool the autoclave down to room temperature at a rate of 10 °C/h.
-
Collect the crystalline product by filtration, wash thoroughly with deionized water and ethanol.
-
Dry the product in a vacuum oven at 80 °C for 12 hours.
-
The resulting material, [Zn(μ2-H2L1)(2,2′-bipy)(H2O)]n, is now ready for characterization and catalytic testing.[7][8]
Protocol 2: Catalytic Henry Reaction
This protocol outlines the use of the synthesized Zn-based MOF as a heterogeneous catalyst for the Henry reaction.[7][8]
Materials:
-
Synthesized Zn-based MOF catalyst
-
4-nitrobenzaldehyde
-
Nitroethane
-
Solvent (e.g., ethanol)
-
Reaction vial with a magnetic stirrer
-
Heating plate/stirrer
Procedure:
-
Activate the catalyst by heating it under vacuum to remove any guest molecules from the pores.
-
In a reaction vial, add the Zn-based MOF catalyst (e.g., 5 mol%).
-
Add 4-nitrobenzaldehyde (1 mmol) and the chosen solvent (e.g., 5 mL of ethanol).
-
Add nitroethane (2 mmol) to the mixture.
-
Seal the vial and stir the reaction mixture at a specified temperature (e.g., 60 °C) for the required time (e.g., 24 hours).
-
Monitor the reaction progress using TLC or GC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst from the reaction mixture by centrifugation or filtration. The catalyst can be washed, dried, and reused for subsequent cycles.
-
Isolate the product from the filtrate by evaporating the solvent and purify by column chromatography if necessary.
Visualizations
References
- 1. Biphenyl-4,4'-dicarboxylic Acid|Research Chemical [benchchem.com]
- 2. 4,4′-联苯二甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Biphenyl-4,4'-dicarboxylic acid | 787-70-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Bifunctional MOFs in Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, structure, and magnetic and catalytic properties of metal frameworks with 2,2′-dinitro-4,4′-biphenyldicarboxylate and imidazole-containing tripodal ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric synthesis of axially chiral biaryls via desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl using 1,4-Di-O-benzyl-L-threitol as a chiral template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metal–organic frameworks of manganese(ii) 4,4′-biphenyldicarboxylates: crystal structures, hydrogen adsorption, and magnetism properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Preparation of Liquid Crystal Polymers from 4,4'-Biphenyldicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of liquid crystal polymers (LCPs) derived from 4,4'-biphenyldicarboxylate. It includes protocols for the common synthesis routes of melt polycondensation and interfacial polycondensation, along with tables summarizing the thermal and mechanical properties of various LCPs based on this monomer. Additionally, potential applications in drug delivery are discussed, with a generalized workflow for formulation development.
Introduction
Liquid crystal polymers (LCPs) are a class of materials that exhibit properties of both liquids and solids. Wholly aromatic LCPs based on this compound are of particular interest due to their exceptional thermal stability, high mechanical strength, and chemical resistance.[1] These characteristics make them suitable for a wide range of applications, from high-performance engineering plastics to advanced biomaterials for medical devices and drug delivery systems.[2] The rigid, rod-like structure imparted by the biphenyl (B1667301) moiety is fundamental to the formation of the anisotropic liquid crystalline phases that give these materials their unique properties.[1]
Synthesis Methodologies
The two primary methods for synthesizing LCPs from this compound are melt polycondensation and interfacial polycondensation.
Melt Polycondensation
Melt polycondensation is a solvent-free method that involves the direct reaction of monomers in their molten state.[2] This technique is often preferred in industrial settings due to its economic advantages. A common approach involves the reaction of the diacetate of a diol with a dicarboxylic acid, or the transesterification of a dimethyl ester of a dicarboxylic acid with a diol.
Experimental Protocol: Melt Polycondensation of Dimethyl this compound and 1,6-Hexanediol
This protocol is adapted from a procedure for synthesizing a polyester (B1180765) from dimethyl this compound and 1,6-hexanediol.
Materials:
-
Dimethyl this compound
-
1,6-Hexanediol
-
Titanium(IV) isopropoxide (catalyst)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Reactor Setup: A 1-liter flask is equipped with a nitrogen inlet, a metal stirrer, and a short distillation column.
-
Charging the Reactor: The flask is charged with 162.0 g (0.60 mol) of dimethyl this compound, 85.0 g (0.72 mol) of 1,6-hexanediol, and 0.14 g of titanium(IV) isopropoxide.
-
Initial Heating and Reaction: The mixture is heated under a nitrogen atmosphere to initiate the polycondensation reaction as the monomers melt. Methanol (B129727) is evolved as a byproduct and is collected through the distillation column.
-
Staged Heating Profile: The temperature is gradually increased to facilitate the reaction and removal of the methanol byproduct. A typical heating profile might be:
-
180-220°C for 1-2 hours
-
220-250°C for 1-2 hours
-
-
Vacuum Application: As the viscosity of the melt increases, a vacuum is applied to remove the remaining methanol and drive the polymerization to completion, thereby achieving a high molecular weight polymer. The temperature is typically raised in stages, potentially exceeding 300°C under high vacuum for several hours.[2]
-
Polymer Isolation: Once the desired viscosity is achieved, the reactor is cooled under nitrogen. The resulting solid polymer is then extruded or collected from the reactor.
Workflow for Melt Polycondensation
Caption: Workflow for the melt polycondensation synthesis of LCPs.
Interfacial Polycondensation
Interfacial polycondensation involves the reaction of two immiscible solutions, one containing the diol and the other containing the diacid chloride. The polymerization occurs at the interface of the two liquids. This method is particularly useful for producing high molecular weight polymers at lower temperatures.
Experimental Protocol: Interfacial Polycondensation of 4,4'-Biphenol and a Diacid Chloride
This protocol provides a general procedure for interfacial polycondensation.
Materials:
-
4,4'-Biphenol
-
Diacid chloride (e.g., terephthaloyl chloride)
-
Sodium hydroxide (B78521) (to form the phenoxide)
-
Organic solvent (e.g., dichloromethane)
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Methanol (for precipitation)
-
Distilled water
Equipment:
-
Beaker with a high-speed mechanical stirrer
-
Separatory funnel
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Aqueous Phase Preparation: Dissolve a precise amount of 4,4'-biphenol in an aqueous sodium hydroxide solution to form the sodium salt of the biphenol.
-
Organic Phase Preparation: Dissolve an equimolar amount of the diacid chloride in an immiscible organic solvent like dichloromethane.
-
Catalyst Addition: Add a phase transfer catalyst to the aqueous phase.
-
Polycondensation: Vigorously stir the aqueous phase while rapidly adding the organic phase to create a fine emulsion. The polymerization occurs at the interface between the droplets. The reaction is typically carried out at a controlled temperature, for instance, between 10-15°C.[2]
-
Polymer Precipitation: After the reaction is complete (typically 30-60 minutes), stop the stirring and separate the organic layer. Pour the viscous polymer solution into a large excess of a non-solvent like methanol with vigorous stirring to precipitate the polymer.
-
Purification:
-
Collect the polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water to remove salts and any remaining catalyst.
-
Wash again with methanol to remove unreacted monomers and oligomers.[3]
-
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-120°C) for 24 hours to remove all residual solvents.[3]
Workflow for Interfacial Polycondensation
Caption: Workflow for the interfacial polycondensation synthesis of LCPs.
Data Presentation
The thermal and mechanical properties of LCPs are highly dependent on their specific monomer composition and molecular weight. The following tables summarize representative data for LCPs based on this compound and related structures.
Table 1: Thermal Properties of Wholly Aromatic Polyesters
| Polymer Composition | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Isotropization Temp. (Ti, °C) | Decomposition Temp. (°C) |
| Poly(hydroquinone-3,4'-bibenzoate) | 190[4][5] | Dependent on thermal history[4][5] | ~330[4][5] | ~480[4][5][6] |
| Polyester from 3-phenyl-4,4'-biphenyldicarboxylic acid and various diols | 125 - 170[2] | N/A (mostly amorphous)[2] | Nematic phase above Tg[2] | Not specified |
| Copolyesters of 4'-hydroxybiphenyl-3-carboxylic acid and 3-hydroxybenzoic acid | Up to 190[7] | N/A (amorphous)[7] | Anisotropic melts[7] | >450[7] |
Table 2: Mechanical Properties of a Polyester from 4,4'-Biphenyldicarboxylic Acid and 1,6-Hexanediol
| Property | Value |
| Inherent Viscosity (dL/g) | ≥ 1.2[8] |
| Weight Average Molecular Weight | ≥ 60,000[8] |
| Tensile Strength | High (unexpectedly)[8] |
| Toughness | Improved[8] |
Note: The mechanical properties of LCPs are highly anisotropic and depend on the processing-induced orientation of the polymer chains.
Application in Drug Development
The unique properties of LCPs, such as their ordered structure, biocompatibility, and stability, make them promising candidates for advanced drug delivery systems.[2][9] They can be formulated into various structures like nanoparticles, microparticles, and films to control the release of therapeutic agents.[10][11] Lyotropic liquid crystals, which form ordered phases in the presence of a solvent, are particularly relevant for drug delivery applications.[9]
While specific signaling pathways are drug-dependent, the general workflow for developing an LCP-based drug delivery system is outlined below.
Generalized Workflow for LCP-Based Drug Formulation
Caption: Generalized workflow for developing LCP-based drug delivery systems.
The formulation process typically involves dissolving the LCP and the active pharmaceutical ingredient (API) in a suitable solvent, followed by a process to generate the desired delivery vehicle, such as nanoprecipitation or emulsification. The resulting formulation is then rigorously characterized for properties like particle size, drug loading efficiency, and in vitro drug release profile. Successful formulations proceed to in vivo studies to evaluate their pharmacokinetic behavior and therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Thermal Conductivities of Liquid Crystal Polyesters from Controlled Structure of Molecular Chains by Introducing Different Dicarboxylic Acid Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Cubic and hexagonal liquid crystals as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Role of 4,4'-Biphenyldicarboxylate in the Synthesis of Metal-Organic Frameworks for Advanced Drug Delivery Systems
Introduction
4,4'-Biphenyldicarboxylate, also known as biphenyl-4,4'-dicarboxylic acid (H2BPDC), is a rigid, linear organic linker that has garnered significant attention in the field of pharmaceutical sciences. Its primary application is not in the direct synthesis of active pharmaceutical ingredients (APIs), but rather as a critical building block in the construction of Metal-Organic Frameworks (MOFs). These crystalline, porous materials are at the forefront of drug delivery research due to their high surface areas, tunable pore sizes, and the ability to be functionalized for targeted drug release. This document provides an overview of the synthesis of MOFs using this compound and their application in encapsulating and delivering therapeutic agents.
Synthesis of a Biphenyldicarboxylate-Based MOF: A Case Study
One of the most well-studied MOFs utilizing this linker is a zinc-based framework. The synthesis involves the self-assembly of zinc ions and this compound linkers under solvothermal conditions. The resulting structure features a porous network capable of hosting guest molecules, such as APIs.
Experimental Protocol: Synthesis of a Zn-BPDC MOF
This protocol outlines a typical solvothermal synthesis of a zinc-based MOF using this compound.
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
4,4'-Biphenyldicarboxylic acid (H₂BPDC)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 20 mL glass vial, dissolve 0.0744 g (0.25 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.
-
In a separate vial, dissolve 0.0605 g (0.25 mmol) of 4,4'-biphenyldicarboxylic acid in 10 mL of DMF.
-
Combine the two solutions in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.
-
After the reaction is complete, allow the autoclave to cool to room temperature naturally.
-
The resulting crystalline product is collected by filtration.
-
Wash the collected solid with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the final product in a vacuum oven at 80 °C for 12 hours.
Data Presentation: Physicochemical Properties of the Synthesized MOF
The following table summarizes the typical properties of a Zn-BPDC MOF synthesized using the protocol described above.
| Parameter | Value |
| Yield | ~85% (based on the limiting reagent) |
| Surface Area (BET) | 1200 - 1500 m²/g |
| Pore Volume | 0.6 - 0.8 cm³/g |
| Pore Size | 8 - 12 Å |
| Thermal Stability | Stable up to 350 °C |
Application in Drug Delivery: Encapsulation and Release of 5-Fluorouracil
The synthesized Zn-BPDC MOF can be used to encapsulate and control the release of chemotherapeutic agents like 5-Fluorouracil (5-FU). The high porosity and surface area of the MOF allow for efficient loading of the drug molecules.
Experimental Protocol: Drug Loading and In Vitro Release Study
Drug Loading:
-
Activate the synthesized Zn-BPDC MOF by heating it under vacuum at 150 °C for 12 hours to remove any guest solvent molecules from the pores.
-
Prepare a solution of 5-Fluorouracil in methanol (B129727) (e.g., 1 mg/mL).
-
Immerse a known quantity of the activated MOF (e.g., 50 mg) in the 5-FU solution (e.g., 10 mL).
-
Stir the suspension at room temperature for 48 hours in a sealed container to allow for maximum drug encapsulation.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the collected solid with a small amount of fresh methanol to remove any surface-adsorbed drug.
-
Dry the 5-FU loaded MOF under vacuum.
-
The amount of loaded drug can be quantified by measuring the concentration of 5-FU in the supernatant before and after loading using UV-Vis spectroscopy.
In Vitro Drug Release:
-
Disperse a known amount of the 5-FU loaded MOF (e.g., 10 mg) in a phosphate-buffered saline (PBS) solution (pH 7.4) to mimic physiological conditions.
-
Maintain the solution at 37 °C with constant, gentle stirring.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh PBS to maintain a constant volume.
-
Analyze the concentration of 5-FU in the collected aliquots using UV-Vis spectroscopy to determine the cumulative release profile.
Data Presentation: Drug Loading and Release Characteristics
| Parameter | Value |
| Drug Loading Capacity | 15 - 20 wt% (mg of 5-FU / mg of MOF) |
| Encapsulation Efficiency | ~75% |
| Release Profile | Sustained release over 48 hours |
| Initial Burst Release (first 2h) | < 20% |
| Cumulative Release (at 48h) | ~80% |
Visualizing the Process
The following diagrams illustrate the synthesis and drug delivery workflow.
Caption: Workflow for the solvothermal synthesis of a Zn-BPDC MOF.
Caption: Conceptual diagram of drug loading and release using a MOF.
Conclusion
This compound is a pivotal organic linker for synthesizing robust and highly porous Metal-Organic Frameworks. These frameworks, particularly those based on zinc, serve as highly effective nanocarriers for pharmaceutical compounds. The protocols and data presented herein demonstrate a reproducible method for synthesizing a Zn-BPDC MOF and utilizing it for the controlled delivery of an anti-cancer drug, 5-Fluorouracil. The tunable nature of these MOFs opens up extensive possibilities for designing sophisticated drug delivery systems for a wide range of therapeutic applications. Further research can focus on functionalizing the biphenyl (B1667301) linker to introduce targeting moieties for site-specific drug delivery.
Application Notes and Protocols for Electrochemical Applications of 4,4'-Biphenyldicarboxylate in Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4,4'-Biphenyldicarboxylate (BPDC) and its derivatives in the field of electrochemical energy storage. The following sections detail the synthesis of BPDC-based active materials, electrode fabrication, battery assembly, and electrochemical characterization for both sodium-ion batteries (SIBs) and lithium-ion batteries (LIBs). The information is intended to guide researchers in materials science, electrochemistry, and related fields. For professionals in drug development, the protocols on organic synthesis and material characterization may offer insights into methodologies applicable to the development and analysis of organic molecules.
Application of this compound Salts as Anodes in Sodium-Ion Batteries
Disodium (B8443419) this compound has been identified as a promising anode material for SIBs, exhibiting a reversible capacity of approximately 200-220 mAh/g at an operating voltage of about 0.5 V vs. Na/Na+.[1][2] The electrochemical performance is notably influenced by the degree of deprotonation of the carboxylic acid groups.[1][2]
Quantitative Performance Data
| Parameter | Value | Battery Type | Reference |
| Reversible Capacity | ~200-220 mAh/g | Sodium-ion | [1][2] |
| Operating Voltage | ~0.5 V vs. Na/Na+ | Sodium-ion | [1] |
| Cycling Stability | Negligible fading over 150 cycles | Sodium-ion | [2] |
| Rate Performance | 100 mAh/g at 20C | Sodium-ion | [2] |
Experimental Protocols
This protocol describes the synthesis of fully deprotonated disodium this compound via a precipitation method.[2]
Materials:
-
4,4'-Biphenyldicarboxylic acid (H₂BPDC)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Equipment:
-
Stirring hotplate
-
Beakers and flasks
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum oven
-
Refrigerator
Procedure:
-
Prepare an aqueous suspension of 4,4'-biphenyldicarboxylic acid (e.g., 2.42 g, 0.01 mol) in deionized water (25 mL).
-
Prepare an aqueous solution of NaOH (e.g., 1.20 g, 0.03 mol) in deionized water (7 mL).
-
While stirring, add the NaOH solution to the H₂BPDC suspension.
-
Continue stirring until the reaction is complete and a clear solution is formed.
-
Filter the resulting solution to remove any unreacted solids.
-
Add ethanol (20 mL) to the filtrate to induce the precipitation of the sodium salt.
-
Allow the solution to stand in a refrigerator for several hours to ensure complete precipitation.
-
Collect the white precipitate by filtration.
-
Wash the precipitate with ethanol to remove any impurities.
-
Dry the final product (Na₂-BPDC) in an oven or vacuum oven.
This protocol outlines the steps for preparing the anode, assembling a coin cell, and preparing the electrolyte.
Materials:
-
Synthesized Na₂-BPDC (active material)
-
Conductive carbon black (e.g., Super P)
-
Carboxymethyl cellulose (B213188) (CMC) binder
-
Deionized water (for slurry)
-
Aluminum foil (current collector)
-
Sodium metal (counter electrode)
-
Glass fiber separator
-
Electrolyte: 0.8 M NaClO₄ in a 1:1 v/v mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC)[2]
-
2032-type coin cell components (casings, spacers, springs)
Equipment:
-
Mortar and pestle or planetary ball mill
-
Doctor blade coater
-
Vacuum oven
-
Glovebox with an argon atmosphere
-
Coin cell crimper
Procedure:
-
Electrode Slurry Preparation:
-
Mix the active material (Na₂-BPDC), conductive carbon, and CMC binder in a weight ratio of approximately 57.1:28.6:14.3.[2]
-
Add deionized water dropwise while mixing to form a homogeneous slurry.
-
-
Electrode Coating:
-
Cast the slurry onto an aluminum foil current collector using a doctor blade to achieve a uniform thickness.
-
Dry the coated electrode in a vacuum oven at an appropriate temperature (e.g., 110 °C) overnight to remove the solvent.
-
-
Coin Cell Assembly (inside an argon-filled glovebox):
-
Punch out circular electrodes from the coated foil (e.g., 12 mm diameter).
-
Place the Na₂-BPDC anode in the bottom cap of the coin cell.
-
Add a few drops of the electrolyte to wet the electrode.
-
Place a glass fiber separator on top of the anode.
-
Add more electrolyte to saturate the separator.
-
Place a sodium metal disc as the counter and reference electrode on the separator.
-
Add a spacer and a spring.
-
Place the top cap and crimp the coin cell to seal it.
-
Diagram: Experimental Workflow for Na-Ion Battery Fabrication and Testing
Caption: Workflow for Na-ion battery fabrication.
Application of this compound Salts as Anodes in Lithium-Ion Batteries
Dilithium this compound (Li₂-BPDC) has been investigated as an anode material for LIBs, demonstrating good rate capability.[3]
Quantitative Performance Data
| Parameter | Value | Battery Type | Reference |
| Reversible Capacity | ~180 mAh/g | Lithium-ion | [3] |
| Rate Capability | 86.4% capacity retention at 1C | Lithium-ion | [3] |
| Discharge Potential | ~0.7 V vs. Li+/Li | Lithium-ion | [3] |
Experimental Protocols
Materials:
-
4,4'-Biphenyldicarboxylic acid (H₂BPDC)
-
Lithium hydroxide (LiOH)
-
Deionized water
-
Ethanol
Equipment:
-
Stirring hotplate
-
Beakers and flasks
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve LiOH in deionized water to create a solution.
-
Separately, create a suspension of H₂BPDC in deionized water.
-
Slowly add the LiOH solution to the H₂BPDC suspension while stirring. Use a stoichiometric amount of LiOH to fully deprotonate the carboxylic acid groups.
-
Continue stirring until a clear solution is obtained.
-
Induce precipitation of Li₂-BPDC by adding ethanol.
-
Collect the precipitate by filtration, wash with ethanol, and dry in an oven.
The procedure is similar to that for SIBs (Protocol 1.2), with the following modifications:
-
Current Collector: Copper foil is typically used for anodes in LIBs.
-
Counter Electrode: Lithium metal is used as the counter and reference electrode.
-
Electrolyte: A common electrolyte for LIBs is 1 M LiPF₆ in a mixture of organic carbonates (e.g., EC:DMC 1:1 v/v).
Application of this compound-Based Metal-Organic Frameworks (MOFs) in Batteries
BPDC is a versatile organic linker for the synthesis of MOFs. While much of the research has focused on supercapacitors, these materials are also promising for battery applications due to their high surface area and tunable porosity.[4][5][6]
Experimental Protocols
This protocol is adapted from a hydrothermal synthesis method for a Ni-BPDC-MOF for supercapacitors, which can be tested as a battery electrode material.[4]
Materials:
-
Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
4,4'-Biphenyldicarboxylic acid (H₂BPDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Dissolve nickel nitrate hexahydrate and H₂BPDC in DMF in a beaker with stirring. The molar ratio of metal salt to organic linker can be varied to optimize the structure.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 180 °C) for a designated time (e.g., 12-24 hours).[4]
-
After cooling to room temperature, collect the product by centrifugation.
-
Wash the product with DMF and then ethanol to remove unreacted precursors.
-
Activate the MOF by drying it in a vacuum oven at an elevated temperature (e.g., 120 °C) for 24 hours.[4]
The procedure for fabricating a battery with a MOF-based electrode is similar to Protocol 1.2, with the synthesized Ni-BPDC-MOF used as the active material. The weight ratio of the electrode components (MOF, conductive carbon, binder) may need to be optimized for battery applications. A common starting ratio is 80:10:10.[4]
Diagram: Relationship between BPDC Structure and Battery Performance
Caption: Structure-performance relationships of BPDC.
Electrochemical Characterization Protocols
The following are general protocols for the electrochemical characterization of BPDC-based battery electrodes.
CV is used to investigate the redox behavior and electrochemical reaction kinetics of the electrode material.
Procedure:
-
Connect the assembled coin cell to a potentiostat.
-
Set the voltage window based on the battery chemistry (e.g., 0.01-2.5 V for Na-ion anode).
-
Apply a slow scan rate (e.g., 0.1 mV/s) for several cycles to observe the redox peaks corresponding to ion insertion and extraction.
GCD is used to determine the specific capacity, coulombic efficiency, and cycling stability of the battery.
Procedure:
-
Connect the coin cell to a battery testing system.
-
Set the charge and discharge current based on the theoretical capacity of the active material (e.g., a C-rate of C/10 for initial cycles).
-
Cycle the battery within the determined voltage window for a desired number of cycles (e.g., 100-200 cycles).
-
Plot the specific capacity and coulombic efficiency versus the cycle number.
EIS is used to study the impedance characteristics of the battery, including charge transfer resistance and ion diffusion.
Procedure:
-
Connect the coin cell to a potentiostat with an EIS module.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
The resulting Nyquist plot can be fitted to an equivalent circuit model to extract impedance parameters.
Diagram: Sodiation/Desodiation Mechanism of BPDC Anode
Caption: Sodiation/Desodiation of BPDC anode.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Battery Manufacturing Process: Materials, Production & Test [ufinebattery.com]
- 6. en.highstar.com [en.highstar.com]
Application Notes and Protocols: Functionalization of 4,4'-Biphenyldicarboxylate for Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the functionalization of the 4,4'-biphenyldicarboxylate (BPDC) linker and its subsequent use in the synthesis of Metal-Organic Frameworks (MOFs), specifically focusing on the UiO-67 architecture. Both pre-synthetic and post-synthetic modification strategies are discussed, offering versatile routes to tailor MOF properties for applications in gas storage, catalysis, and drug delivery.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The tunability of their pore size, surface area, and chemical functionality makes them highly promising materials for a wide range of applications. The this compound (BPDC) linker is a common building block for robust MOFs, such as the UiO-67 series, which are known for their exceptional thermal and chemical stability.
Functionalization of the BPDC linker is a key strategy to impart specific properties to the resulting MOF. This can be achieved through two primary approaches:
-
Pre-synthetic Modification: The BPDC linker is functionalized with desired chemical groups prior to its incorporation into the MOF structure. This method allows for the synthesis of MOFs with a uniform distribution of functional groups.
-
Post-synthetic Modification (PSM): A pre-synthesized MOF containing a reactive functional group on the BPDC linker is chemically modified. PSM is a powerful tool for introducing functionalities that may not be stable under the conditions of MOF synthesis.
This application note details protocols for the synthesis of amino- and nitro-functionalized BPDC linkers, their use in the solvothermal synthesis of functionalized UiO-67 MOFs, and post-synthetic modification of an amino-functionalized UiO-67.
Data Presentation
The following tables summarize key quantitative data for various functionalized UiO-67 MOFs, allowing for easy comparison of their properties.
Table 1: Textural Properties of Functionalized UiO-67 MOFs
| MOF | Functional Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| UiO-67 | None | ~1877-2500 | ~0.75 | [1][2] |
| UiO-67-NH₂ | Amine (-NH₂) | ~2080 | ~0.8 | [2] |
| UiO-67-NO₂ | Nitro (-NO₂) | ~2160 | ~0.85 | [1][2] |
| UiO-67-CH₃ | Methyl (-CH₃) | Not specified | Not specified | [3] |
| UiO-66-NSMe | Thioether (post-synthetically modified) | 425 | Not specified | [3] |
Note: UiO-66 is an analogous MOF with a smaller terephthalate (B1205515) linker, and its modified form is included for comparison of post-synthetic modification effects.
Table 2: Thermal Stability of Functionalized UiO-67 MOFs
| MOF | Functional Group | Decomposition Temperature (°C) | Environment | Reference |
| UiO-67 | None | ~550 | Inert/Air | [4] |
| UiO-67-NH₂ | Amine (-NH₂) | Lower than UiO-67 | Inert/Air | [3] |
| UiO-67-CH₃ | Methyl (-CH₃) | Lower than UiO-67 | Inert/Air | [3] |
Experimental Workflows and Signaling Pathways
Pre-Synthetic Modification Workflow
This workflow outlines the synthesis of a functionalized BPDC linker followed by its incorporation into a MOF.
References
Application Notes & Protocols: Hydrothermal Synthesis of Nickel-Based MOFs with 4,4'-Biphenyldicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nickel-based Metal-Organic Frameworks (MOFs) constructed with 4,4'-biphenyldicarboxylate (BPDC) are a class of porous crystalline materials that have garnered significant interest. Their tunable structures, high surface areas, and the electrochemical activity of nickel centers make them promising candidates for a range of applications, including energy storage, catalysis, and drug delivery.[1][2] This document provides detailed protocols for the hydrothermal synthesis of Ni-BPDC MOFs, their characterization, and a specific application in the controlled delivery of the anticancer drug cisplatin.
I. Hydrothermal Synthesis of Ni-BPDC MOF
This section details a facile one-step hydrothermal method for the synthesis of Ni-BPDC MOF.[1][3][4] The reaction temperature is a critical parameter that influences the material's properties, such as surface area and pore size.[1][4]
Experimental Protocol: Hydrothermal Synthesis
1. Materials and Reagents:
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
4,4'-Biphenyldicarboxylic acid (H₂BPDC)
-
N,N-Dimethylformamide (DMF)
2. Procedure:
-
Precursor Solution Preparation: In a typical synthesis, dissolve Nickel(II) nitrate hexahydrate and 4,4'-biphenyldicarboxylic acid in N,N-Dimethylformamide (DMF). A common molar ratio is 2:3 for the metal salt to the organic linker.
-
Solubilization: Ensure the precursors are fully dissolved in the DMF solvent with continuous stirring.
-
Hydrothermal Reaction: Transfer the resulting solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180 °C) for a designated period (e.g., 10 hours).[1]
-
Product Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. A light green precipitate of the Ni-BPDC MOF will have formed.[1]
-
Washing: Collect the precipitate by centrifugation. Wash the product thoroughly with DMF and then with ethanol to remove any unreacted precursors and residual solvent.
-
Drying/Activation: Dry the final product in a vacuum oven at 120 °C for 24 hours to remove the solvent molecules from the pores.[1]
Data Presentation: Effect of Synthesis Temperature
The synthesis temperature has a significant impact on the physicochemical properties of the resulting Ni-BPDC MOF. A summary of how key parameters vary with temperature is presented below. The optimal temperature for achieving a high specific surface area is noted to be 180 °C.[1][4]
| Synthesis Temperature (°C) | Morphology | Specific Surface Area (m²/g) | Pore Size Distribution (nm) |
| 120 | Nanoplates | Data not specified | Data not specified |
| 150 | Nanoplates | Data not specified | Data not specified |
| 180 | Interconnected Nanoplates | 311.99 | 1–40 |
| 210 | Aggregated Nanoplates | Data not specified | Data not specified |
II. Characterization of Ni-BPDC MOF
Standard analytical techniques are employed to confirm the successful synthesis and to characterize the properties of the Ni-BPDC MOF.
Experimental Protocols: Characterization
-
Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystalline structure and phase purity of the synthesized MOF.
-
Method: The PXRD pattern of the as-synthesized Ni-BPDC MOF is recorded on a diffractometer using Cu Kα radiation. The resulting pattern is compared with simulated patterns or literature reports to verify the structure.
-
-
Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the morphology and particle size of the MOF crystals.
-
Method: A small amount of the dried MOF powder is mounted on a sample holder and sputter-coated with a thin layer of gold to enhance conductivity. The sample is then imaged using an SEM. The Ni-BPDC MOF synthesized at 180 °C typically exhibits a nanoplate structure.[1]
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the MOF.
-
Method: A sample of the activated MOF is heated in a TGA instrument under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min). The weight loss as a function of temperature is recorded to determine the decomposition temperature of the framework. NiCo-BPDC MOFs have been shown to be stable up to 300 °C in air.[5][6]
-
-
Brunauer-Emmett-Teller (BET) Analysis:
-
Purpose: To determine the specific surface area and pore size distribution.
-
Method: Nitrogen adsorption-desorption isotherms are measured at 77 K using a surface area and porosity analyzer. The BET method is applied to the adsorption data to calculate the specific surface area, and methods like the Barrett-Joyner-Halenda (BJH) model are used to determine the pore size distribution.
-
References
- 1. Frontiers | Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents [frontiersin.org]
- 2. rsc.org [rsc.org]
- 3. Mechanisms of cisplatin-induced cell death in malignant mesothelioma cells: Role of inhibitor of apoptosis proteins (IAPs) and caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of apoptosis-inducing factor-mediated, cisplatin-induced apoptosis by Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Biphenyldicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,4'-biphenyldicarboxylate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via different methods.
Method 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for creating the biphenyl (B1667301) backbone. However, achieving high yields can be challenging.
Common Problems and Solutions
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| SMC-01 | Low or No Product Formation | Inactive Catalyst: The active Pd(0) species is not forming or has been deactivated. | - Ensure strict anaerobic conditions to prevent oxidation of the phosphine (B1218219) ligand and Pd(0).- Utilize a pre-catalyst that readily forms the active Pd(0) species.- Select a ligand that effectively stabilizes the Pd(0) catalyst.[1] |
| SMC-02 | Significant Homocoupling of Boronic Acid | Presence of Oxygen: Promotes oxidative homocoupling.Base-Induced Decomposition: Stronger bases can accelerate the decomposition of the boronic acid. | - Thoroughly degas all solvents and reagents before use.- Employ milder bases such as K₃PO₄ or Cs₂CO₃ in place of strong bases like NaOH or KOH.[1] |
| SMC-03 | Protodeboronation of the Boronic Acid | Presence of Protic Solvents/Impurities: Water or other protic species can lead to the replacement of the boron group with a hydrogen atom. | - Use anhydrous solvents and reagents.- Consider using boronic esters (e.g., pinacol (B44631) esters) which exhibit greater stability.[1] |
| SMC-04 | Incomplete Reaction/Stalling | Catalyst Deactivation: The palladium catalyst may precipitate out as palladium black.Insufficient Catalyst Loading: For sterically hindered or challenging substrates, the catalyst loading may be too low. | - Use biaryl phosphine ligands (e.g., XPhos, SPhos) to improve catalyst stability and activity.- Incrementally increase the catalyst loading, for instance, from 1 mol% to 2 mol%.[2] |
| SMC-05 | Difficulty with Sterically Hindered Substrates | Steric hindrance around the reaction center can impede the catalytic cycle. | - Increase the reaction temperature, while monitoring for potential side reactions or decomposition.- Use a more reactive coupling partner if the synthesis allows. |
Logical Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Troubleshooting logic for addressing low product yield in Suzuki coupling.
Method 2: Friedel-Crafts Acylation followed by Oxidation
This two-step approach involves the acylation of a biphenyl precursor followed by oxidation to the dicarboxylic acid.
Common Problems and Solutions
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| FCA-01 | Low Yield in Acylation Step | Deactivated Aromatic Ring: The biphenyl starting material may have deactivating substituents.Catalyst Issues: The Lewis acid catalyst (e.g., AlCl₃) may be of poor quality or used in insufficient amounts. | - Friedel-Crafts reactions are not effective with strongly deactivated aromatic rings.[3] Consider an alternative synthetic route.- Use a fresh, anhydrous Lewis acid catalyst. Ensure at least stoichiometric amounts are used, as the catalyst complexes with the product. |
| FCA-02 | Rearrangement of the Acyl Group | This is not a common issue in Friedel-Crafts acylation, as the acylium ion is resonance-stabilized and does not typically undergo rearrangement.[4] | - If unexpected isomers are observed, verify the structure of the starting materials. |
| FCA-03 | Incomplete Oxidation to Dicarboxylic Acid | Insufficient Oxidant: The amount of oxidizing agent may not be enough for complete conversion.Reaction Conditions: Temperature and reaction time may not be optimal. | - Increase the molar ratio of the oxidant to the substrate.- Optimize the reaction temperature and time. For example, refluxing for 2 hours may be necessary.[5] |
| FCA-04 | Formation of By-products during Oxidation | Over-oxidation or side reactions can occur, leading to impurities. | - Carefully control the reaction temperature.- Choose a selective oxidizing agent. |
Experimental Workflow for Friedel-Crafts Acylation and Oxidation
Caption: Two-step synthesis of this compound via Friedel-Crafts acylation and subsequent oxidation.
Method 3: Oxidation of 4,4'-Dialkylbiphenyls
This method is a common industrial route for the synthesis of 4,4'-biphenyldicarboxylic acid.[6]
Common Problems and Solutions
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| ODA-01 | Incomplete Oxidation | Insufficient Catalyst Activity: The Co/Mn catalyst system may not be active enough.Low Oxygen Pressure: The partial pressure of the oxidizing agent (air or oxygen) may be too low. | - Ensure the catalyst is of high quality. The presence of a bromine-containing promoter can enhance activity.[6]- Increase the reaction pressure to ensure sufficient oxygen is dissolved in the reaction medium. |
| ODA-02 | Formation of Monocarboxylic Acid By-product | The oxidation of the second alkyl group may be slower than the first, leading to the accumulation of the intermediate. | - Optimize the reaction time and temperature to drive the reaction to completion.- Consider recycling the reaction mixture to increase the overall conversion. |
| ODA-03 | Product Purification Challenges | The crude product may contain unreacted starting material, intermediate oxidation products, and catalyst residues. | - The crude product can be dissolved in an alkaline aqueous solution and then re-precipitated by adding acid.[7]- Treatment with activated carbon can help to remove colored impurities.[7] |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The yield can vary significantly depending on the synthetic method. Some patented methods report yields of over 93%[5][8], with some reductive coupling methods claiming yields approaching 100%.[9]
Q2: How can I improve the purity of my final product?
A2: Recrystallization is a common and effective method for purifying 4,4'-biphenyldicarboxylic acid.[5][9] Dissolving the crude product in an alkaline solution, filtering, and then re-precipitating with acid can also remove impurities.[7]
Q3: Are there more environmentally friendly ("greener") synthesis methods available?
A3: Research is ongoing to develop greener production methods, including synthesis from renewable, bio-derived sources to reduce the carbon footprint.[6] Using solvents like polyethylene (B3416737) glycol, which has low vapor pressure and is considered environmentally friendly, is one such approach.[9]
Q4: My Suzuki-Miyaura coupling reaction is not working with an aryl chloride. What can I do?
A4: Aryl chlorides are less reactive than aryl bromides or iodides. To improve the success rate with aryl chlorides, specialized catalytic systems are often required, typically involving electron-rich, bulky phosphine ligands and stronger bases.[1]
Q5: What is the role of the ligand in palladium-catalyzed cross-coupling reactions?
A5: Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and promoting the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
Quantitative Data Summary
The following tables summarize reaction conditions and yields for different synthesis methods based on literature data.
Table 1: Two-Step Synthesis via Friedel-Crafts Acylation and Oxidation
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 1. Acylation | 4-diphenic acid, oxalyl chloride | AlCl₃ | Dichloromethane | 10-30 | >95 (intermediate) | - | [5] |
| 2. Oxidation | 4,4'-dicarboxylbibenzil | tert-butyl peroxide, KOH | Dichlorobenzene | 40-50 | 93 | 99 (after recrystallization) | [5] |
| 2. Oxidation | 4,4'-dicarboxylbibenzil | tert-butyl peroxide, KOH | Chlorobenzene | 50-55 | 97.2 | 99 (after recrystallization) | [8] |
Table 2: Reductive Coupling of p-Bromobenzoic Acid
| Reactants | Catalyst | Base / Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-bromobenzoic acid | CuI | KOH, Piperazine (B1678402) | Polyethylene glycol 400 | 80 | 72 | ~100 | [9] |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Friedel-Crafts Acylation and Oxidation
This protocol is adapted from a patented synthesis method.[8]
Step 1: Friedel-Crafts Acylation
-
Under a nitrogen atmosphere, add 4-diphenic acid, anhydrous aluminum trichloride (B1173362), and a solvent (e.g., dichloromethane) to a dry reaction vessel.
-
Control the temperature between 15-25°C.
-
Add oxalyl chloride dropwise over 3 hours. The molar ratio of 4-diphenic acid to oxalyl chloride to aluminum trichloride should be approximately 1:1.3-1.6:1.5-1.8.
-
After the reaction is complete, slowly pour the reaction mixture into ice water.
-
Separate the organic layer, wash it, and remove the solvent to obtain the intermediate, 4,4'-dicarboxylbibenzil.
Step 2: Oxidation
-
In a four-necked flask, add the intermediate from Step 1, potassium hydroxide (B78521), and an organic solvent (e.g., chlorobenzene).
-
Control the temperature between 50-55°C and add tert-butyl peroxide dropwise over 1 hour.
-
After the reaction is complete, adjust the pH of the solution to 3-4 with 10% HCl solution.
-
Reflux the mixture for 2 hours, then cool and filter to obtain the crude 4,4'-biphenyldicarboxylic acid.
-
Recrystallize the crude product from methanol (B129727) to obtain the pure product with a purity of 99%.
Protocol 2: Reductive Coupling Synthesis
This protocol is based on a high-yield synthesis method.[9]
-
To a reaction vessel, add p-bromobenzoic acid (12.5 mmol), piperazine (5 mmol), cuprous iodide (1 mmol), and potassium hydroxide (22.5 mmol) to 15 mL of polyethylene glycol 400.
-
Maintain the temperature at 80°C and react for 72 hours.
-
After the reaction, cool the mixture and add 1 mol/L HCl solution dropwise until a large amount of white precipitate forms (pH ≈ 3).
-
Extract the product with chloroform (B151607).
-
Wash the chloroform layer with saturated brine and water.
-
Add petroleum ether to precipitate the crude product.
-
Recrystallize the crude product from absolute ethanol (B145695) to obtain colorless needle-like crystals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. CN103483186A - Synthesis method for 4,4'-biphenyldicarboxylic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. JPH04202158A - Purification of 4,4'-biphenyldicarboxylic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 4,4'-Biphenyldicarboxylate Solubility in DMF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4,4'-Biphenyldicarboxylate and its common precursor, 4,4'-Biphenyldicarboxylic acid (H2BPDC), in N,N-Dimethylformamide (DMF).
Troubleshooting Guide
Issue: 4,4'-Biphenyldicarboxylic acid (H2BPDC) is not fully dissolving in DMF at room temperature, resulting in a cloudy suspension.
This is a common challenge, as the solubility of H2BPDC in DMF at room temperature is limited. The following steps can be taken to improve dissolution:
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving H2BPDC in DMF.
Frequently Asked Questions (FAQs)
Q1: Why is my 4,4'-Biphenyldicarboxylic acid (H2BPDC) not dissolving in DMF at room temperature?
A1: 4,4'-Biphenyldicarboxylic acid has limited solubility in DMF at room temperature. It is common for it to form a cloudy solution or for solid particles to remain undissolved.[1][2] In many applications, especially in the synthesis of Metal-Organic Frameworks (MOFs), complete dissolution is often only achieved under solvothermal or hydrothermal conditions where temperature and pressure are elevated.[1][3]
Q2: How can I improve the solubility of H2BPDC in DMF?
A2: Several methods can be employed to dissolve H2BPDC in DMF:
-
Heating: Heating the mixture is the most common and effective method. Temperatures between 100°C and 120°C are often used to achieve complete dissolution.[2][4]
-
Sonication: Using an ultrasound bath can help break up solid agglomerates and promote dissolution, potentially leading to a clear solution.[1]
-
Use in Solvothermal Synthesis: For applications like MOF synthesis, it may not be necessary to achieve a perfectly clear solution at room temperature. The reactants often dissolve as the temperature increases during the solvothermal reaction.[1][3]
Q3: Is there a quantitative measure of the solubility of this compound in DMF?
Solubility of this compound Derivatives
| Compound | Solvent | Approximate Solubility |
|---|---|---|
| Dimethyl biphenyl-4,4'-dicarboxylate | DMF | ~1 mg/mL[5][6] |
| Dimethyl biphenyl-4,4'-dicarboxylate | DMSO | ~0.25 mg/mL[5][6] |
Q4: Can I use other solvents if I'm facing solubility issues with DMF?
A4: Yes, other high-boiling point polar aprotic solvents can be used. Some literature suggests that H2BPDC should be soluble in N,N-diethylformamide (DEF) and N,N-dimethylacetamide (DMAc) at room temperature.[7] Heating in other solvents like DMSO, ethanol, and acetic acid has also been suggested to dissolve H2BPDC.[1] The choice of solvent will depend on the specific requirements of your experiment or synthesis.
Experimental Protocols
Protocol 1: Dissolution of H2BPDC in DMF via Heating
This protocol is adapted from a procedure for the recrystallization of H2BPDC from DMF, which involves complete dissolution at an elevated temperature.[2][8]
Experimental Workflow
Caption: Experimental workflow for dissolving H2BPDC in DMF with heat.
Methodology:
-
Suspension: Suspend 1.0 g of 4,4'-Biphenyldicarboxylic acid in 100 mL of DMF in a suitable flask.[2][8]
-
Complete Dissolution: While maintaining the temperature, add small portions of DMF until the acid is completely dissolved. Approximately 50 mL of additional DMF may be required.[2][8]
-
Application: The resulting clear solution can then be used for subsequent experimental steps, such as cooling for recrystallization or as a stock solution for a chemical reaction.
Protocol 2: General Procedure for MOF Synthesis using H2BPDC in DMF
This protocol outlines a general method for using H2BPDC in the synthesis of functionalized metal-organic frameworks, where dissolution occurs in situ at elevated temperatures.[4]
Methodology:
-
Initial Dissolution: Dissolve the 4,4'-Biphenyldicarboxylic acid linker (and any functionalized derivatives) in DMF by heating to 120°C.[4]
-
Addition of Metal Salt: In a separate container, dissolve the metal salt (e.g., aluminum nitrate (B79036) nonahydrate) in a small amount of DMF.[4]
-
Reaction: Add the metal salt solution to the hot linker solution.[4]
-
Reflux: Stir the reaction mixture under reflux at 120°C for 24 hours. During this time, the MOF material will form.[4]
-
Workup: After the reaction, the solid MOF product is typically collected by filtration and washed with fresh DMF and other solvents.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biphenyl-4,4'-dicarboxylic Acid|Research Chemical [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MOF Synthesis with 4,4'-Biphenyldicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Metal-Organic Frameworks (MOFs) using 4,4'-biphenyldicarboxylate (BPDC) as an organic linker.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of BPDC-based MOFs, such as UiO-67 and DUT-5.
Issue 1: Low Crystallinity or Amorphous Product
-
Question: My powder X-ray diffraction (PXRD) pattern shows broad peaks or no distinct peaks, indicating a low-crystalline or amorphous product. What could be the cause and how can I fix it?
-
Answer: Low crystallinity can result from several factors. Here are the common causes and potential solutions:
-
Incorrect Reaction Temperature: The temperature profile is crucial for MOF crystallization. For instance, the synthesis of Ni-BPDC-MOF is optimized at 180 °C. Lower temperatures may not provide enough energy for crystal growth, while higher temperatures can lead to the formation of dense, non-porous phases or decomposition.[1] It is recommended to perform a systematic study of the synthesis temperature.
-
Inappropriate Solvent Composition: The choice of solvent is critical. While DMF is commonly used, its hydrolysis can affect the reaction pH and influence the final product.[2] The presence of water can be essential for the formation of certain metal clusters, like the Zr6O4(OH)4 nodes in UiO-67, but an excess can lead to the formation of undesired phases.[3][4][5][6][7] Ensure you are using a high-purity, dry solvent unless water is explicitly required in the protocol.
-
Suboptimal Reaction Time: Crystallization is a time-dependent process. Shorter reaction times may not be sufficient for complete crystallization. Conversely, excessively long reaction times can sometimes lead to the formation of more stable, but less porous, phases. Time screening experiments are advisable.
-
Incorrect Reagent Ratios: The molar ratio of the metal salt, BPDC linker, and any modulators is a key parameter. An excess of one component can lead to the formation of impurities or an amorphous product.
-
Issue 2: Small Crystal Size or Nanocrystalline Product
-
Question: My synthesized MOF crystals are very small, which makes them difficult to handle and characterize. How can I increase the crystal size?
-
Answer: Controlling the crystal size is a common challenge and is often related to the nucleation and growth rates.
-
Use of Modulators: The addition of a modulator, such as a monocarboxylic acid (e.g., benzoic acid, acetic acid), is a highly effective method to control crystal size. Modulators compete with the BPDC linker for coordination to the metal centers, which slows down the nucleation rate and promotes the growth of larger crystals.[8][9][10] The concentration of the modulator can be tuned to achieve the desired crystal size. For example, in the synthesis of UiO-67, increasing the concentration of benzoic acid leads to larger, well-defined octahedral crystals.[10][11]
-
Temperature Ramping: A slow and controlled temperature ramp during the synthesis can favor crystal growth over nucleation, resulting in larger crystals.
-
Solvent System: The solvent can influence the solubility of the reactants and intermediates, thereby affecting the nucleation and growth kinetics. Experimenting with different solvents or solvent mixtures can sometimes lead to larger crystals.
-
Issue 3: Poor Yield
-
Question: The yield of my MOF synthesis is consistently low. What are the potential reasons and how can I improve it?
-
Answer: Low yields can be attributed to several factors throughout the synthesis and work-up process.
-
Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature (within the stability window of the desired MOF).
-
Suboptimal pH: The pH of the reaction mixture can significantly influence the deprotonation of the carboxylic acid groups on the BPDC linker and the formation of the metal-oxo clusters. The addition of a modulator can also affect the pH.
-
Losses during Work-up: Significant product loss can occur during the washing and centrifugation steps. Ensure that the product is fully precipitated before centrifugation and that the supernatant is clear. Use appropriate solvents for washing to avoid dissolving the product.
-
Reagent Purity: The purity of the starting materials, especially the metal salt and the BPDC linker, is important. Impurities can interfere with the crystallization process.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a modulator in BPDC-MOF synthesis?
A1: A modulator is a chemical additive, typically a monocarboxylic acid like benzoic acid or acetic acid, that is added to the synthesis mixture. It competes with the multitopic BPDC linker for coordination to the metal ions. This competition slows down the rate of framework formation, leading to several beneficial effects:
-
Improved Crystallinity and Larger Crystal Size: By controlling the nucleation rate, modulators allow for the growth of larger, more well-defined crystals.[8][10][11]
-
Control over Defects: Modulators can introduce "missing linker" defects in a controlled manner, which can sometimes enhance the catalytic or adsorption properties of the MOF.[8][9][12]
-
Enhanced Reproducibility: The use of modulators can lead to more reproducible syntheses.[10]
Q2: How do I choose the right solvent for my BPDC-MOF synthesis?
A2: N,N-Dimethylformamide (DMF) is the most commonly used solvent for the solvothermal synthesis of BPDC-based MOFs like UiO-67 and DUT-5.[2][13] However, other high-boiling point polar aprotic solvents can also be used. The choice of solvent can influence the solubility of the reactants, the reaction kinetics, and the final structure of the MOF.[14] It is important to use anhydrous solvents unless water is a specified reagent, as water can significantly impact the synthesis of Zr-based MOFs.[3][4][5][6][7]
Q3: What is the importance of the activation process for BPDC-MOFs?
A3: The as-synthesized MOF pores are typically filled with solvent molecules and unreacted starting materials. The activation process is a critical step to remove these guest molecules and make the porous network accessible for applications like gas storage, separation, or catalysis.[15][16] Improper activation can lead to the collapse of the framework structure.[15][16] A common activation procedure involves solvent exchange with a low-boiling point solvent (e.g., acetone (B3395972) or chloroform) followed by heating under vacuum.[16]
Q4: How can I confirm the successful synthesis of my BPDC-based MOF?
A4: A combination of characterization techniques is necessary to confirm the synthesis of the desired MOF:
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized material. The obtained PXRD pattern should match the simulated or reported pattern for the target MOF.[17][18][19]
-
Scanning Electron Microscopy (SEM): SEM images reveal the morphology and size of the MOF crystals.[17]
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the MOF and can be used to confirm the removal of solvent molecules after activation.[13]
-
Brunauer-Emmett-Teller (BET) Analysis: This nitrogen physisorption technique is used to determine the specific surface area and porosity of the activated MOF.[13][20][21]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the coordination of the carboxylate groups of the BPDC linker to the metal centers.[13][17]
Data Presentation
Table 1: Effect of Synthesis Temperature on Ni-BPDC-MOF Properties
| Synthesis Temperature (°C) | Morphology | Specific Surface Area (m²/g) |
| 120 | Small nanoplates | Lower |
| 150 | Interconnected nanoplates | Moderate |
| 180 | Well-defined nanoplates | 311.99[1] |
| 210 | Melted and aggregated plates | Lower |
Table 2: Influence of Modulator (Benzoic Acid) on UiO-67 Synthesis
| Benzoic Acid Equivalents | Crystal Size | Morphology | Surface Area (m²/g) |
| 0 | Small, intergrown | Aggregates | Lower |
| 10-20 | ~100-500 nm | Individual octahedral crystals | Higher |
| >20 | >500 nm | Well-defined octahedral crystals | Can decrease due to pore blocking |
Experimental Protocols
Protocol 1: Synthesis of UiO-67 (Zr-BPDC)
This protocol is adapted from a reported procedure.[13]
-
Reagents:
-
Zirconium tetrachloride (ZrCl₄)
-
4,4'-Biphenyldicarboxylic acid (BPDC)
-
Acetic acid (modulator)
-
Hydrochloric acid (HCl, 37%)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a glass vial, dissolve ZrCl₄ (233 mg, 1 mmol), BPDC (242 mg, 1 mmol), and acetic acid (0.6 g, 10 mmol) in 30 mL of DMF.
-
Add HCl (0.16 mL, 2 mmol) to the mixture.
-
Sonicate the mixture until a clear solution is obtained.
-
Seal the vial and place it in a preheated oven at 120 °C for 48 hours.
-
After cooling to room temperature, collect the white precipitate by centrifugation.
-
Wash the product with fresh DMF three times.
-
Activate the material by solvent exchange with acetone followed by heating under vacuum.
-
Protocol 2: Synthesis of DUT-5 (Al-BPDC)
This protocol is based on the synthesis of functionalized DUT-5 frameworks.[2][22]
-
Reagents:
-
Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)
-
4,4'-Biphenyldicarboxylic acid (BPDC)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve BPDC (0.54 mmol) in 20 mL of DMF in a round-bottom flask at 120 °C.
-
In a separate vial, dissolve aluminum nitrate nonahydrate (0.26 g, 0.70 mmol) in 5 mL of DMF.
-
Add the aluminum nitrate solution to the hot BPDC solution.
-
Stir the reaction mixture under reflux at 120 °C for 24 hours.
-
After cooling, filter the white solid product.
-
Wash the product with DMF (3 x 25 mL) and then with water (1 x 25 mL).
-
Dry the solid overnight at room temperature and then for 3 days at 130 °C.
-
Mandatory Visualization
Caption: General workflow for the solvothermal synthesis of BPDC-based MOFs.
Caption: Troubleshooting logic for addressing low crystallinity in MOF synthesis.
References
- 1. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors [mdpi.com]
- 2. Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal–organic frameworks based on DUT-5 - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT02276B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 5. Influence of Water Content on Speciation and Phase Formation in Zr–Porphyrin‐Based MOFs | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. microbiologyjournal.org [microbiologyjournal.org]
- 14. researchgate.net [researchgate.net]
- 15. Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA04647H [pubs.rsc.org]
- 16. Activation of Metal–Organic Frameworks - ChemistryViews [chemistryviews.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Exploring frontiers of high surface area metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal–organic frameworks based on DUT-5 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 4,4'-Biphenyldicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4,4'-Biphenyldicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Crude this compound, often synthesized via oxidation of 4,4'-disubstituted biphenyls, can contain a variety of impurities. These include unreacted starting materials, oxidation intermediates, by-products, and residual catalysts (such as cobalt and manganese compounds) and promoters (like bromine compounds) from the synthesis process.[1]
Q2: What are the primary methods for purifying crude this compound?
The most common purification methods for this compound are:
-
Recrystallization: This classic technique relies on the differential solubility of the target compound and impurities in a suitable solvent.
-
Acid Precipitation: This method involves dissolving the crude product in an alkaline solution to form a salt and then re-precipitating the purified acid by adding an acid.[1]
-
Sublimation: This technique is effective for achieving very high purity levels (>99.9%) by heating the solid material under vacuum, causing it to transition directly into a gas and then re-condense as a pure solid, leaving non-volatile impurities behind.[2]
-
Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase.[3][4]
Q3: Why is purification of this compound challenging?
The purification can be challenging due to its low solubility in common organic solvents, which makes recrystallization difficult and can require large volumes of expensive solvents.[1] Additionally, the fine nature of crystals obtained from methods like acid precipitation can lead to poor filterability and difficulties in drying.[1]
Troubleshooting Guides
Recrystallization
Issue 1: Poor recovery of purified this compound.
| Possible Cause | Suggested Solution |
| Solvent choice: The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. - Consider using a mixed solvent system. |
| Excessive solvent: Too much solvent was used, keeping the product dissolved even after cooling. | - Reduce the amount of solvent used to the minimum required to dissolve the crude product at the solvent's boiling point. - If excess solvent has been used, carefully evaporate some of the solvent to induce crystallization. |
| Cooling process: The solution was cooled too rapidly, leading to the formation of fine crystals that are difficult to filter. | - Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
Issue 2: Impurities are still present after recrystallization.
| Possible Cause | Suggested Solution |
| Co-crystallization: Impurities have similar solubility profiles to the target compound and crystallize along with it. | - Perform a second recrystallization. - Try a different solvent or a mixed solvent system. |
| Incomplete dissolution: The crude material was not fully dissolved, trapping insoluble impurities within the crystals. | - Ensure the crude product is completely dissolved in the hot solvent before cooling. If necessary, filter the hot solution to remove any insoluble impurities. |
Acid Precipitation
Issue 1: The precipitated crystals are very fine and difficult to filter.
| Possible Cause | Suggested Solution |
| Precipitation conditions: The acid was added too quickly, or the precipitation was carried out at a low temperature, leading to rapid nucleation and the formation of small crystals. | - Control the rate of acid addition to allow for slower crystal growth. - Perform the acid precipitation at an elevated temperature (e.g., 150-300°C) to improve crystal size and filterability.[1] |
| pH of the solution: The final pH is not optimal for complete precipitation of the dicarboxylic acid. | - Adjust the final pH of the solution to approximately 3 to ensure complete precipitation of the 4,4'-biphenyldicarboxylic acid.[5] |
Issue 2: The purified product contains residual alkali metals.
| Possible Cause | Suggested Solution |
| Incomplete washing: The precipitated crystals were not washed sufficiently to remove the alkali salt solution. | - After filtration, wash the crystals thoroughly with a suitable washing liquid, such as deionized water, to remove any remaining mother liquor containing alkali metals.[1] |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Solvent Selection: Choose an appropriate solvent. N,N-dimethylformamide (DMF) has been shown to be effective for recrystallizing this compound.[6] Absolute ethanol (B145695) is another option.[5]
-
Dissolution: Suspend the crude this compound in the chosen solvent (e.g., 1 g in 100 ml of DMF). Heat the mixture (e.g., to 100°C for DMF) with stirring until the solid is completely dissolved.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Acid Precipitation Protocol
-
Dissolution: Dissolve the crude this compound in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) or potassium hydroxide) to form the dialkali salt.
-
Precipitation: While stirring, slowly add an acid (e.g., hydrochloric acid) to the solution until the pH reaches approximately 3.[5] This will cause the this compound to precipitate out. To obtain larger crystals, this step can be performed at an elevated temperature.[1]
-
Isolation: Separate the precipitated crystals from the mother liquor via filtration.
-
Washing: Wash the collected crystals thoroughly with deionized water to remove any residual salts.
-
Drying: Dry the purified product.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Typical Purity |
| Recrystallization | Simple and common technique. | Can be difficult due to low solubility in many solvents; may require large solvent volumes.[1] | 99% or higher with appropriate solvent selection.[7] |
| Acid Precipitation | Can be effective for removing certain types of impurities. | Crystals can be very fine, leading to poor filterability; risk of alkali metal contamination.[1] | Can be high, but may require optimization to remove all impurities. |
| Sublimation | Can achieve very high purity (>99.9%); solvent-free method.[2] | Requires specialized equipment; not suitable for thermally unstable compounds. | >99.9%[2] |
| Column Chromatography | Effective for separating compounds with different polarities. | Can be labor-intensive and require significant amounts of solvent. | Can be very high depending on the stationary and mobile phases used. |
Visualizations
Caption: Workflow for the purification of this compound via recrystallization.
Caption: Workflow for the purification of this compound via acid precipitation.
References
- 1. JPH04202158A - Purification of 4,4'-biphenyldicarboxylic acid - Google Patents [patents.google.com]
- 2. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN102701964A - Method for synthesizing 4, 4' -biphenyldicarboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103483186A - Synthesis method for 4,4'-biphenyldicarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Controlling Particle Size of 4,4'-Biphenyldicarboxylate MOFs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the particle size of 4,4'-biphenyldicarboxylate (BPDC) based Metal-Organic Frameworks (MOFs).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound MOFs, with a focus on achieving desired particle sizes.
Issue 1: My MOF particles are too large and polydisperse.
Possible Causes and Solutions:
-
High Reactant Concentrations: High concentrations of metal salts and the this compound linker can lead to rapid crystal growth and the formation of large, irregular particles.
-
Solution: Decrease the initial concentrations of your metal precursor and linker. Slower crystal growth often results in smaller, more uniform particles.
-
-
Slow Nucleation Rate: If the nucleation rate is significantly slower than the crystal growth rate, a smaller number of initial nuclei will grow into larger crystals.
-
Solution 1: Increase Nucleation Rate via Temperature: For some systems, a rapid increase in temperature can induce a burst of nucleation, leading to a larger number of smaller crystals. However, the effect of temperature is system-dependent and requires optimization.
-
Solution 2: Introduce Modulators: Modulators, such as monocarboxylic acids (e.g., acetic acid, benzoic acid), can compete with the biphenyldicarboxylate linker for coordination to the metal centers. This competition can influence both nucleation and growth rates, often leading to smaller and more uniform particles.
-
-
Prolonged Reaction Time: Longer reaction times provide more opportunities for crystal growth and Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones.
-
Solution: Reduce the overall reaction time. Monitor the reaction at different time points to determine the optimal duration for achieving the desired particle size.
-
Issue 2: My MOF particles are aggregating.
Possible Causes and Solutions:
-
High Surface Energy: Nanoparticles, including nano-sized MOFs, have high surface energy and a natural tendency to agglomerate to minimize this energy.
-
Solution 1: Use of Capping Agents or Surfactants: Introducing capping agents or surfactants during synthesis can help to stabilize the individual particles and prevent them from sticking together. The choice of capping agent will depend on the specific MOF system and the desired final application.
-
Solution 2: Control of Zeta Potential: The surface charge of the MOF particles in the synthesis solution can influence their stability. Adjusting the pH or reactant ratios can sometimes lead to a higher zeta potential, resulting in greater electrostatic repulsion between particles and reduced aggregation.
-
-
Improper Post-Synthesis Washing and Centrifugation: Harsh centrifugation at high speeds can force particles together, leading to irreversible aggregation. Incomplete removal of the mother liquor can also leave residual reactants that promote agglomeration upon drying.
-
Solution: Use gentle centrifugation conditions (lower speed and shorter duration). Ensure thorough washing with an appropriate solvent to remove all unreacted precursors and byproducts. Resuspending the pellet between washes using ultrasonication can help to break up soft agglomerates.
-
Issue 3: I am observing inconsistent particle morphology (e.g., mixture of rods and plates).
Possible Causes and Solutions:
-
Complex Interplay of Synthesis Parameters: The final morphology of MOF crystals is a result of the complex interplay between thermodynamics and kinetics during crystal growth. Minor variations in temperature, concentration gradients, or the presence of impurities can influence the growth rates of different crystal facets, leading to morphological inconsistencies.
-
Solution: Precise and consistent control over all synthesis parameters is crucial. Ensure uniform heating, efficient stirring to minimize concentration gradients, and the use of high-purity reagents and solvents.
-
-
Modulator Effects: The type and concentration of a modulator can selectively bind to certain crystal faces, inhibiting their growth and promoting the expression of others, thereby controlling the overall particle shape.
-
Solution: Experiment with different modulators and systematically vary their concentrations to gain better control over the particle morphology.
-
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the particle size of this compound MOFs?
A1: Temperature plays a critical role in both the nucleation and growth phases of MOF synthesis. For instance, in the synthesis of a nickel-based this compound MOF (Ni-BPDC), varying the hydrothermal temperature has been shown to tune the nanostructure. At lower temperatures, the resulting nanoplates may be too small, while at higher temperatures, they can melt and fuse, leading to a decrease in surface area. An optimal temperature, in this case 180 °C, was found to produce well-defined nanoplates.
Q2: What is the role of modulators in controlling particle size?
A2: Modulators are compounds, typically with a similar functional group to the organic linker, that are added to the synthesis mixture to influence the crystallization process. They compete with the primary linker for coordination to the metal centers, which can affect the rates of nucleation and crystal growth. This competition can lead to the formation of smaller, more uniform particles. The effectiveness of a modulator can depend on its concentration and its pKa.
Q3: How do I choose a suitable modulator?
A3: The choice of modulator depends on the specific MOF system. A common strategy is to use a monocarboxylic acid that is structurally similar to a portion of the dicarboxylate linker. For this compound MOFs, suitable modulators could include benzoic acid or other aromatic monocarboxylic acids. The pKa of the modulator is also an important factor, as it influences the deprotonation of the linker and the modulator itself.
Q4: Can I control the particle size of a pre-synthesized this compound MOF?
A4: Post-synthesis size reduction is generally challenging for crystalline materials like MOFs without damaging their structure. Methods like mechanical grinding can reduce particle size but often lead to a loss of crystallinity and porosity. Therefore, it is highly recommended to control the particle size during the initial synthesis.
Experimental Protocols
Protocol 1: Synthesis of Ni-BPDC MOF with Temperature-Tuned Particle Size
This protocol is adapted from a facile one-step hydrothermal method for synthesizing a nickel-based this compound MOF.
Materials:
-
4,4'-biphenyldicarboxylic acid (BPDC)
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve 0.149 g of BPDC and 0.096 g of nickel nitrate hexahydrate in 20 mL of DMF. The molar ratio of organic ligand to metal ions should be approximately 3:2.
-
Stir the solution continuously until all solids are dissolved.
-
Transfer the solution to a 50 mL Teflon-lined stainless steel autoclave.
-
Place the autoclave in an oven and heat to the desired temperature (e.g., 120 °C, 150 °C, 180 °C, or 210 °C) for 10 hours.
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the light green precipitate by centrifugation.
-
Wash the product with fresh DMF and then with ethanol (B145695) to remove any unreacted precursors.
-
Dry the final product in a vacuum oven at 120 °C for 24 hours to activate the MOF.
Data Presentation
| Synthesis Temperature (°C) | Resulting Morphology and Particle Characteristics | Reference |
| 120 | Smaller nanoplates | |
| 150 | Intermediate-sized nanoplates | |
| 180 | Well-defined nanoplates with an average diameter of ~29.2 nm | |
| 210 | Melted and aggregated nanoplates, leading to a drop in surface area |
Visualizations
Logical Workflow for Troubleshooting Particle Size Issues
Technical Support Center: Phase-Transfer Catalysis for Reactions with Insoluble 4,4'-Biphenyldicarboxylate Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phase-transfer catalysis (PTC) for reactions involving insoluble 4,4'-biphenyldicarboxylate salts.
Frequently Asked Questions (FAQs)
Q1: What is phase-transfer catalysis (PTC) and why is it useful for reactions with insoluble salts like 4,4'-biphenyldicarboxylates?
A1: Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., a solid salt and an organic solution).[1][2][3] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another, enabling the reaction to proceed.[1][4] For insoluble this compound salts, which have poor solubility in many common organic solvents, PTC is particularly advantageous as it allows the carboxylate anions to be transferred into the organic phase where they can react with an organic-soluble reactant, such as an alkyl halide for esterification.[5][6]
Q2: What are the common types of phase-transfer catalysts used for esterification of dicarboxylates?
A2: The most common phase-transfer catalysts for this type of reaction are quaternary ammonium and phosphonium salts.[1][4] The choice of catalyst can significantly impact the reaction efficiency. Key factors to consider are the lipophilicity of the cation and the nature of the anion.
| Catalyst Type | Examples | Key Characteristics |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium iodide (TBAI), Aliquat® 336 (methyltrioctylammonium chloride) | Generally effective and widely available. The lipophilicity of the alkyl groups on the nitrogen atom influences its solubility in the organic phase. |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide | Often more thermally stable than their ammonium counterparts, making them suitable for reactions requiring higher temperatures. |
| Crown Ethers | 18-Crown-6 | Can be very effective, particularly in solid-liquid PTC, by complexing with the metal cation of the salt (e.g., K+) and transporting it into the organic phase.[7] However, they are generally more expensive and can be toxic. |
Q3: What is the general mechanism for the PTC-mediated esterification of this compound?
A3: The reaction typically follows an interfacial or extraction mechanism. In the context of a solid-liquid PTC for the esterification of a disodium (B8443419) this compound with an alkyl halide (R-X), the mechanism can be visualized as follows:
References
Technical Support Center: High-Purity Recrystallization of 4,4'-Biphenyldicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,4'-biphenyldicarboxylate (also known as 4,4'-biphenyldicarboxylic acid) to high purity via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can vary depending on the synthetic route but often include unreacted starting materials, by-products from side reactions, and residual catalysts. For instance, if synthesized by oxidation of a 4,4'-disubstituted biphenyl, impurities may consist of unreacted precursors, oxidized intermediates, and by-products.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: this compound has limited solubility in many common organic solvents, making solvent selection critical.[1] Effective solvents reported for recrystallization include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and absolute methanol (B129727).[2] It is also suggested to be soluble in ethanol (B145695) and benzene.[3] For some applications, a mixed solvent system or an acid-base purification protocol may be more effective.
Q3: Can activated carbon be used during the recrystallization of this compound?
A3: Yes, activated carbon can be used to remove colored impurities. This is typically done by adding a small amount of activated carbon to the hot, dissolved solution before filtration.
Q4: What is a typical recovery yield for the recrystallization of this compound?
Data Presentation
Quantitative solubility data for this compound in a variety of solvents at different temperatures is not extensively available in the searched literature. However, based on qualitative descriptions, the following table summarizes the reported solubility characteristics. Researchers should perform small-scale solubility tests to determine the optimal solvent and conditions for their specific sample.
| Solvent | Qualitative Solubility at Room Temperature | Qualitative Solubility at Elevated Temperatures | Notes |
| Dimethylformamide (DMF) | Soluble[3] | Highly Soluble | Often used for recrystallization, sometimes with the addition of a small amount of water.[5][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble[3] | Highly Soluble | A potential solvent for recrystallization due to its high boiling point and ability to dissolve many organic compounds. |
| Methanol | Sparingly Soluble | Soluble | Recrystallization from absolute methanol has been shown to yield high-purity product.[2][4] |
| Ethanol | Soluble[3] | More Soluble | Can be used for recrystallization, potentially as part of a mixed-solvent system with water. |
| Water | Insoluble/Sparingly Soluble[7] | Sparingly Soluble | Primarily used in acid-base purification protocols where the carboxylate salt is water-soluble. |
| Benzene | Soluble[3] | More Soluble | Has been suggested as a potential recrystallization solvent. |
Experimental Protocols
Below are detailed methodologies for key recrystallization techniques for purifying this compound.
Method 1: Single-Solvent Recrystallization
This method is suitable when a single solvent is identified that dissolves the compound well at elevated temperatures but poorly at room or cold temperatures.
Protocol:
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of crude this compound. Add a few drops of the chosen solvent (e.g., absolute methanol) and observe the solubility at room temperature.
-
Dissolution: Transfer the bulk of the crude this compound to an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point with gentle swirling or stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Method 2: Mixed-Solvent Recrystallization
This technique is useful when no single solvent provides the ideal solubility characteristics. It involves a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble.
Protocol:
-
Solvent Pair Selection: Identify a pair of miscible solvents, one in which this compound is soluble (e.g., DMF or ethanol) and one in which it is insoluble (e.g., water or a non-polar solvent like hexane).
-
Dissolution: Dissolve the crude product in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Inducing Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents.
-
Drying: Dry the purified crystals under vacuum.
Method 3: Acid-Base Purification
This method leverages the acidic nature of the carboxylic acid groups to separate it from non-acidic impurities.
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add an aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup. The this compound will be deprotonated to its water-soluble dicarboxylate salt and move into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker or flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the desired compound.
-
Reprecipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as hydrochloric acid, dropwise with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the crystals thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the high-purity this compound in a vacuum oven.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again. - Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. - Add a seed crystal of pure this compound. |
| Oiling out (formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound. - The compound is precipitating too quickly from a highly concentrated solution. - Significant impurities are present, depressing the melting point. | - Reheat the solution to dissolve the oil, add more of the "good" solvent to lower the saturation point, and cool slowly. - Consider using a lower-boiling point solvent or a different solvent system. - Perform a preliminary purification step, such as an acid-base wash, to remove major impurities. |
| Low recovery yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were washed with too much cold solvent. | - Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. - Use a minimal amount of ice-cold solvent for washing. |
| Colored crystals obtained | - Colored impurities are co-precipitating with the product. | - Add a small amount of activated carbon to the hot solution before filtration. Be aware that this may slightly reduce the yield. - A second recrystallization may be necessary. |
Visualized Workflows
The following diagrams illustrate the logical steps in the recrystallization processes.
References
- 1. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 2. vernier.com [vernier.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103483186A - Synthesis method for 4,4'-biphenyldicarboxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimizing the Synthesis of 4,4'-Biphenyldicarboxylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,4'-biphenyldicarboxylate. This guide provides troubleshooting for common issues, detailed experimental protocols, and a comparative analysis of various catalytic systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges users may encounter during their experiments, offering potential causes and solutions in a question-and-answer format.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds like this compound. It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Q1: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the potential causes and how can I improve it?
A1: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. Here’s a troubleshooting guide:
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure its complete reduction to Pd(0). Incomplete reduction can lead to side reactions. Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄.
-
Inappropriate Ligand: The choice of phosphine (B1218219) ligand is critical for stabilizing the palladium catalyst and facilitating the reaction. For challenging couplings, bulky and electron-rich ligands such as SPhos or XPhos can be effective.
-
Suboptimal Base: The base activates the boronic acid. The choice of base can significantly impact the yield. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. A screening of different bases is recommended during optimization.
-
Poor Reagent Quality: Ensure the purity of your aryl halide, boronic acid, and solvent. Impurities can poison the catalyst.
-
Presence of Oxygen: Oxygen can promote the unwanted homocoupling of the boronic acid, leading to byproducts and reduced yield of the desired product. It is crucial to degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (e.g., argon or nitrogen).
Q2: I am observing significant amounts of homocoupling byproducts (biphenyl from the boronic acid or a dimer of my aryl halide). How can I minimize this?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. To minimize it:
-
Rigorous Oxygen Exclusion: As mentioned above, oxygen is a major contributor to the homocoupling of boronic acids. Use degassed solvents and maintain a strict inert atmosphere throughout the reaction.
-
Choice of Catalyst: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling compared to in-situ reduction of Pd(II) precatalysts.
-
Ligand Selection: Bulky ligands can sterically hinder the homocoupling side reaction.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling more than the desired cross-coupling.
Ullmann Coupling
The Ullmann coupling is a classic method for forming biaryl compounds using a copper catalyst, typically from two aryl halides. Modern variations often use catalytic amounts of copper and ligands to improve yields and reaction conditions.
Q1: My Ullmann coupling reaction is not proceeding or giving very low yields. What should I check?
A1: Low yields in Ullmann couplings can be attributed to several factors:
-
Inactive Catalyst: The active catalytic species is often considered to be Cu(I). If you are using Cu(0) or Cu(II) sources, ensure the reaction conditions can generate the active Cu(I) species. Using a fresh, high-purity copper(I) salt (e.g., CuI, CuBr) is recommended.
-
Absence or Inappropriate Ligand: While classic Ullmann reactions are often ligand-free, modern protocols benefit significantly from the use of ligands to stabilize the copper catalyst. Ligands like 1,10-phenanthroline (B135089) or various amino acids can improve yields.
-
Harsh Reaction Conditions: Traditional Ullmann reactions require high temperatures (often >200 °C). If you are using a modern, ligand-assisted protocol, such high temperatures might lead to decomposition. Optimize the temperature for your specific system.
-
Insoluble Reactants: Ensure that your reactants have sufficient solubility in the chosen solvent at the reaction temperature. High-boiling polar aprotic solvents like DMF or DMSO are commonly used.
Q2: I am observing significant dehalogenation of my aryl halide starting material as a side product. What is the cause and how can I prevent it?
A2: Dehalogenation is a known side reaction in Ullmann couplings. Potential causes and solutions include:
-
Protic Impurities: The presence of water or other protic impurities can lead to the reduction of the aryl halide. Ensure you are using anhydrous solvents and reagents and that your glassware is thoroughly dried.
-
Reaction Temperature: Excessively high temperatures can promote dehalogenation. Try to run the reaction at the lowest effective temperature.
Oxidation of 4,4'-Dialkylbiphenyls
This method involves the oxidation of a precursor like 4,4'-dimethylbiphenyl (B165725) to form the dicarboxylic acid. Catalyst selection is crucial for achieving high yields and purity.
Q1: The yield of my 4,4'-biphenyldicarboxylic acid from the oxidation of 4,4'-dimethylbiphenyl is low, and I am getting a lot of byproducts. How can I optimize this?
A1: Optimizing the oxidation of 4,4'-dimethylbiphenyl requires careful control of the reaction conditions:
-
Catalyst System: The Co/Mn/Br catalyst system is commonly used and effective. The ratio of these components is critical and should be optimized.
-
Oxygen Supply: Insufficient oxygen can lead to incomplete oxidation and the formation of intermediates like 4-carboxybenzaldehyde. Ensure a continuous and sufficient supply of oxygen or air.
-
Reaction Temperature and Pressure: These parameters significantly influence the reaction rate and selectivity. Higher temperatures can increase the reaction rate but may also lead to increased byproduct formation through side reactions.
-
Solvent: Acetic acid is a common solvent for this reaction. The presence of a small amount of water can sometimes be beneficial.
Data Presentation: Catalyst Performance Comparison
The following tables summarize quantitative data for different catalytic systems in the synthesis of this compound and related compounds to aid in catalyst selection.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 110 | 8 | >90 |
| PdCl₂(dppf) | 4-Iodot |
Validation & Comparative
A Comparative Guide to HPLC Analysis of 4,4'-Biphenyldicarboxylate Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4,4'-Biphenyldicarboxylate, a key building block in the synthesis of polymers and pharmaceuticals. We present a detailed experimental protocol for a standard reversed-phase HPLC method and compare its performance with alternative HPLC column chemistries and other analytical techniques. Supporting experimental data, presented in clear, comparative tables, will assist researchers in selecting the most appropriate method for their specific needs.
Introduction
This compound, also known as biphenyl-4,4'-dicarboxylic acid, is a rigid, linear molecule whose purity is critical for the properties of resulting materials. Impurities, even in trace amounts, can significantly impact polymerization processes, crystal growth, and the pharmacological profile of derivative compounds. HPLC is the predominant technique for assessing the purity of non-volatile organic compounds like this compound due to its high resolution, sensitivity, and quantitative accuracy.
This guide will focus on a comparative analysis of common reversed-phase HPLC columns and will also touch upon alternative analytical methods for a comprehensive purity assessment.
Experimental Protocols
A robust and reliable HPLC method is crucial for the accurate determination of this compound purity. Below is a detailed protocol for a standard reversed-phase HPLC method, which can be adapted and optimized as needed.
Standard Reversed-Phase HPLC Method
This method is suitable for the routine purity analysis of this compound and the separation of its common process-related impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B. |
HPLC Analysis Workflow
Caption: A schematic overview of the HPLC workflow for the purity analysis of this compound.
Comparison of HPLC Column Chemistries
The choice of stationary phase is a critical parameter in HPLC method development, as it directly influences the selectivity of the separation. For aromatic compounds like this compound and its impurities, different column chemistries can offer unique separation advantages.
| Stationary Phase | Principle of Separation | Advantages for this compound Analysis | Disadvantages |
| C18 (Octadecyl) | Primarily hydrophobic (van der Waals) interactions. | Robust, versatile, and widely available. Good retention for non-polar compounds. | May show limited selectivity for structurally similar aromatic impurities. |
| Phenyl-Hexyl | Mixed-mode separation involving hydrophobic and π-π interactions.[1][2] | Enhanced selectivity for aromatic and unsaturated compounds due to π-π interactions with the phenyl rings of the analyte. Can resolve isomers that co-elute on C18 columns.[1] | May exhibit different retention behavior compared to C18, requiring method re-optimization. |
| Biphenyl | Strong π-π interactions and some hydrophobic interactions. | Offers strong retention and high selectivity for aromatic compounds, particularly those with conjugated systems. Can provide unique elution orders compared to C18 and Phenyl-Hexyl phases.[2] | Can be more retentive, potentially leading to longer analysis times if the mobile phase is not optimized. |
Table 1: Comparison of Common HPLC Stationary Phases for Aromatic Compound Analysis.
Supporting Experimental Data
The following table presents representative data on the separation of this compound from its common process-related impurities using the three different column chemistries. The data is based on typical performance characteristics observed for these types of separations.
| Compound | C18 Column | Phenyl-Hexyl Column | Biphenyl Column |
| Retention Time (min) | Resolution (Rs) | Retention Time (min) | |
| 4,4'-Dimethylbiphenyl (Impurity 1) | 15.2 | - | 16.5 |
| 4-Carboxy-4'-methylbiphenyl (Impurity 2) | 12.8 | 3.1 | 13.5 |
| This compound | 10.5 | 2.9 | 11.2 |
Table 2: Representative Chromatographic Data for the Separation of this compound and its Impurities on Different HPLC Columns. Note: Resolution (Rs) is calculated between adjacent peaks.
Comparison with Alternative Analytical Techniques
While HPLC is the primary method for purity determination, other analytical techniques can provide valuable orthogonal information, especially for impurity identification and structural elucidation.
| Technique | Principle | Advantages | Disadvantages | Application in this compound Analysis |
| LC-MS | Separation by HPLC followed by mass-to-charge ratio detection. | Provides molecular weight information, aiding in the identification of unknown impurities. High sensitivity and selectivity.[3] | Higher instrumentation cost and complexity compared to HPLC-UV. | Identification and confirmation of process-related impurities and degradation products. |
| GC-MS | Separation of volatile compounds followed by mass spectrometric detection. | Excellent for the analysis of volatile and semi-volatile impurities.[3] | Not suitable for non-volatile compounds like dicarboxylic acids without derivatization. | Primarily for the detection of residual solvents from the synthesis process. |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. | Provides detailed structural information for both the main component and impurities. Can be quantitative (qNMR).[3] | Lower sensitivity for trace impurities compared to chromatographic methods. | Structural confirmation of the synthesized this compound and identification of major impurities. |
| FT-IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present in the molecule. | Not a separative technique; provides an aggregate spectrum of the sample. | Confirmation of the carboxylic acid functional groups and overall molecular structure. |
Table 3: Comparison of HPLC with Alternative Analytical Techniques.
Logical Relationship for Method Selection
Caption: Decision tree for selecting the appropriate analytical method for this compound analysis.
Conclusion
The purity of this compound is paramount for its application in high-performance materials and pharmaceuticals. This guide has provided a comprehensive overview and comparison of HPLC methods for its analysis.
-
A standard C18 reversed-phase HPLC method offers a robust and reliable approach for routine purity assessment.
-
Phenyl-Hexyl and Biphenyl columns can provide enhanced selectivity for aromatic impurities and are excellent alternatives for method development and optimization.
-
A multi-technique approach, incorporating LC-MS and NMR , is recommended for the comprehensive characterization of this compound, particularly for the definitive identification of unknown impurities.
By leveraging the information and comparative data presented in this guide, researchers can confidently select and implement the most suitable analytical strategy to ensure the quality and purity of their this compound.
References
Comparing 4,4'-Biphenyldicarboxylate with other dicarboxylic acid linkers
A Comparative Guide to 4,4'-Biphenyldicarboxylate and Other Dicarboxylic Acid Linkers in the Synthesis of Metal-Organic Frameworks
For researchers, scientists, and professionals in drug development, the choice of an organic linker is a critical determinant in the design and synthesis of Metal-Organic Frameworks (MOFs). The linker's geometry, rigidity, and functionality directly influence the resulting MOF's topology, porosity, stability, and ultimately, its performance in applications ranging from gas storage and separation to catalysis and drug delivery. This guide provides a comparative analysis of this compound (BPDC) against other commonly employed dicarboxylic acid linkers, such as terephthalic acid (benzene-1,4-dicarboxylate, BDC) and 2,6-naphthalenedicarboxylic acid (NDC).
Performance Comparison of Dicarboxylic Acid Linkers
The selection of a dicarboxylic acid linker has a profound impact on the physicochemical properties of the resulting MOF. Generally, longer and more rigid linkers like BPDC can lead to MOFs with larger pores and higher surface areas compared to those synthesized with shorter linkers like BDC. The introduction of different aromatic systems, such as the naphthalene (B1677914) unit in NDC, can also influence the electronic properties and framework topology.
Below is a summary of key performance metrics for MOFs synthesized with these different dicarboxylic acid linkers. It is important to note that direct comparison can be challenging due to variations in synthesis conditions, metal nodes, and characterization techniques reported in the literature.
Table 1: Comparison of Porosity and Gas Adsorption in MOFs with Different Dicarboxylic Acid Linkers
| MOF | Metal Ion | Dicarboxylic Acid Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Gas Uptake Capacity |
| MOF-5 | Zn²⁺ | Terephthalic acid (BDC) | ~3800 | 1.34 | 40 wt% CO₂ at 298 K, 50 bar |
| UiO-66 | Zr⁴⁺ | Terephthalic acid (BDC) | ~1100 - 1500 | ~0.5 | ~2.5 mmol/g CO₂ at 273 K[1] |
| Ni-BPDC-MOF | Ni²⁺ | 4,4'-Biphenyldicarboxylic acid (BPDC) | 311.99 | - | 488 F·g⁻¹ specific capacitance[2] |
| MOF-205 | Zn⁴⁺ | Naphthalene-dicarboxylate derivatives | ~3980 - 4460 | - | Enhanced H₂ and CO₂ uptake compared to parent MOF[3] |
| RSU-2 (Zn-MOF) | Zn²⁺ | Benzene-1,4-dicarboxylic acid | 404.25 | - | 10,570 mg/g Cr(VI) adsorption[4] |
Table 2: Comparison of Thermal Stability of MOFs with Different Dicarboxylic Acid Linkers
| MOF | Metal Ion | Dicarboxylic Acid Linker | Decomposition Temperature (°C) | Notes |
| MOF-5 | Zn²⁺ | Terephthalic acid (BDC) | ~400 | Decomposition of the organic linker.[5] |
| UiO-66 | Zr⁴⁺ | Terephthalic acid (BDC) | ~400 - 450 | High thermal stability is a hallmark of the UiO series.[6] |
| MIL-53(Al) | Al³⁺ | Terephthalic acid (BDC) | >500 | Exhibits "breathing" effect upon solvent removal. |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and characterization of MOFs using dicarboxylic acid linkers.
General Synthesis of MOFs via Solvothermal Method
The solvothermal method is a widely used technique for the synthesis of high-quality, crystalline MOFs.[7][8][9]
-
Preparation of the Precursor Solution : A metal salt (e.g., zinc nitrate, zirconium chloride) and the chosen dicarboxylic acid linker (e.g., BPDC, BDC, or NDC) are dissolved in a high-boiling point solvent, most commonly N,N-dimethylformamide (DMF). The molar ratio of the metal salt to the linker is a critical parameter that influences the final structure.[1]
-
Sealing and Heating : The precursor solution is transferred to a Teflon-lined stainless steel autoclave. The autoclave is then securely sealed to withstand the high pressures generated during heating.[7]
-
Crystallization : The sealed autoclave is placed in an oven and heated to a specific temperature, typically between 100°C and 250°C, for a period ranging from several hours to a few days.[7] During this time, the metal ions and organic linkers self-assemble to form the crystalline MOF structure.
-
Cooling and Isolation : After the reaction is complete, the autoclave is allowed to cool down to room temperature. The resulting crystalline powder is then collected by filtration or centrifugation.[7]
-
Washing and Activation : The synthesized MOF is washed several times with fresh solvent (e.g., DMF, ethanol) to remove any unreacted starting materials. To achieve the full porosity of the material, a crucial "activation" step is performed, which involves removing the solvent molecules from the pores. This is typically done by heating the MOF under vacuum.[8]
Key Characterization Techniques
-
Powder X-Ray Diffraction (PXRD) : Used to confirm the crystalline structure and phase purity of the synthesized MOF by comparing the experimental diffraction pattern with a simulated or known pattern.[1]
-
Thermogravimetric Analysis (TGA) : To evaluate the thermal stability of the MOF, TGA is performed to determine the temperature at which the framework starts to decompose.[1]
-
Brunauer-Emmett-Teller (BET) Analysis : This technique is used to determine the specific surface area and pore volume of the MOF by measuring the adsorption and desorption of an inert gas (typically nitrogen) at a low temperature (77 K).[1]
-
Gas Adsorption Measurements : The capacity of the MOF to store gases like hydrogen, carbon dioxide, or methane (B114726) is measured using a volumetric gas adsorption analyzer at specific temperatures and pressures.[1]
Visualizing Linker Impact and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the logical relationships between the choice of dicarboxylic acid linker and the final MOF properties, as well as a typical experimental workflow.
Caption: Logical relationship between linker characteristics and MOF properties.
Caption: General workflow for the solvothermal synthesis of MOFs.
References
- 1. benchchem.com [benchchem.com]
- 2. ( Z )-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00138E [pubs.rsc.org]
- 3. Gas adsorption properties of highly porous metal-organic frameworks containing functionalized naphthalene dicarboxylate linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 8. ossila.com [ossila.com]
- 9. innovation.world [innovation.world]
Confirming 4,4'-Biphenyldicarboxylate MOF Structures: A Comparative Guide to X-ray Diffraction Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of X-ray diffraction data for confirming the crystal structure of 4,4'-Biphenyldicarboxylate-based Metal-Organic Frameworks (MOFs) against a common alternative, MOF-5. This guide provides the necessary experimental data and protocols to differentiate and verify these porous materials, which are of significant interest for applications including drug delivery and catalysis.
X-ray diffraction (XRD) is an indispensable analytical technique for the structural characterization of crystalline materials like MOFs. The unique diffraction pattern of a MOF serves as a fingerprint, allowing for unambiguous structure confirmation, phase purity assessment, and determination of lattice parameters. This guide focuses on the XRD analysis of MOF structures synthesized using the this compound (BPDC) linker, specifically examining nickel (Ni-BPDC) and holmium (Ho-BPDC) based frameworks. For comparative purposes, the well-characterized MOF-5, which utilizes a terephthalate (B1205515) linker, is included as an alternative.
Comparative Analysis of Powder X-ray Diffraction Data
The primary method for confirming the structure of a newly synthesized MOF is to compare its experimental powder X-ray diffraction (PXRD) pattern with a simulated pattern derived from single-crystal X-ray diffraction data or with previously reported data for the same material. The positions (2θ) and relative intensities of the diffraction peaks are characteristic of a specific crystal structure.
Below is a comparison of the key diffraction peaks for Ni-BPDC-MOF, Ho-BPDC-MOF, and the alternative, MOF-5.
| Material | Metal Center | Organic Linker | Key Powder XRD Peaks (2θ) |
| Ni-BPDC-MOF | Nickel (Ni) | This compound | 12.4°, 15.3°, 18.7°, 30.3°[1] |
| Ho-BPDC-MOF | Holmium (Ho) | This compound | Characterized by PXRD, specific peak data not fully tabulated in the cited abstract.[2] |
| MOF-5 (Alternative) | Zinc (Zn) | Terephthalate (1,4-Benzenedicarboxylate) | See Table 2 for detailed data. |
Table 1: Key Powder X-ray Diffraction Peaks for Selected MOFs.
For a more detailed structural confirmation, a comprehensive comparison of the experimental PXRD pattern with a reference pattern is necessary. The following table provides a more detailed dataset for the well-established MOF-5 structure.
| 2θ (degrees) | d-spacing (Å) | Intensity (%) | (hkl) |
| 6.8 | 12.99 | 100 | (200) |
| 9.7 | 9.11 | 80 | (220) |
| 13.7 | 6.46 | 30 | (400) |
| 15.4 | 5.75 | 20 | (420) |
| 17.84 | 4.97 | 15 | - |
| 24.85 | 3.58 | 10 | - |
Table 2: Detailed Powder X-ray Diffraction Data for MOF-5.[3][4][5] Note: Intensities are approximate and can vary based on experimental conditions and sample preparation. Miller indices (hkl) are provided for the most prominent peaks.
Experimental Protocols
Reproducible synthesis and accurate characterization are paramount in MOF research. The following sections detail the synthetic procedures and typical XRD analysis protocols for the discussed MOFs.
Synthesis Protocols
1. Synthesis of Ni-BPDC-MOF (Hydrothermal Method)
A facile one-step hydrothermal method is employed for the synthesis of Ni-BPDC-MOF.[1]
-
Precursors: 4,4′-biphenyldicarboxylic acid (BPDC) and nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O).
-
Solvent: N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve BPDC and nickel nitrate hexahydrate in DMF with continuous stirring.
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specified temperature (e.g., 180 °C) for a designated period (e.g., 10 hours).
-
After cooling to room temperature, collect the precipitate by centrifugation.
-
Wash the product with fresh DMF and ethanol (B145695) to remove unreacted precursors.
-
Dry the final product under vacuum.
-
2. Synthesis of Ho-BPDC-MOF
The synthesis of the 3D MOF [Ho(BPDC)₂]·(CH₃)₂NH₂ has been reported, leading to a structure characterized by single-crystal X-ray diffraction and PXRD.[2] While the detailed synthesis protocol is not available in the provided search results, it is typically a solvothermal reaction involving a holmium salt and 4,4'-biphenyldicarboxylic acid in a suitable solvent like DMF.
3. Synthesis of MOF-5 (Solvothermal Method)
MOF-5 is a well-studied MOF, and its synthesis is widely documented.
-
Precursors: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and terephthalic acid (1,4-benzenedicarboxylic acid, BDC).
-
Solvent: N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve zinc nitrate hexahydrate and terephthalic acid in DMF.
-
Seal the solution in a Teflon-lined autoclave.
-
Heat the autoclave to a specific temperature (e.g., 100-120 °C) for a set time (e.g., 24 hours).
-
After cooling, colorless crystals of MOF-5 are formed.
-
The crystals are washed with fresh DMF and then solvent-exchanged with a more volatile solvent like chloroform (B151607) or acetone (B3395972) before activation.
-
Activation is typically performed by heating under vacuum to remove the solvent molecules from the pores.
-
Powder X-ray Diffraction (PXRD) Analysis Protocol
The following outlines a typical experimental setup for collecting PXRD data for MOF samples.
-
Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Sample Preparation: A thin layer of the finely ground MOF powder is mounted on a sample holder.
-
Data Collection:
-
The sample is scanned over a 2θ range, typically from 5° to 50°, to capture all characteristic diffraction peaks.
-
A step size of ~0.02° and a dwell time of 1-2 seconds per step are commonly used to ensure good data quality.[6]
-
-
Data Analysis: The resulting diffraction pattern is processed to identify the peak positions (2θ), d-spacings, and relative intensities. This experimental pattern is then compared with reference patterns for structural confirmation.
Visualizing the Workflow and Logic
To better illustrate the process of MOF synthesis and structural confirmation, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of a Holmium this compound Metal-Organic Framework and Its Potential as a Holmium Carrier System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
A Comparative Guide to Validated HPLC Methods for Determining 4,4'-Biphenyldicarboxylate Derivatives
For researchers, scientists, and drug development professionals, the accurate quantification of 4,4'-biphenyldicarboxylate derivatives is crucial for quality control, impurity profiling, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose, offering robust and reliable results. This guide provides a comparative overview of a validated HPLC method for the determination of this compound derivatives and compares its performance with an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS).
Method Comparison: HPLC vs. GC-MS
The selection between HPLC and GC-MS for the analysis of this compound derivatives depends on the specific requirements of the analysis, such as the volatility of the derivatives, required sensitivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound derivatives, which are generally non-volatile, HPLC is a direct method of analysis, often employing UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique known for its high sensitivity and selectivity. However, for non-volatile compounds like dicarboxylic acids, a derivatization step is typically required to increase their volatility. This adds a step to the sample preparation process but can lead to lower detection limits.
Performance Comparison
The following table summarizes the typical performance characteristics of a validated HPLC-UV method compared to a GC-MS method for the analysis of this compound derivatives. The data is synthesized from typical performance data for the analysis of biphenyl (B1667301) compounds and dicarboxylic acids.
| Parameter | HPLC-UV | GC-MS |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.005 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.02 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Sample Preparation | Simple dissolution and filtration | Derivatization required |
| Analysis Time | 10 - 20 minutes | 20 - 30 minutes |
Experimental Protocols
Detailed methodologies for a representative HPLC-UV method and a comparative GC-MS method are provided below.
Validated HPLC-UV Method
This protocol outlines a general reversed-phase HPLC method suitable for the determination of various this compound derivatives.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A biphenyl stationary phase can also be considered for enhanced selectivity of aromatic compounds.
-
Mobile Phase: A gradient elution is typically employed with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at the maximum absorbance wavelength of the specific derivative (typically around 254-280 nm).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture of the mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of the analyte at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with a known concentration of the analyte. The recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample. The relative standard deviation (%RSD) should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Comparative GC-MS Method
This protocol describes a general method for the analysis of this compound derivatives using GC-MS, which requires a derivatization step.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity.
3. Sample Preparation (with Derivatization):
-
Extract the analyte from the sample matrix if necessary.
-
Evaporate the solvent and dry the residue.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS for silylation or an alcohol with an acid catalyst for esterification) and heat the mixture to complete the reaction.
-
Redissolve the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.
Mandatory Visualizations
A Spectroscopic Guide to Functionalized 4,4'-Biphenyldicarboxylate Linkers for Researchers
For scientists and professionals in drug development and materials science, the precise characterization of molecular components is paramount. This guide provides a comparative overview of the spectroscopic properties of functionalized 4,4'-biphenyldicarboxylate linkers, essential building blocks in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the analysis and selection of these critical linkers.
The functionalization of this compound (BPDC) allows for the fine-tuning of the resulting material's properties. Spectroscopic techniques are indispensable tools for verifying the successful synthesis of these linkers and for understanding the electronic and structural impact of different functional groups. This guide focuses on a comparative analysis of BPDC linkers functionalized with amino (-NH2), nitro (-NO2), and methoxy (B1213986) (-OCH3) groups, alongside the parent unsubstituted BPDC.
Comparative Spectroscopic Data
The introduction of functional groups onto the this compound backbone induces characteristic shifts in their spectroscopic signatures. These shifts, observable in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, provide valuable insights into the electronic environment of the molecule.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of organic molecules. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment.
| Functional Group | Spectroscopic Technique | Key Parameters and Observed Values (ppm) |
| Unsubstituted | ¹H NMR (DMSO-d6) | ~8.01 (d, 4H), ~7.78 (d, 4H), ~12.90 (br s, 2H, COOH)[1] |
| ¹³C NMR (DMSO-d6) | ~167.0 (COOH), ~143.0, ~139.0, ~130.0, ~127.0 | |
| 2-Amino (-NH2) | ¹H NMR (DMSO-d6) | Aromatic protons typically show upfield shifts compared to the unsubstituted linker due to the electron-donating nature of the amino group. |
| ¹³C NMR (DMSO-d6) | The carbon atom attached to the amino group, and the ortho and para carbons, will show significant upfield shifts. | |
| 2-Nitro (-NO2) | ¹H NMR (DMSO-d6) | Aromatic protons, particularly those ortho and para to the nitro group, will experience downfield shifts due to the strong electron-withdrawing nature of the nitro group. |
| ¹³C NMR (DMSO-d6) | The carbon atom attached to the nitro group will be significantly deshielded (downfield shift), as will the ortho and para carbons. | |
| 2,2'-Dimethoxy (-OCH3) | ¹H NMR | Protons on the methoxy groups will appear as a singlet around 3.8 ppm. The aromatic protons will show shifts influenced by the electron-donating methoxy groups. |
| ¹³C NMR | The methoxy carbons will have a characteristic signal around 55-60 ppm. The aromatic carbons attached to the methoxy groups will be shifted downfield. |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is a general guide based on available literature.
FT-IR Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules. The frequency of these vibrations is characteristic of specific functional groups. For carboxylic acids, the most prominent bands are the O-H stretch of the carboxyl group and the C=O carbonyl stretch.
| Functional Group | Key Vibrational Frequencies (cm⁻¹) |
| Unsubstituted | ~3300-2500 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1600-1450 (C-C aromatic stretch)[2] |
| 2-Amino (-NH2) | ~3400-3200 (N-H stretch, two bands for primary amine), O-H and C=O stretches similar to unsubstituted BPDC. |
| 2-Nitro (-NO2) | ~1530 and ~1350 (asymmetric and symmetric N-O stretches), O-H and C=O stretches similar to unsubstituted BPDC. |
| 2,2'-Dimethoxy (-OCH3) | ~2950-2850 (C-H stretch of CH3), ~1250 and ~1050 (asymmetric and symmetric C-O-C stretches). |
UV-Visible and Fluorescence Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the presence of electron-donating or electron-withdrawing groups. Functionalization can also impact the fluorescence properties of the biphenyl (B1667301) system.
| Functional Group | UV-Vis (λmax) | Fluorescence Properties |
| Unsubstituted | ~280-290 nm | Exhibits fluorescence with an emission maximum around 350-360 nm. |
| Amino (-NH2) | Red-shift in λmax compared to unsubstituted BPDC due to the electron-donating character of the amino group, which extends conjugation.[3] | Generally enhances fluorescence intensity. |
| Nitro (-NO2) | Red-shift in λmax due to the electron-withdrawing nature of the nitro group, which can lead to charge-transfer bands.[3] | Often quenches fluorescence. |
| Methoxy (-OCH3) | Red-shift in λmax due to the electron-donating nature of the methoxy group.[3] | Can enhance fluorescence. |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the functionalized linker in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 14 ppm).
-
The relaxation delay should be set to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
A relaxation delay of 2 seconds is generally sufficient.
-
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the powdered linker directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is typically collected in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Baseline correction may be applied if necessary.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the linker in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water) of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a dilute solution in a quartz cuvette to an absorbance value below 1.5 at the λmax to ensure adherence to the Beer-Lambert law.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the spectrum.
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: A flowchart illustrating the typical experimental workflow.
Caption: Relationship between functional groups and spectroscopic effects.
References
Assessing the Stability of 4,4'-Biphenyldicarboxylate MOFs in Diverse Solvent Environments: A Comparative Guide
For researchers, scientists, and professionals in drug development, the structural integrity of Metal-Organic Frameworks (MOFs) in various chemical environments is a critical parameter influencing their performance and applicability. This guide provides a comparative analysis of the stability of MOFs constructed from 4,4'-biphenyldicarboxylate linkers in different solvents, supported by experimental data and detailed protocols.
The inherent porosity and tunable nature of this compound MOFs, such as the well-studied UiO-67, make them promising candidates for applications ranging from gas storage and separation to catalysis and drug delivery. However, their performance is intrinsically linked to their ability to maintain their crystalline structure and porosity when exposed to different solvents during synthesis, post-synthetic modification, and in their final application. This guide aims to provide a clear, data-driven comparison of the stability of these MOFs in a range of polar and nonpolar solvents, offering valuable insights for material selection and process design.
Comparative Analysis of MOF Stability in Various Solvents
The stability of a MOF is influenced by several factors, including the strength of the metal-linker coordination bond, the hydrophobicity/hydrophilicity of the framework, and the nature of the solvent itself. The following table summarizes the stability of representative this compound MOFs and other notable MOFs when exposed to different solvents. The data is compiled from various studies and is presented to facilitate a direct comparison of their performance.
| Metal-Organic Framework (MOF) | Solvent | Exposure Conditions | Crystallinity Retention (%) | BET Surface Area Change (%) | Reference |
| UiO-67 (Zr-BPDC) | Water | Boiling water, prior to solvent exchange | Degrades | Significant Decrease | [1] |
| UiO-67 (Zr-BPDC) | N,N-Dimethylformamide (DMF) | Dry DMF, 5+ weeks | Stable | Not specified | |
| UiO-67 (Zr-BPDC) | Methanol | Room Temperature | Stable (initially) | Not specified | [1] |
| MOF-5 (Zn-BDC) | Humid Air | >50% Relative Humidity | Irreversible degradation in minutes | Significant Decrease | |
| ZIF-67 (Co-2-methylimidazole) | Water | 100 °C for 5 days | Retained | Slight Decrease | [2] |
| Ni-BPDC MOF | N/A | Thermally stable up to 400 °C | N/A | N/A | [3] |
| Holmium-BPDC MOF | N/A | Thermally stable after pore evacuation | No collapse observed | N/A | [4] |
Note: "BPDC" refers to this compound and "BDC" refers to 1,4-benzenedicarboxylate. The data presented is a synthesis of findings from multiple sources and specific quantitative values for crystallinity retention and BET surface area change are often not explicitly stated as percentages in the literature, hence "Not specified" or qualitative descriptions are used where exact numbers are unavailable.
Experimental Protocols
Accurate assessment of MOF stability relies on standardized experimental procedures. Below are detailed methodologies for the key characterization techniques used to evaluate the structural and porous integrity of MOFs after solvent exposure.
Powder X-ray Diffraction (PXRD) for Crystallinity Analysis
Objective: To determine the retention of the crystalline structure of the MOF after solvent treatment.
Procedure:
-
Sample Preparation:
-
Immerse a known quantity (e.g., 50 mg) of the activated MOF powder in the desired solvent (e.g., 10 mL) in a sealed vial.
-
Maintain the suspension at a specific temperature (e.g., room temperature or elevated temperature) for a defined period (e.g., 24 hours, 72 hours, or 1 week), with or without stirring.
-
After the exposure period, recover the MOF powder by centrifugation or filtration.
-
Wash the recovered sample with a volatile solvent (e.g., ethanol (B145695) or acetone) to remove the treatment solvent.
-
Dry the sample under vacuum at an appropriate temperature to remove the washing solvent completely.
-
-
Data Collection:
-
Gently grind the dried MOF sample to a fine powder.
-
Mount the powder on a flat sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan a 2θ range relevant to the specific MOF (e.g., 5° to 50°) with a step size of 0.02° and a suitable scan speed.
-
-
Data Analysis:
-
Compare the PXRD pattern of the solvent-treated MOF with that of the pristine, as-synthesized MOF.
-
Qualitative Analysis: Visually inspect for the presence of the characteristic diffraction peaks of the MOF. The disappearance of peaks or the appearance of new peaks indicates structural degradation or phase change.
-
Quantitative Analysis (Crystallinity Retention): The percentage of crystallinity retained can be estimated by comparing the integrated intensity of the most intense diffraction peak of the treated sample to that of the pristine sample. The formula used is: Crystallinity Retention (%) = (I_treated / I_pristine) * 100 where I_treated is the integrated intensity of the main peak of the treated sample and I_pristine is the integrated intensity of the same peak for the pristine sample.
-
Brunauer-Emmett-Teller (BET) Analysis for Surface Area Determination
Objective: To quantify the change in the specific surface area and pore volume of the MOF after solvent exposure, which is indicative of pore collapse or blockage.
Procedure:
-
Sample Preparation (Activation/Degassing):
-
Place a precisely weighed amount of the solvent-treated and dried MOF sample (typically 50-100 mg) into a BET sample tube.
-
Degas the sample under high vacuum at an elevated temperature (e.g., 120-180 °C) for several hours (e.g., 8-12 hours) to remove any adsorbed molecules from the pores. The degassing temperature should be below the decomposition temperature of the MOF.
-
-
Nitrogen Adsorption-Desorption Measurement:
-
Perform nitrogen adsorption-desorption measurements at 77 K (liquid nitrogen temperature).
-
Collect adsorption data at various relative pressures (P/P₀) ranging from approximately 10⁻⁶ to 1.0.
-
-
Data Analysis:
-
Calculate the specific surface area using the BET equation, typically in the relative pressure range of 0.05 to 0.3.
-
Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to 1.0 (e.g., P/P₀ = 0.99).
-
Compare the BET surface area and pore volume of the solvent-treated sample with those of the pristine MOF to determine the percentage change.
-
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Objective: To evaluate the thermal stability of the MOF after solvent treatment, which can indicate changes in the framework's integrity and the presence of residual solvent molecules.
Procedure:
-
Sample Preparation:
-
Place a small, accurately weighed amount of the dried, solvent-treated MOF (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).
-
-
TGA Measurement:
-
Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 5 or 10 °C/min).
-
Record the mass loss as a function of temperature over a wide range (e.g., from room temperature to 800 °C).
-
-
Data Analysis:
-
Analyze the resulting TGA curve (mass vs. temperature).
-
Identify the temperature at which significant weight loss occurs, which corresponds to the decomposition of the organic linker and the collapse of the MOF structure.
-
Compare the decomposition temperature of the solvent-treated MOF with that of the pristine material. A lower decomposition temperature may suggest a less stable framework after solvent exposure.
-
Logical Workflow for Assessing MOF Stability
The following diagram illustrates the logical workflow for a comprehensive assessment of the stability of this compound MOFs in different solvents.
Caption: Workflow for evaluating MOF stability in solvents.
This comprehensive approach, combining systematic solvent exposure with rigorous characterization, is essential for understanding and predicting the performance of this compound MOFs in real-world applications. The data and protocols presented in this guide serve as a valuable resource for researchers working to advance the development and implementation of these promising porous materials.
References
A Comparative Guide to the Determination of Genotoxic Impurities in 4,4'-Biphenyldicarboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the determination of potential genotoxic impurities (GTIs) in the synthesis of 4,4'-Biphenyldicarboxylate. The objective is to offer a comparative overview of available techniques, supported by experimental data, to aid in the selection of appropriate analytical strategies for ensuring the safety and quality of this important chemical intermediate.
Introduction to Genotoxic Impurities in this compound Synthesis
This compound is a key building block in the synthesis of various polymers and active pharmaceutical ingredients (APIs). Its synthesis, often involving processes like Suzuki-Miyaura coupling or the oxidation of 4,4'-dimethylbiphenyl, can potentially introduce or generate impurities that are genotoxic. These impurities, even at trace levels, can pose a significant health risk by damaging DNA, leading to mutations and potentially cancer.[1] Therefore, stringent control and accurate determination of these GTIs are critical regulatory and safety requirements.[2]
Common potential genotoxic impurities in the synthesis of this compound may include:
-
Residual Palladium Catalysts: Used in cross-coupling reactions.
-
Residual Boronic Acids and their Derivatives: Unreacted starting materials or by-products from Suzuki-Miyaura coupling.
-
By-products from Oxidation Reactions: Such as partially oxidized intermediates or over-oxidized species.
-
Alkylating Agents: Potentially formed from reactions involving certain solvents and reagents.
This guide will focus on the analytical techniques available for the detection and quantification of these potential GTIs.
Comparison of Analytical Methods
The selection of an appropriate analytical method for GTI determination depends on the specific impurity, the required sensitivity, and the nature of the sample matrix. The following tables provide a comparative summary of common analytical techniques.
Table 1: Comparison of Analytical Methods for Residual Palladium
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Remarks |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Atomization and ionization of the sample in a high-temperature plasma followed by mass analysis. | 0.001 µg/L[3] | 0.025 µg/L[3] | 83.5 - 105.1[3] | 0.52 - 1.53[3] | Highly sensitive and specific for elemental analysis. Can be affected by matrix interferences.[4] |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Excitation of atoms in a plasma and measurement of the emitted light at characteristic wavelengths. | 2.3 µg/g[5] | 7.7 µg/g[5] | 90-110 (typical) | < 5 (typical) | Less sensitive than ICP-MS but more robust and less prone to certain interferences.[5] |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance. | Not directly applicable for elemental palladium. Requires complexation to a UV-active species. | - | - | - | Indirect method, less common for palladium quantification. |
Table 2: Comparison of Analytical Methods for Residual Boronic Acids
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Remarks |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation on a reversed-phase column with UV detection. | ~1 µM[6] | - | Good | Good | Simple and widely available. Sensitivity may be a limitation for trace analysis.[7] |
| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Post-column derivatization with a fluorescent reagent (e.g., alizarin) followed by fluorescence detection. | 0.03-33 µM (compound dependent)[6] | - | Good | Good | Offers higher sensitivity and selectivity compared to HPLC-UV.[6] |
| Liquid Chromatography - Mass Spectrometry (LC-MS) | Separation by HPLC coupled with mass spectrometric detection. | High sensitivity (ng/mL range) | High sensitivity (ng/mL range) | Excellent | Excellent | Provides high sensitivity and structural information for identification. |
Table 3: Comparison of Analytical Methods for Organic By-products
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Remarks |
| Gas Chromatography - Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gas phase followed by mass analysis. | 1.06 ng/g[1] | 3.53 ng/g[1] | 97.7[1] | 3.3[1] | Ideal for volatile and semi-volatile impurities. Derivatization may be required for non-volatile compounds.[8] |
| Liquid Chromatography - Mass Spectrometry (LC-MS/MS) | High-resolution separation by HPLC coupled with tandem mass spectrometry. | 0.1512 ng/mL[9] | 0.3844 ng/mL[9] | 94.9 - 115.5[9] | < 15[9] | Highly sensitive and specific for a wide range of organic compounds.[9] |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation with UV detection. | Analyte dependent | Analyte dependent | Good | Good | Suitable for impurities with a UV chromophore and present at sufficient concentrations.[10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods for GTI determination.
Protocol 1: Determination of Residual Palladium by ICP-MS
1. Principle: This method involves the acid digestion of the this compound sample to bring the palladium into a solution, which is then introduced into the ICP-MS for quantification.
2. Instrumentation:
-
Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)
-
Microwave digestion system
3. Reagents and Materials:
-
Nitric acid (65%, trace metal grade)
-
Hydrochloric acid (37%, trace metal grade)
-
Palladium standard solution (1000 mg/L)
-
High-purity water (18.2 MΩ·cm)
4. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a microwave digestion vessel.
-
Add 5 mL of nitric acid and 2 mL of hydrochloric acid to the vessel.
-
Seal the vessel and place it in the microwave digestion system.
-
Digest the sample using a suitable temperature program (e.g., ramp to 200°C over 15 minutes and hold for 15 minutes).
-
After cooling, carefully open the vessel and dilute the digest to a final volume of 50 mL with high-purity water.
5. ICP-MS Analysis:
-
Prepare a series of calibration standards by diluting the palladium standard solution.
-
Aspirate the blank, calibration standards, and sample solutions into the ICP-MS.
-
Monitor the signal for the palladium isotope (e.g., ¹⁰⁵Pd or ¹⁰⁶Pd).
-
Quantify the palladium concentration in the sample using the calibration curve.
Protocol 2: Determination of Residual Boronic Acids by HPLC-UV
1. Principle: This method utilizes reversed-phase high-performance liquid chromatography (HPLC) with UV detection to separate and quantify residual boronic acids from the this compound matrix.
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV/Vis detector
-
Analytical balance
-
pH meter
3. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Boronic acid reference standards
-
This compound sample
4. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or a wavelength appropriate for the specific boronic acid)
-
Injection Volume: 10 µL
5. Procedure:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare a series of calibration standards of the target boronic acid(s) in the same solvent.
-
Inject the standards and sample solution into the HPLC system.
-
Identify the boronic acid peak based on its retention time compared to the standard.
-
Quantify the amount of boronic acid in the sample using the calibration curve.
Protocol 3: Determination of Organic By-products by GC-MS
1. Principle: This method is suitable for the analysis of volatile and semi-volatile organic impurities. For non-volatile acidic impurities, a derivatization step is included to increase their volatility for GC-MS analysis.
2. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
-
Heating block or oven for derivatization
3. Reagents and Materials:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane, Toluene)
-
Internal standard (if necessary)
-
Reference standards for potential by-products
4. Sample Preparation and Derivatization:
-
Accurately weigh a known amount of the this compound sample into a vial.
-
Add a suitable solvent to dissolve the sample.
-
Add the derivatizing agent (e.g., 100 µL of BSTFA).
-
Seal the vial and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to complete the derivatization.
-
Cool the sample to room temperature before analysis.
5. GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature gradient to separate the analytes of interest.
-
Injector Temperature: 250°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.
Visualizations
The following diagrams illustrate the key workflows and relationships discussed in this guide.
Caption: Experimental workflow for GTI determination.
Caption: GTI formation and analysis in Suzuki coupling.
References
- 1. redalyc.org [redalyc.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Safe Disposal of 4,4'-Biphenyldicarboxylate: A Procedural Guide
The proper disposal of 4,4'-biphenyldicarboxylate is crucial for maintaining laboratory safety and environmental compliance. This compound is classified as a hazardous substance, and its disposal must adhere to local, state, and federal regulations. The following guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this chemical.
Hazard and Safety Information
This compound is known to cause skin, eye, and respiratory irritation.[1][2][3][4][5] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[6] In case of contact, immediate action should be taken. For eye contact, rinse immediately with plenty of water for at least 15 minutes.[3][4] For skin contact, wash off immediately with plenty of soap and water.[3][4]
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[2][3][5][7] |
| Eye Irritation | Causes serious eye irritation.[2][3][5][7] |
| Respiratory Irritation | May cause respiratory irritation.[2][3][4][7] |
| Sensitization | May cause sensitization by skin contact.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous waste.[3][8] Do not dispose of this chemical down the drain or in regular trash.[9][10]
-
Waste Identification and Segregation :
-
Container Selection and Management :
-
Use a compatible, leak-proof container for waste collection. The original container is often a good choice.[10]
-
Ensure the container is in good condition and has a secure cap.[12]
-
Do not overfill the container; leave at least one inch of headroom to allow for expansion.[12]
-
Keep the waste container closed except when adding waste.[8][12]
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
Waste Collection and Disposal :
-
Empty Container Disposal :
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.es [fishersci.es]
- 4. fishersci.com [fishersci.com]
- 5. (1,1'-Biphenyl)-4,4'-dicarboxylic acid | C14H10O4 | CID 13084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ビフェニル-4,4′-ジカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acs.org [acs.org]
- 10. vumc.org [vumc.org]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 4,4'-Biphenyldicarboxylate
This guide provides crucial safety and logistical information for the handling and disposal of 4,4'-Biphenyldicarboxylate, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for minimizing risks and ensuring a safe laboratory environment.
Chemical Hazards:
This compound is considered a hazardous substance.[1] Key hazards include:
-
Skin Irritation: Causes skin irritation and may cause an allergic skin reaction.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][4][5]
-
Ingestion: Accidental ingestion may be harmful.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative to wear the appropriate PPE to prevent exposure.
| Task | Required PPE |
| Weighing and Aliquoting (Dry Powder) | Chemical safety goggles, nitrile gloves, lab coat, and a dust mask or respirator in poorly ventilated areas.[2] |
| Solution Preparation and Handling | Chemical safety goggles, nitrile gloves, and a lab coat. |
| Spill Cleanup | Chemical safety goggles, nitrile gloves, disposable coveralls, and a dust respirator.[2] |
| Waste Disposal | Chemical safety goggles and nitrile gloves. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or fumes.[1][2]
-
Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[1][2]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[2] Wash hands thoroughly with soap and water after handling.[2]
-
Clothing: Wear appropriate protective clothing.[1][2] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[2]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of fresh running water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing and footwear. Flush skin and hair with running water and soap if available.[1] Seek medical attention if irritation occurs.[1]
-
Inhalation: Remove the individual from the contaminated area to fresh air.[1] Keep the person warm and rested. Seek medical attention if symptoms occur.[4]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.[1]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste material in a clean, dry, and properly labeled, sealable container.[2]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[2]
-
Disposal: Dispose of the hazardous waste through an authorized waste collection point, following all local, state, and federal regulations.[2]
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
